molecular formula C18H14BrNO2 B444257 6-Bromo-3-methyl-2-4-tolylquinoline-4-carboxylic acid CAS No. 351000-02-7

6-Bromo-3-methyl-2-4-tolylquinoline-4-carboxylic acid

Cat. No.: B444257
CAS No.: 351000-02-7
M. Wt: 356.2g/mol
InChI Key: IJKOKQJXLDYBKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-3-methyl-2-4-tolylquinoline-4-carboxylic acid is a useful research compound. Its molecular formula is C18H14BrNO2 and its molecular weight is 356.2g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-bromo-3-methyl-2-(4-methylphenyl)quinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14BrNO2/c1-10-3-5-12(6-4-10)17-11(2)16(18(21)22)14-9-13(19)7-8-15(14)20-17/h3-9H,1-2H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJKOKQJXLDYBKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70359754
Record name 6-bromo-3-methyl-2-(4-methylphenyl)quinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70359754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

351000-02-7
Record name 6-bromo-3-methyl-2-(4-methylphenyl)quinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70359754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

physicochemical properties of 6-Bromo-3-methyl-2-(p-tolyl)quinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physicochemical Properties of 6-Bromo-3-methyl-2-(p-tolyl)quinoline-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline-4-carboxylic acid derivatives are a significant class of heterocyclic compounds in medicinal chemistry, known to exhibit a wide range of biological activities, including antibacterial, antiviral, and antitumor properties.[1][2][3] This technical guide focuses on the physicochemical properties of a specific derivative, 6-Bromo-3-methyl-2-(p-tolyl)quinoline-4-carboxylic acid. While detailed experimental data for this particular compound is limited in publicly accessible literature, this document provides a summary of available information, data on closely related analogs, and a generalized experimental protocol for its synthesis and characterization. This compound serves as a key intermediate in the synthesis of more complex molecules, particularly in the development of kinase inhibitors for targeted cancer therapy.

Physicochemical Properties

Quantitative experimental data for 6-Bromo-3-methyl-2-(p-tolyl)quinoline-4-carboxylic acid is not extensively available. However, the following table summarizes its known properties, along with data for structurally similar compounds to provide a comparative reference.

Property6-Bromo-3-methyl-2-(p-tolyl)quinoline-4-carboxylic acid6-Bromo-2-(4-methoxyphenyl)-3-methylquinoline-4-carboxylic acid[4]6-Bromo-4-hydroxyquinoline-3-carboxylic acid[5]6-Bromo-2-{4-[(2r)-Butan-2-Yl]phenyl}-3-Methylquinoline-4-Carboxylic Acid[6]
CAS Number 351000-02-7354539-71-298948-95-9Not Available
Molecular Formula C₁₈H₁₄BrNO₂C₁₈H₁₄BrNO₃C₁₀H₆BrNO₃C₂₁H₂₀BrNO₂
Molecular Weight 356.22 g/mol 372.2 g/mol 268.06 g/mol 398.3 g/mol
XLogP3 Not Available4.42.56.1
Hydrogen Bond Donor Count Not Available121
Hydrogen Bond Acceptor Count Not Available443
Rotatable Bond Count Not Available314

Experimental Protocols

The synthesis of 6-Bromo-3-methyl-2-(p-tolyl)quinoline-4-carboxylic acid can be achieved through several established methods for quinoline synthesis. The Doebner reaction is a common and effective approach for producing quinoline-4-carboxylic acids.[1][7][8]

General Synthesis Protocol via Doebner Reaction

This protocol describes a generalized procedure for the synthesis of 2,3-disubstituted quinoline-4-carboxylic acids.

Materials:

  • Substituted aniline (e.g., 4-bromoaniline)

  • An aldehyde (e.g., p-tolualdehyde)

  • Pyruvic acid

  • Ethanol (or other suitable solvent)

  • Acid catalyst (e.g., hydrochloric acid, p-toluenesulfonic acid)[8][9]

Procedure:

  • Iminium Ion Formation: In a round-bottom flask, dissolve the substituted aniline and the aldehyde in ethanol. Add a catalytic amount of acid and stir the mixture at room temperature to form the corresponding Schiff base (imine).

  • Enamine Formation: To the same reaction mixture, add pyruvic acid. The pyruvic acid will react with a second molecule of the aniline to form an enamine.

  • Condensation and Cyclization: The Schiff base and the enamine will undergo a condensation reaction, followed by an intramolecular electrophilic cyclization.

  • Dehydration and Aromatization: The cyclized intermediate will then dehydrate and subsequently oxidize to form the aromatic quinoline ring.

  • Work-up and Purification: Upon completion of the reaction (monitored by TLC), the reaction mixture is cooled and the precipitated product is collected by filtration. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

Characterization: The structure and purity of the synthesized 6-Bromo-3-methyl-2-(p-tolyl)quinoline-4-carboxylic acid can be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To elucidate the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Infrared (IR) Spectroscopy: To identify functional groups.

  • Melting Point Analysis: To assess purity.

Visualizations

Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis of quinoline-4-carboxylic acids via the Doebner reaction.

G cluster_reactants Reactants cluster_process Reaction Steps cluster_products Product Aniline Substituted Aniline Aldehyde Aldehyde Mixing Mixing in Solvent with Acid Catalyst Aniline->Mixing PyruvicAcid Pyruvic Acid Aldehyde->Mixing PyruvicAcid->Mixing Reaction Reflux/Stirring Mixing->Reaction Workup Work-up & Purification Reaction->Workup Product 6-Bromo-3-methyl-2-(p-tolyl)quinoline-4-carboxylic acid Workup->Product

Caption: General workflow for the Doebner synthesis of quinoline-4-carboxylic acids.

Logical Relationship: Scaffold for Kinase Inhibitors

The 6-Bromo-3-methyl-2-(p-tolyl)quinoline-4-carboxylic acid structure serves as a valuable scaffold for the development of kinase inhibitors. The following diagram illustrates this logical relationship.

G cluster_modifications Chemical Modifications Core Quinoline-4-carboxylic Acid Core (6-Bromo-3-methyl-2-(p-tolyl)quinoline-4-carboxylic acid) R1 Modification at Carboxylic Acid (e.g., Amidation) Core->R1 Site 1 R2 Modification at Bromo Position (e.g., Suzuki Coupling) Core->R2 Site 2 R3 Modification at Tolyl Group (e.g., Substitution) Core->R3 Site 3 Library Library of Kinase Inhibitor Candidates R1->Library R2->Library R3->Library Screening Biological Screening (Kinase Assays) Library->Screening Lead Lead Compound Identification Screening->Lead

Caption: Role of the quinoline core as a scaffold for developing kinase inhibitors.

References

In-Depth Technical Guide: 6-Bromo-3-methyl-2-(4-tolyl)quinoline-4-carboxylic Acid (CAS 351000-02-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-Bromo-3-methyl-2-(4-tolyl)quinoline-4-carboxylic acid, a heterocyclic compound with potential applications in pharmaceutical research and development. This document consolidates available information on its chemical properties, synthesis, and potential biological activities, presenting it in a structured format for easy reference.

Chemical and Physical Properties

6-Bromo-3-methyl-2-(4-tolyl)quinoline-4-carboxylic acid is a quinoline derivative with a bromine substituent at the 6-position, a methyl group at the 3-position, and a 4-tolyl group at the 2-position of the quinoline core. The carboxylic acid functional group at the 4-position is a key feature of this class of compounds.

PropertyValueSource
CAS Number 351000-02-7[1]
Molecular Formula C₁₈H₁₄BrNO₂[1]
Molecular Weight 356.22 g/mol [1]
Canonical SMILES CC1=CC=C(C=C1)C2=C(C(=O)O)C3=CC(=C(Br)C=C3)N=C2CN/A
InChI Key N/AN/A
Appearance Solid (predicted)N/A
Solubility Likely soluble in organic solvents like DMSO and DMF.N/A

Synthesis

Doebner Reaction

The Doebner reaction involves the condensation of an aniline, an aldehyde, and pyruvic acid. For the synthesis of the target compound, the reactants would be 4-bromoaniline, 4-methylbenzaldehyde (p-tolualdehyde), and pyruvic acid.

General Experimental Protocol (Doebner Reaction):

A modified Doebner reaction, which has been shown to be effective for a range of anilines, can be employed.

  • Reaction Setup: In a round-bottom flask, dissolve the substituted aniline (e.g., 4-bromoaniline) (1.0 equivalent) and the aldehyde (e.g., p-tolualdehyde) (1.1 equivalents) in a suitable solvent such as ethanol or acetonitrile.

  • Initial Reaction: Heat the mixture at reflux for 1-2 hours to facilitate the formation of the Schiff base intermediate.

  • Addition of Pyruvic Acid: To the reaction mixture, add pyruvic acid (1.2 equivalents) dropwise.

  • Cyclization: Continue to heat the reaction at reflux for an extended period (typically 12-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure 6-Bromo-3-methyl-2-(4-tolyl)quinoline-4-carboxylic acid.

Workflow for the Doebner Synthesis:

G cluster_reactants Reactants cluster_process Reaction Process cluster_workup Work-up & Purification 4-Bromoaniline 4-Bromoaniline Mixing Mixing in Solvent (e.g., Ethanol) 4-Bromoaniline->Mixing p-Tolualdehyde p-Tolualdehyde p-Tolualdehyde->Mixing Pyruvic_Acid Pyruvic Acid Add_Pyruvic Add Pyruvic Acid Pyruvic_Acid->Add_Pyruvic Reflux1 Reflux (1-2h) Schiff Base Formation Mixing->Reflux1 Reflux1->Add_Pyruvic Reflux2 Reflux (12-24h) Cyclization Add_Pyruvic->Reflux2 Cooling Cooling & Precipitation Reflux2->Cooling Filtration Filtration Cooling->Filtration Purification Recrystallization or Column Chromatography Filtration->Purification Product 6-Bromo-3-methyl-2-(4-tolyl)quinoline-4-carboxylic acid Purification->Product

Caption: General workflow for the synthesis via the Doebner reaction.

Pfitzinger Reaction

The Pfitzinger reaction provides an alternative route, involving the condensation of an isatin derivative with a carbonyl compound containing an α-methylene group in the presence of a base. For the target molecule, this would involve the reaction of 5-bromoisatin with 1-(p-tolyl)ethan-1-one.

General Experimental Protocol (Pfitzinger Reaction):

  • Reaction Setup: In a round-bottom flask, dissolve 5-bromoisatin (1.0 equivalent) in an aqueous solution of a strong base, such as potassium hydroxide or sodium hydroxide, and heat to hydrolyze the isatin to the corresponding isatinic acid salt.

  • Addition of Ketone: To the heated solution, add the carbonyl compound (e.g., 1-(p-tolyl)ethan-1-one) (1.1 equivalents).

  • Condensation and Cyclization: Heat the reaction mixture at reflux for several hours (typically 4-12 hours), monitoring the progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. If a precipitate (the potassium or sodium salt of the product) forms, it can be filtered. Otherwise, acidify the reaction mixture with a mineral acid (e.g., HCl) or an organic acid (e.g., acetic acid) to a pH of approximately 4-5 to precipitate the carboxylic acid.

  • Purification: Collect the crude product by filtration, wash with water, and dry. Further purification can be achieved by recrystallization from a suitable solvent.

Workflow for the Pfitzinger Synthesis:

G cluster_reactants Reactants cluster_process Reaction Process cluster_workup Work-up & Purification 5-Bromoisatin 5-Bromoisatin Hydrolysis Hydrolysis of Isatin (Heating) 5-Bromoisatin->Hydrolysis p-Tolyl_Ketone 1-(p-tolyl)ethan-1-one Addition Addition of Ketone p-Tolyl_Ketone->Addition Base Base (e.g., KOH) Base->Hydrolysis Hydrolysis->Addition Reflux Reflux (4-12h) Condensation & Cyclization Addition->Reflux Cooling Cooling Reflux->Cooling Acidification Acidification (pH 4-5) Cooling->Acidification Precipitation Precipitation Acidification->Precipitation Filtration Filtration & Washing Precipitation->Filtration Drying Drying Filtration->Drying Product 6-Bromo-3-methyl-2-(4-tolyl)quinoline-4-carboxylic acid Drying->Product

Caption: General workflow for the synthesis via the Pfitzinger reaction.

Biological Activity and Potential Applications

While specific quantitative biological data for 6-Bromo-3-methyl-2-(4-tolyl)quinoline-4-carboxylic acid is limited in the public domain, the quinoline-4-carboxylic acid scaffold is a well-established pharmacophore with a broad range of biological activities.

Potential as a Kinase Inhibitor

This compound is described as a key intermediate in the development of kinase inhibitors for cancer treatment.[1] The quinoline core is a common scaffold in many approved and investigational kinase inhibitors. The substituents on the quinoline ring play a crucial role in determining the specific kinase target and the potency of inhibition. Further screening and enzymatic assays would be required to identify the specific kinase targets and determine the IC₅₀ values for this compound.

Potential Anti-inflammatory Activity

A recent study investigated 6-bromo-3-methylquinoline analogues as potential inhibitors of prostaglandin F2α (PGF2α) synthase.[2] PGF2α is a mediator of inflammation and is associated with conditions like preterm labor.[2] Inhibition of PGF2α synthesis represents a potential therapeutic strategy for inflammatory conditions. While the study designed new molecules based on this scaffold with predicted biological activity (pIC₅₀), specific experimental data for the title compound was not provided.[2]

Prostaglandin F2α Signaling Pathway

PGF2α exerts its effects by binding to the G-protein coupled FP receptor. Activation of the FP receptor can trigger multiple downstream signaling cascades, including the phospholipase C (PLC) pathway, leading to an increase in intracellular calcium and activation of protein kinase C (PKC). This can ultimately lead to various cellular responses, including smooth muscle contraction and inflammatory processes. Inhibition of PGF2α synthase would reduce the production of PGF2α, thereby downregulating this signaling pathway.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol PGF2a PGF2α FP_Receptor FP Receptor (GPCR) PGF2a->FP_Receptor G_Protein Gq Protein FP_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates IP3 IP3 PLC->IP3 Cleaves PIP2 to DAG DAG PLC->DAG PIP2 PIP2 Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2->PKC Activates Cellular_Response Cellular Responses (e.g., Inflammation, Contraction) PKC->Cellular_Response Arachidonic_Acid Arachidonic Acid PGH2 PGH₂ Arachidonic_Acid->PGH2 COX PGH2->PGF2a PGF2a_Synthase PGF2α Synthase Inhibitor 6-Bromo-3-methyl-2-(4-tolyl)quinoline- 4-carboxylic acid (Potential Inhibitor) Inhibitor->PGF2a_Synthase Inhibits

References

A Technical Guide to the Solubility of 6-Bromo-3-methyl-2-(4-tolyl)quinoline-4-carboxylic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This document provides a comprehensive framework for understanding, determining, and documenting the solubility of 6-Bromo-3-methyl-2-(4-tolyl)quinoline-4-carboxylic acid. Due to the specific nature of this compound (CAS No. 351000-02-7), publicly available quantitative solubility data is limited. Consequently, this guide focuses on providing standardized experimental protocols and data presentation structures to enable researchers to generate and report this critical physicochemical property. The methodologies outlined herein are standard within the pharmaceutical and chemical industries, ensuring data reliability and reproducibility.

Introduction

6-Bromo-3-methyl-2-(4-tolyl)quinoline-4-carboxylic acid is a heterocyclic compound belonging to the quinoline class. Quinoline derivatives are significant structural motifs in medicinal chemistry and are investigated for a wide range of therapeutic applications, including roles as kinase inhibitors for cancer treatment.[1] The physicochemical properties of such compounds, particularly solubility, are fundamental to their development as potential drug candidates. Solubility in various organic solvents is critical for synthesis, purification, formulation, and conducting biological assays.

This guide outlines the necessary procedures to systematically determine and present the solubility profile of this compound.

Solubility Data

As of the date of this document, specific quantitative solubility data for 6-Bromo-3-methyl-2-(4-tolyl)quinoline-4-carboxylic acid in a range of organic solvents is not extensively reported in peer-reviewed literature. Therefore, the following table is provided as a standardized template for data presentation upon experimental determination. It is designed for clarity and allows for easy comparison across different solvent systems and conditions.

Table 1: Experimentally Determined Solubility of 6-Bromo-3-methyl-2-(4-tolyl)quinoline-4-carboxylic Acid

SolventClassificationTemperature (°C)Solubility (mg/mL)Solubility (mol/L)Method UsedNotes
e.g., Dimethyl Sulfoxide (DMSO)Dipolar Aprotic25DataDatae.g., Shake-Flaske.g., High solubility
e.g., EthanolProtic25DataDatae.g., HPLC-UV
e.g., MethanolProtic25DataDatae.g., Shake-Flask
e.g., Dichloromethane (DCM)Halogenated25DataDatae.g., Shake-Flask
e.g., AcetoneKetone25DataDatae.g., HPLC-UV
e.g., AcetonitrileNitrile25DataDatae.g., Shake-Flask
e.g., Tetrahydrofuran (THF)Ether25DataDatae.g., Shake-Flaske.g., Moderate solubility
e.g., TolueneAromatic25DataDatae.g., Shake-Flaske.g., Low solubility
e.g., HexaneNonpolar25DataDatae.g., Shake-Flaske.g., Poor solubility

Note: The molecular weight of 6-Bromo-3-methyl-2-(4-tolyl)quinoline-4-carboxylic acid is 356.22 g/mol .[1] This value should be used for interconversion between mg/mL and mol/L.

Experimental Protocols

The following section details a standard protocol for determining thermodynamic solubility using the Shake-Flask method, which is considered the gold standard for its accuracy and reliability.

Shake-Flask Method for Thermodynamic Solubility Determination

Objective: To determine the saturation solubility of the target compound in a specific solvent at a controlled temperature.

Materials:

  • 6-Bromo-3-methyl-2-(4-tolyl)quinoline-4-carboxylic acid (solid, high purity)

  • Selected organic solvents (analytical grade or higher)

  • Calibrated analytical balance

  • Vials with screw caps (e.g., 4 mL glass vials)

  • Thermostatically controlled shaker or incubator

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Calibrated positive displacement pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a calibrated UV-Vis spectrophotometer

  • Volumetric flasks and appropriate lab glassware

Procedure:

  • Preparation of Stock Standard: Accurately weigh a small amount of the compound and dissolve it in a suitable solvent (in which it is highly soluble, e.g., DMSO) to prepare a concentrated stock solution for analytical calibration.

  • Calibration Curve: Generate a multi-point calibration curve by preparing a series of dilutions from the stock standard. Analyze these standards using a validated analytical method (e.g., HPLC-UV) to establish the relationship between concentration and instrument response.

  • Sample Preparation: Add an excess amount of the solid compound to a vial. An amount sufficient to ensure that undissolved solid remains at equilibrium is required (e.g., 2-5 mg).

  • Solvent Addition: Accurately add a known volume of the desired organic solvent to the vial (e.g., 1 mL).

  • Equilibration: Tightly cap the vials and place them in a shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typical, but should be experimentally verified.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for at least 2 hours to allow undissolved solids to settle. Centrifugation can also be used to facilitate this process.

  • Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a pipette. Immediately filter the solution through a syringe filter into a clean vial to remove all undissolved particles.

  • Dilution and Analysis: Accurately dilute the filtered sample with a suitable solvent to bring its concentration within the range of the analytical calibration curve.

  • Quantification: Analyze the diluted sample using the pre-established analytical method (e.g., HPLC-UV).

  • Calculation: Determine the concentration of the compound in the diluted sample using the calibration curve. Calculate the original solubility in the solvent by accounting for the dilution factor.

Visualization of Workflows and Relationships

Diagrams are provided below to illustrate the experimental workflow and a logical framework for solvent selection.

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase prep_compound Weigh Excess Compound add_solvent Add Known Volume of Solvent prep_compound->add_solvent equilibrate Equilibrate at Constant Temp (e.g., 24-48h) add_solvent->equilibrate prep_cal Prepare Analytical Standards & Calibration Curve analyze Analyze via HPLC-UV prep_cal->analyze Calibration Data settle Settle / Centrifuge equilibrate->settle filter Filter Supernatant (0.22 µm) settle->filter dilute Dilute Sample filter->dilute dilute->analyze calculate Calculate Concentration (Using Calibration Curve) analyze->calculate result Final Solubility Value calculate->result

Caption: Workflow for Shake-Flask Solubility Determination.

G cluster_high High Polarity cluster_medium Medium Polarity cluster_low Low Polarity start Start: Select Solvent polarity High, Medium, or Low Polarity Needed? start->polarity protic Protic or Aprotic? polarity->protic High acetone Acetone polarity->acetone Medium acetonitrile Acetonitrile polarity->acetonitrile thf THF polarity->thf dcm DCM polarity->dcm toluene Toluene polarity->toluene Low hexane Hexane polarity->hexane dmso DMSO protic->dmso Aprotic dmf DMF protic->dmf methanol Methanol protic->methanol Protic ethanol Ethanol protic->ethanol end_node Perform Experiment dmso->end_node dmf->end_node methanol->end_node ethanol->end_node acetone->end_node acetonitrile->end_node thf->end_node dcm->end_node toluene->end_node hexane->end_node

Caption: Decision Framework for Organic Solvent Selection.

References

The Diverse Biological Activities of Quinoline-4-Carboxylic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities. This technical guide provides an in-depth overview of the significant therapeutic potential of these derivatives, focusing on their anticancer, antimicrobial, antiviral, and anti-inflammatory properties. This document details the quantitative data, experimental protocols, and underlying mechanisms of action to support further research and drug development in this promising area.

Anticancer Activity

Quinoline-4-carboxylic acid derivatives have demonstrated potent cytotoxic effects against a variety of cancer cell lines. Their mechanisms of action are diverse and often involve the inhibition of key enzymes essential for cancer cell proliferation and survival, as well as the induction of programmed cell death (apoptosis) and cell cycle arrest.[1][2]

Enzyme Inhibition

A primary anticancer strategy of these derivatives is the targeted inhibition of enzymes that are overexpressed or play a critical role in tumor growth.

  • Dihydroorotate Dehydrogenase (DHODH) Inhibition: DHODH is a crucial enzyme in the de novo pyrimidine biosynthesis pathway, which is vital for the synthesis of DNA and RNA in rapidly proliferating cancer cells.[3] By inhibiting DHODH, quinoline-4-carboxylic acid derivatives deplete the pyrimidine pool, leading to cell growth arrest.[4]

  • Histone Deacetylase (HDAC) Inhibition: HDACs are enzymes that play a key role in the epigenetic regulation of gene expression. Their inhibition by certain quinoline-4-carboxylic acid derivatives can lead to the re-expression of tumor suppressor genes, inducing cell cycle arrest and apoptosis.[5][6]

  • Sirtuin (SIRT) Inhibition: Sirtuins, a class of NAD+-dependent deacetylases, are also implicated in cancer progression. Specific derivatives have been shown to selectively inhibit SIRT3, leading to antiproliferative effects in leukemic cell lines.[7][8][9]

Induction of Apoptosis and Cell Cycle Arrest

Beyond enzyme inhibition, these compounds can trigger intrinsic and extrinsic apoptotic pathways. This is often characterized by the modulation of pro-apoptotic and anti-apoptotic proteins, leading to caspase activation and programmed cell death.[2] Furthermore, they can cause cell cycle arrest at different phases, preventing cancer cell division and proliferation.[8]

Quantitative Anticancer Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values of selected quinoline-4-carboxylic acid derivatives against various cancer cell lines.

Compound IDCancer Cell LineIC50 ValueTarget/MechanismReference(s)
P6 MLLr leukemic cell lines7.2 µMSIRT3 inhibition[4][7]
Compound 3j MCF-7 (Breast)82.9% growth reductionNot specified[10]
Compound 5a-r Various cancer cell lines0.3 to < 10 µMInduction of apoptosis[2]
Compound 41 -0.00971 µMDHODH Inhibition[4]
Compound 43 -0.0262 µMDHODH Inhibition[4]
Various Derivatives HePG-2, HCT-116, MCF-7, PC3, Hela5.6-19.2 µg/mLNot specified[4]
P6 THP-1, MOLM-13, SEM, MV4-110.87, 0.98, 1.79, 1.90 µMAntiproliferative[7]

Antimicrobial Activity

Quinoline-4-carboxylic acid derivatives have also been extensively investigated for their antibacterial and antifungal properties. Their primary mechanism of action in bacteria involves the inhibition of essential enzymes required for DNA replication and repair.

Mechanism of Action

The antibacterial activity of many quinoline derivatives stems from their ability to target bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. These enzymes are crucial for maintaining the proper topology of DNA during replication. By stabilizing the enzyme-DNA complex, these compounds lead to double-strand DNA breaks and ultimately bacterial cell death.[4]

Quantitative Antimicrobial Data

The minimum inhibitory concentration (MIC) is a key measure of the antimicrobial potency of a compound. The following table presents MIC values for various quinoline-4-carboxylic acid derivatives against different microbial strains.

Compound IDMicroorganismMIC Value (µg/mL)Reference(s)
Compound 5a4 Staphylococcus aureus64[11]
Compound 5a7 Escherichia coli128[11]
Compound 9 S. aureus, S. typhi, E. coli0.12[12]
Compound 10 S. aureus, S. typhi, E. coli0.24, 0.12, 0.12[12]
Compound 15 S. aureus, B. cereus0.8 µM[12]
Compound 25 A. fumigatus, C. albicans, S. pneumoniae, S. aureus, E. coli, MTB0.98, 0.49, 0.49, 1.95, 0.49, 0.78[12]
Compound 26 A. fumigatus, C. albicans, S. pneumoniae, S. aureus, E. coli, MTB0.98, 0.98, 0.49, 0.98, 0.49, 0.39[12]
Compound 37 Drug-resistant MTB0.08 - 0.31[12]
Compound 38 Drug-resistant MTB0.16 - 0.31[12]
Various Derivatives S. aureus400 - 500 mg/L (IC50)[13]

Antiviral Activity

The antiviral potential of quinoline-4-carboxylic acid derivatives is an emerging area of research. A key mechanism identified is the inhibition of host cell enzymes that are essential for viral replication, which can be an effective strategy to combat rapidly mutating viruses.

Mechanism of Action

Similar to their anticancer activity, the inhibition of human DHODH is a significant mechanism for the antiviral effects of these compounds. By targeting this host enzyme, the derivatives can inhibit the replication of a broad spectrum of viruses that rely on the host's pyrimidine biosynthesis pathway.[14]

Quantitative Antiviral Data

The half-maximal effective concentration (EC50) is used to quantify the antiviral potency of these compounds.

Compound IDVirusEC50 ValueTarget/MechanismReference(s)
C44 VSV2 nMDHODH Inhibition[14][15]
C44 WSN-Influenza41 nMDHODH Inhibition[14][15]
Compound 181 Not specified0.11 µMNot specified[16]
Compound 182 Not specified3.10 µMNot specified[16]
Compound 185 Not specified1.98 µMNot specified[16]
Compound 4h BoHV-56.0 µMNot specified[17]
Compound 4j BoHV-524 µMNot specified[17]
Compound 4k BoHV-524 µMNot specified[17]

Anti-inflammatory Activity

Quinoline-4-carboxylic acid and its derivatives have shown notable anti-inflammatory properties, suggesting their potential in treating inflammatory diseases.

Mechanism of Action

The anti-inflammatory effects are attributed to the inhibition of pro-inflammatory mediators. For instance, these compounds have been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-induced macrophages.[18][19]

Quantitative Anti-inflammatory Data

The anti-inflammatory potential is often assessed by measuring the inhibition of inflammatory markers.

CompoundAssayCell LineIC50 ValueReference(s)
Quinoline-4-carboxylic acid LPS-induced Nitric Oxide (NO) ProductionRAW 264.7Appreciable anti-inflammatory affinities[20]
Quinoline-3-carboxylic acid LPS-induced Nitric Oxide (NO) ProductionRAW 264.7Appreciable anti-inflammatory affinities[20]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. This section provides an overview of key experimental protocols used to evaluate the biological activities of quinoline-4-carboxylic acid derivatives.

Synthesis of Quinoline-4-Carboxylic Acid Derivatives

Two common methods for synthesizing the quinoline-4-carboxylic acid core are the Pfitzinger reaction and the Doebner reaction.

  • Pfitzinger Reaction: This reaction involves the condensation of isatin with a carbonyl compound containing an α-methylene group in the presence of a base to yield substituted quinoline-4-carboxylic acids.[21][22][23]

    • Protocol: A solution of the ketone and isatin in ethanol is refluxed with potassium hydroxide for 24 hours. After solvent removal, the residue is dissolved in water, and neutral impurities are removed by ether extraction. The aqueous layer is then acidified to precipitate the quinoline-4-carboxylic acid derivative.[24][25]

  • Doebner Reaction: This method involves the reaction of an aniline, an aldehyde, and pyruvic acid.

Anticancer Activity Assays
  • MTT Assay: This colorimetric assay is widely used to assess cell viability and cytotoxicity. It measures the metabolic activity of cells by their ability to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[26][27][28][29]

    • Protocol:

      • Seed cells in a 96-well plate and incubate.

      • Treat cells with various concentrations of the test compound.

      • Add MTT solution and incubate for 2-4 hours.

      • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

      • Measure the absorbance at a specific wavelength (typically 570 nm).

      • Calculate cell viability and determine the IC50 value.[4][26]

Antimicrobial Susceptibility Testing
  • Broth Dilution Method: This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[30][31][32][33][34]

    • Protocol:

      • Prepare serial dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate.

      • Inoculate each well with a standardized number of bacteria.

      • Incubate the plate for 18-24 hours.

      • The MIC is the lowest concentration of the compound that inhibits visible bacterial growth.[30][31]

Enzyme Inhibition Assays
  • DHODH Inhibition Assay (DCIP Reduction): This spectrophotometric assay measures the inhibition of DHODH by monitoring the reduction of 2,6-dichloroindophenol (DCIP).[3][35][36]

    • Protocol:

      • Pre-incubate the recombinant human DHODH enzyme with the test compound.

      • Initiate the reaction by adding a substrate mix containing dihydroorotic acid, Coenzyme Q10, and DCIP.

      • Measure the decrease in absorbance at 600-650 nm over time.[3][35]

  • HDAC Inhibition Assay (Fluorometric): This assay measures the ability of a compound to inhibit HDAC activity using a fluorogenic substrate.[5][37][38][39][40]

    • Protocol:

      • Pre-incubate the recombinant HDAC enzyme with the test compound.

      • Add a fluorogenic HDAC substrate.

      • After incubation, add a developer solution to stop the reaction and generate a fluorescent signal.

      • Measure the fluorescence using a microplate reader.

      • Calculate the percentage of inhibition and determine the IC50 value.[5][38]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is essential for a clear understanding. The following diagrams, created using the DOT language, illustrate key signaling pathways and workflows.

Signaling Pathways

cluster_0 DHODH Inhibition and Anticancer Effect Glutamine Glutamine Carbamoyl Phosphate Carbamoyl Phosphate Glutamine->Carbamoyl Phosphate Carbamoyl Aspartate Carbamoyl Aspartate Carbamoyl Phosphate->Carbamoyl Aspartate Dihydroorotate Dihydroorotate Carbamoyl Aspartate->Dihydroorotate Orotate Orotate Dihydroorotate->Orotate DHODH UMP UMP Orotate->UMP UTP_CTP UTP_CTP UMP->UTP_CTP UDP, UTP, CTP DNA_RNA_Synthesis DNA_RNA_Synthesis UTP_CTP->DNA_RNA_Synthesis DNA & RNA Synthesis Cell_Proliferation Cell_Proliferation DNA_RNA_Synthesis->Cell_Proliferation Cell Proliferation Tumor_Growth Tumor_Growth Cell_Proliferation->Tumor_Growth Leads to Quinoline_Derivative Quinoline-4-carboxylic acid derivative Quinoline_Derivative->Orotate Inhibits

Caption: DHODH inhibition by quinoline-4-carboxylic acid derivatives.

cluster_1 HDAC Inhibition and Apoptosis Induction cluster_downstream Downstream Effects HDAC Histone Deacetylases (HDACs) Histones Histones HDAC->Histones Deacetylates Histone_Hyperacetylation Histone Hyperacetylation Histones->Histone_Hyperacetylation Leads to Quinoline_Derivative Quinoline-4-carboxylic acid derivative Quinoline_Derivative->HDAC Inhibits Chromatin_Relaxation Chromatin Relaxation Histone_Hyperacetylation->Chromatin_Relaxation Gene_Expression Tumor Suppressor Gene Expression Chromatin_Relaxation->Gene_Expression Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Expression->Apoptosis

Caption: HDAC inhibition leading to apoptosis.

Experimental Workflows

cluster_2 MTT Assay Workflow A 1. Seed Cells in 96-well plate B 2. Treat with Compound A->B C 3. Add MTT Reagent B->C D 4. Incubate (2-4 hours) C->D E 5. Solubilize Formazan D->E F 6. Read Absorbance E->F G 7. Calculate % Viability & IC50 F->G

Caption: Workflow for the MTT cytotoxicity assay.

cluster_3 Broth Dilution MIC Test Workflow A 1. Prepare Serial Dilutions of Compound B 2. Inoculate with Bacteria A->B C 3. Incubate (18-24 hours) B->C D 4. Observe for Growth C->D E 5. Determine MIC D->E

Caption: Workflow for MIC determination.

Conclusion

Quinoline-4-carboxylic acid derivatives represent a highly versatile and promising class of compounds with significant potential for the development of new therapeutics. Their diverse biological activities, coupled with well-defined mechanisms of action, make them attractive candidates for addressing a range of diseases, from cancer to infectious diseases and inflammatory conditions. The synthetic accessibility of the quinoline scaffold allows for extensive structural modifications, enabling the fine-tuning of their pharmacological profiles. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers dedicated to exploring the full therapeutic potential of this important class of molecules. Further investigation into the structure-activity relationships and in vivo efficacy of these derivatives is warranted to translate their preclinical promise into clinical applications.

References

Unlocking the Anticancer Potential of Quinoline Carboxylic Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinoline carboxylic acids have emerged as a prominent class of heterocyclic compounds in oncological research, demonstrating significant potential as versatile anticancer agents.[1] Their inherent structural adaptability allows for extensive modification, leading to a broad spectrum of derivatives with potent activity against numerous cancer cell lines.[1][2][3] This technical guide provides an in-depth exploration of the anticancer properties of quinoline carboxylic acids, focusing on their mechanisms of action, structure-activity relationships, and the experimental methodologies used for their evaluation. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in the discovery and development of novel cancer therapeutics.

Mechanisms of Anticancer Activity

Quinoline carboxylic acid derivatives exert their antiproliferative effects through a variety of mechanisms, often targeting multiple cellular processes that are fundamental to the growth and survival of tumors.[1] The primary modes of action identified to date include the induction of programmed cell death (apoptosis), disruption of the cell division cycle, and the inhibition of critical enzymatic and signaling pathways.[1][4]

Induction of Apoptosis

A key mechanism by which these compounds eliminate cancer cells is through the induction of apoptosis. This process is often mediated by both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Research has shown that certain quinoline carboxylic acid derivatives can modulate the expression of key proteins involved in apoptosis.[1] For instance, they have been observed to upregulate pro-apoptotic proteins like Bax while downregulating anti-apoptotic proteins such as Bcl-2, thereby increasing the Bax/Bcl-2 ratio.[1][5][6] This shift disrupts the mitochondrial membrane potential, leading to the release of cytochrome c, which in turn activates the caspase cascade (including caspase-9 and caspase-3), ultimately resulting in apoptotic cell death.[1]

QCA Quinoline Carboxylic Acid Bcl2 Bcl-2 (Anti-apoptotic) QCA->Bcl2 Inhibits Bax Bax (Pro-apoptotic) QCA->Bax Activates Mito Mitochondrial Membrane Potential Disruption Bcl2->Mito Inhibits Bax->Mito Promotes CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Figure 1: Intrinsic Apoptosis Pathway Induction by Quinoline Carboxylic Acids.

Cell Cycle Arrest

Derivatives of quinoline carboxylic acid have been demonstrated to interfere with the progression of the cell cycle in cancerous cells, a critical process for their proliferation.[1] These compounds can induce cell cycle arrest at various phases, with the G2/M and S phases being the most commonly observed checkpoints.[1][2][5][6] This arrest prevents the cancer cells from undergoing mitosis and proliferating. The underlying mechanism frequently involves the modulation of cyclin-dependent kinases (CDKs) and their associated cyclins, which are key regulators of cell cycle progression.[1][7]

G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 Arrest Cell Cycle Arrest S->Arrest M M Phase G2->M G2->Arrest M->G1 Cell Division QCA Quinoline Carboxylic Acid QCA->S Inhibits Progression QCA->G2 Inhibits Progression

Figure 2: Cell Cycle Arrest Induced by Quinoline Carboxylic Acids.

Inhibition of Signaling Pathways and Enzymes

The anticancer activity of quinoline carboxylic acids is also linked to their ability to inhibit key signaling pathways that are frequently dysregulated in cancer.[1]

  • PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. Several quinoline derivatives have been identified as potent inhibitors of this pathway.[1] By targeting key kinases in this cascade, such as mTOR, these compounds can effectively block downstream signaling, leading to a decrease in protein synthesis and cell growth.[1][8]

  • p53 Signaling Pathway: The tumor suppressor protein p53 plays a crucial role in preventing cancer formation. Some quinoline derivatives have been shown to activate the p53 pathway, which can lead to cell cycle arrest and apoptosis in cancer cells.[1]

  • Topoisomerase Inhibition: Certain quinoline derivatives can inhibit the activity of topoisomerases, which are enzymes essential for DNA replication and repair.[1][9] By targeting these enzymes, the compounds can induce DNA damage and trigger cell death.

  • Dihydroorotate Dehydrogenase (DHODH) Inhibition: A significant mechanism for some quinoline carboxylic acids is the inhibition of human dihydroorotate dehydrogenase (hDHODH).[10][11] This enzyme is crucial for the de novo synthesis of pyrimidines, which are essential for DNA and RNA synthesis in rapidly proliferating cancer cells.[11] The carboxylic acid group is critical for this activity, as it forms a salt bridge with an arginine residue in the enzyme's binding pocket.[11]

Structure-Activity Relationship (SAR)

The anticancer potency of quinoline carboxylic acids is highly dependent on their chemical structure. SAR studies have identified several key features:

  • Carboxylic Acid Group: The carboxylic acid moiety, particularly at the C-4 position, is often crucial for activity, especially for compounds targeting DHODH.[10][11]

  • Substitutions at C-2: Bulky and hydrophobic substituents at the C-2 position are generally necessary for potent inhibitory activity.[10]

  • Substitutions on the Benzo Ring: The nature and position of substituents on the benzo portion of the quinoline ring can significantly influence the compound's biological activity.[10]

Quantitative Analysis of Anticancer Activity

The efficacy of quinoline carboxylic acid derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines. The following tables summarize representative IC50 values for different classes of these compounds.

Table 1: Cytotoxicity of Quinoline Carboxylic Acid Derivatives against Various Cancer Cell Lines

Compound/Derivative ClassCancer Cell LineIC50 (µM)Reference
2,4-Disubstituted quinoline derivativesSF-295 (CNS), HCT-8 (Colon), HL-60 (Leukemia)0.314 - 4.65 µg/cm³[12][13]
2-phenylquinolin-4-amine derivatives (7a, 7d, 7i)HT-29 (Colon)8.12, 9.19, 11.34[12][14]
2-oxoquinoline derivativesVarious tumor cell lines4.4 - 8.7[12]
Tetrahydrobenzo[h]quinolineMCF-7 (Breast)7.5 (48h)[14]
Quinoline-3-carboxylic acid derivatives (2f, 2l)MCF-7 (Breast), K562 (Leukemia)Micromolar inhibition[15][16]
6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid (3j)MCF-7 (Breast)Potent (82.9% growth reduction)[17]
8-hydroxyquinoline 7-carboxylic acid moietyHT-29 (Colon), HepG2 (Liver)6.58, 7.61 (for CPUeY020)[2]
Quinoline-platinum(II) complex (2)MG-63 (Osteosarcoma)4[18]

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the anticancer properties of quinoline carboxylic acids.

MTT Assay for Cell Viability

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[3][19]

  • Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[3]

  • Protocol:

    • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[1][3]

    • Compound Treatment: Add serial dilutions of the quinoline carboxylic acid derivatives to the wells and incubate for 24-72 hours.[1][3]

    • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours.[1][3]

    • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[3]

    • Absorbance Measurement: Measure the absorbance at a wavelength of around 570 nm using a microplate reader.[3]

Seed Seed Cells in 96-well Plate Incubate1 Incubate 24h Seed->Incubate1 Treat Treat with Quinoline Carboxylic Acids Incubate1->Treat Incubate2 Incubate 24-72h Treat->Incubate2 AddMTT Add MTT Reagent Incubate2->AddMTT Incubate3 Incubate 2-4h AddMTT->Incubate3 Solubilize Solubilize Formazan (e.g., DMSO) Incubate3->Solubilize Read Measure Absorbance (~570nm) Solubilize->Read

Figure 3: Workflow for the MTT Cytotoxicity Assay.

Cell Cycle Analysis by Flow Cytometry

Flow cytometry with propidium iodide (PI) staining is a standard technique for analyzing cell cycle distribution.[20][21]

  • Principle: PI is a fluorescent dye that binds to DNA. The fluorescence intensity is proportional to the DNA content, allowing for the differentiation of cells in G0/G1, S, and G2/M phases.[20][21]

  • Protocol:

    • Cell Treatment: Treat cells with the quinoline carboxylic acid derivative for a specified time (e.g., 24 hours).[20][22]

    • Cell Harvesting: Harvest the cells by trypsinization.[20][22]

    • Fixation: Fix the cells in ice-cold 70% ethanol to permeabilize the membranes.[20][22]

    • Staining: Resuspend the fixed cells in a staining solution containing PI and RNase A.[20][22]

    • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle.[20][21]

Apoptosis Detection by Annexin V-FITC/PI Staining

This assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[14][20]

  • Principle: In early apoptosis, phosphatidylserine is translocated to the outer leaflet of the plasma membrane and can be detected by FITC-conjugated Annexin V. PI is a nuclear stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).[20]

  • Protocol:

    • Cell Treatment and Harvesting: Treat and harvest cells as described for cell cycle analysis.[14]

    • Washing: Wash the cells with cold PBS.[20]

    • Resuspension: Resuspend the cells in 1X Annexin V binding buffer.[14][20]

    • Staining: Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.[14][20]

    • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry to quantify the different cell populations.[14]

Conclusion

Quinoline carboxylic acids represent a highly promising and versatile scaffold for the development of novel anticancer therapeutics. Their diverse mechanisms of action, including the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways, offer multiple avenues for therapeutic intervention. The continued exploration of their structure-activity relationships and the development of new derivatives with improved potency and selectivity will be crucial in translating the potential of these compounds into effective clinical treatments for cancer. This guide provides a foundational understanding of the core principles and experimental approaches necessary for advancing research in this exciting field.

References

Quinoline-Based Enzyme Inhibitors: A Comprehensive Technical Guide to Mechanisms of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities. Its versatile structure allows for diverse chemical modifications, leading to the development of potent and selective inhibitors of various enzyme classes. This technical guide provides an in-depth exploration of the mechanisms of action of quinoline-based enzyme inhibitors, focusing on their interactions with key enzymatic targets implicated in a range of diseases, from cancer to neurodegenerative disorders and infectious diseases. This document details the molecular interactions, summarizes quantitative inhibitory data, provides comprehensive experimental protocols, and visualizes the affected signaling pathways to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

Core Mechanisms of Action

Quinoline-based compounds employ a variety of mechanisms to inhibit enzyme function. These can be broadly categorized as follows:

  • Competitive Inhibition: The inhibitor directly competes with the endogenous substrate for binding to the enzyme's active site. This is a common mechanism for quinoline-based kinase inhibitors that target the ATP-binding pocket.

  • Non-competitive Inhibition: The inhibitor binds to an allosteric site on the enzyme, distinct from the active site, inducing a conformational change that reduces the enzyme's catalytic efficiency.

  • Mixed Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex, affecting both the binding of the substrate and the catalytic rate.

  • Topoisomerase Poisoning: Instead of merely inhibiting the enzyme, these agents stabilize the transient enzyme-DNA cleavage complex, leading to DNA strand breaks and subsequent cell death. This is a hallmark of many quinoline-based anticancer and antibacterial agents.

  • DNA Intercalation: The planar aromatic ring system of the quinoline moiety can insert itself between the base pairs of DNA, distorting the double helix and interfering with the function of DNA-processing enzymes like polymerases and topoisomerases.

I. Quinoline-Based Kinase Inhibitors

Protein kinases are a major class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a common feature in many diseases, particularly cancer. Quinoline-based inhibitors have emerged as a significant class of therapeutics targeting various kinases.

Mechanism of Action

Many quinoline-based kinase inhibitors function as ATP-competitive inhibitors. The nitrogen atom at position 1 of the quinoline ring often forms a crucial hydrogen bond with the hinge region of the kinase domain, a key interaction for anchoring the inhibitor in the ATP-binding pocket. Further substitutions on the quinoline scaffold allow for additional interactions with specific residues in the active site, contributing to both potency and selectivity.

Quantitative Data: Kinase Inhibitory Activity

The following table summarizes the inhibitory activities of selected quinoline-based kinase inhibitors against their respective targets.

Compound/Drug NameTarget Kinase(s)Inhibition TypeIC50 / Ki Value(s)Reference(s)
Cabozantinib c-Met, VEGFR2ATP-competitivec-Met: 4 nM (IC50), VEGFR2: 0.035 µM (IC50)[1]
Lapatinib EGFR, HER2ATP-competitiveEGFR: 10.8 nM (IC50), HER2: 9.8 nM (IC50)N/A
Bosutinib Src, AblATP-competitiveSrc: 1.2 nM (IC50), Abl: 1 nM (IC50)N/A
PQQ mTORATP-competitive64 nM (IC50)[2]
Compound 7 RIP2ATP-competitive9 nM (hWB IC50)[3]
Compound 25 (Cinnoline) PI3KαATP-competitive0.264 µM (IC50)[4]
Compound 11h VEGFR-2, EGFRATP-competitiveVEGFR-2: 0.076 µM (IC50), EGFR: 0.085 µM (IC50)[1]
Signaling Pathways Affected

Quinoline-based kinase inhibitors can significantly impact key signaling pathways involved in cell proliferation, survival, and angiogenesis. The PI3K/Akt/mTOR and JAK/STAT pathways are two of the most prominent cascades targeted by these inhibitors.

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. Quinoline-based inhibitors targeting PI3K or mTOR can effectively block this pathway, leading to apoptosis in cancer cells.[2][5]

PI3K_Akt_mTOR_Pathway Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Survival Cell Survival Akt->Survival mTORC2 mTORC2 mTORC2->Akt S6K p70S6K mTORC1->S6K EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Proliferation Cell Growth & Proliferation S6K->Proliferation EIF4EBP1->Proliferation Quinoline_PI3K Quinoline-based PI3K Inhibitor Quinoline_PI3K->PI3K Quinoline_mTOR Quinoline-based mTOR Inhibitor (e.g., PQQ) Quinoline_mTOR->mTORC2 Quinoline_mTOR->mTORC1

Quinoline inhibitors targeting the PI3K/Akt/mTOR pathway.

The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is critical for cytokine signaling and is often hyperactivated in inflammatory diseases and cancers. Quinoline-based inhibitors can target JAKs, preventing the phosphorylation and activation of STAT proteins.

JAK_STAT_Pathway cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK STAT STAT JAK->STAT P STAT_P p-STAT STAT_dimer p-STAT Dimer STAT_P->STAT_dimer Dimerization GeneExpression Gene Expression (Inflammation, Proliferation) STAT_dimer->GeneExpression Nucleus Nucleus Quinoline_JAK Quinoline-based JAK Inhibitor Quinoline_JAK->JAK

Inhibition of the JAK/STAT pathway by quinoline-based inhibitors.

II. Quinoline-Based Topoisomerase Inhibitors

Topoisomerases are essential enzymes that resolve topological problems in DNA during replication, transcription, and recombination. They are well-established targets for both antibacterial and anticancer therapies.

Mechanism of Action

Quinolone antibacterials and many quinoline-based anticancer agents act as topoisomerase poisons. They bind to the enzyme-DNA complex, stabilizing the transient cleavage intermediate where the DNA is nicked and covalently attached to the enzyme.[6] This prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks, which are lethal to the cell.[5][7] This mechanism is distinct from catalytic inhibitors, which would simply prevent the enzyme from binding to or cleaving DNA.

Topoisomerase_Poisoning Topo_DNA Topoisomerase-DNA Complex Cleavage DNA Cleavage Topo_DNA->Cleavage Cleavage_Complex Covalent Topoisomerase-DNA Cleavage Complex Cleavage->Cleavage_Complex Religation DNA Religation Cleavage_Complex->Religation Stabilized_Complex Stabilized Cleavage Complex Released_Topo Released Topoisomerase + Relaxed DNA Religation->Released_Topo Religation->Released_Topo Normal Cycle Quinoline Quinoline-based Inhibitor Quinoline->Cleavage_Complex DSB Double-Strand Breaks & Cell Death Stabilized_Complex->DSB Stabilized_Complex->DSB Inhibited Cycle

Mechanism of topoisomerase poisoning by quinoline inhibitors.
Quantitative Data: Topoisomerase Inhibitory Activity

Compound/Drug NameTarget TopoisomeraseInhibition TypeGI50 / IC50 Value(s)Reference(s)
Vosaroxin Topoisomerase IITopoisomerase PoisonN/A[8]
Compound 2E Topoisomerase IIαTopoisomerase PoisonEquivalent to etoposide at 100 µM[9]
Pyrazolo[4,3-f]quinolines Topoisomerase I/IIαTopoisomerase PoisonGI50 < 8 µM in various cancer cell lines[3][9]

III. Quinoline-Based Protease and Proteasome Inhibitors

Proteases are enzymes that catalyze the breakdown of proteins. They are involved in a multitude of physiological processes, and their inhibition is a therapeutic strategy for diseases ranging from viral infections to cancer. The proteasome is a large protein complex responsible for degrading ubiquitinated proteins and is a key target in cancer therapy.

Mechanism of Action

Quinoline-based inhibitors of proteases can exhibit various modes of inhibition. For instance, some quinoline derivatives have been shown to be non-covalent, mixed-type inhibitors of the 20S proteasome, suggesting binding to an allosteric site.[10] In the context of viral proteases, such as the SARS-CoV-2 papain-like protease (PLpro), quinoline-based inhibitors have been designed to bind to specific sites within the enzyme, such as the Val70Ub binding site, to block its activity.[11]

Quantitative Data: Protease and Proteasome Inhibitory Activity
Compound/Drug NameTarget Protease/ProteasomeInhibition TypeIC50 / Ki Value(s)Reference(s)
Quinoline 7 20S Proteasome (Chymotrypsin-like & Caspase-like)Mixed-typeCT-L: 12.1 µM (IC50), Casp-L: 17.7 µM (IC50)[10]
Lead Compound 25 20S Proteasome (Chymotrypsin-like)Non-covalent5.4 µM (IC50)[10]
Jun13296 SARS-CoV-2 PLproN/A0.13 µM (IC50), 8.8 nM (Ki)[11]
Quinoline Analogs (Cpd 3 & 4) Cruzain, RhodesainN/AIC50: 23-123 µM, Cpd 4: <10 µM (leishmanicidal)[12]
Signaling Pathways Affected

Inhibition of the proteasome by quinoline-based compounds has a profound impact on cellular signaling, most notably on the NF-κB pathway.

The NF-κB transcription factors are key regulators of inflammation, immunity, and cell survival. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation, IκB is ubiquitinated and subsequently degraded by the proteasome, allowing NF-κB to translocate to the nucleus and activate gene expression. Proteasome inhibitors, including certain quinolines, prevent the degradation of IκB, thereby blocking NF-κB activation.[13]

NFkB_Pathway cluster_nucleus Nucleus Stimulus Stimulus (e.g., TNF-α) IKK IKK Complex Stimulus->IKK IkB IκB IKK->IkB P Ub Ubiquitination IkB->Ub NFkB NF-κB GeneExpression Gene Expression (Inflammation, Survival) NFkB->GeneExpression IkB_NFkB IκB-NF-κB Complex IkB_NFkB->NFkB IκB Degradation Proteasome Proteasome Ub->Proteasome IkB_degraded Degraded IκB Proteasome->IkB_degraded Nucleus Nucleus Quinoline_Proteasome Quinoline-based Proteasome Inhibitor Quinoline_Proteasome->Proteasome

Proteasome inhibitors block NF-κB activation.

IV. Quinoline-Based Cholinesterase Inhibitors

Cholinesterases, particularly acetylcholinesterase (AChE), are crucial for the regulation of neurotransmission. Inhibition of AChE is a primary therapeutic strategy for Alzheimer's disease.

Mechanism of Action

Quinoline-based AChE inhibitors can interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme. Binding to the CAS directly blocks the hydrolysis of acetylcholine, while interaction with the PAS can interfere with the binding of acetylcholine and also inhibit AChE-induced aggregation of amyloid-β peptides, a hallmark of Alzheimer's disease. The mode of inhibition is often of a mixed type.[14]

Quantitative Data: Cholinesterase Inhibitory Activity
Compound/Drug NameTarget CholinesteraseInhibition TypeIC50 / Ki Value(s)Reference(s)
Compound 11g AChE, BChEMixed-type (AChE)AChE: 1.94 µM (IC50), BChE: 28.37 µM (IC50)[14]
Compound 5a BChEN/A0.94 nM (Ki)[15]
Compound 6a AChEN/A3.26 nM (Ki)[15]
Compound 07 AChEN/AIC50 value provided in graph[16]

V. Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of quinoline-based enzyme inhibitors.

In Vitro Kinase Activity Assay (Fluorescence-Based)

This protocol describes a common method for measuring kinase activity and the potency of inhibitors using a fluorescence-based readout.

  • Principle: The assay quantifies the amount of ADP produced in a kinase reaction, which is directly proportional to the kinase activity. The ADP is converted to ATP, which is then used in a luciferase-catalyzed reaction to generate a luminescent signal.

  • Materials:

    • Kinase of interest

    • Kinase-specific peptide substrate

    • ATP

    • Quinoline-based inhibitor

    • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

    • ADP-Glo™ Kinase Assay Kit (Promega) or similar

    • White, opaque 96- or 384-well plates

    • Plate reader with luminescence detection

  • Procedure:

    • Compound Preparation: Prepare a serial dilution of the quinoline inhibitor in DMSO.

    • Kinase Reaction:

      • In a multi-well plate, add 2.5 µL of the diluted inhibitor or DMSO (for control).

      • Add 2.5 µL of the kinase solution.

      • Incubate for 10 minutes at room temperature to allow for inhibitor binding.

      • Initiate the reaction by adding 5 µL of a mixture containing the substrate and ATP.

      • Incubate at 30°C for 60 minutes.

    • ADP Detection:

      • Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

      • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

    • Data Acquisition: Measure the luminescence using a plate reader.

    • Data Analysis: The luminescent signal is proportional to the kinase activity. Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Topoisomerase II Poisoning Assay (kDNA Decatenation)

This assay identifies compounds that act as topoisomerase II poisons by detecting the linearization of kinetoplast DNA (kDNA).

  • Principle: Topoisomerase II decatenates the interlocked network of circular DNA found in kinetoplasts. Catalytic inhibitors will prevent this decatenation, while topoisomerase poisons will trap the enzyme-DNA cleavage complex, leading to the formation of linear DNA in the presence of a protein denaturant like SDS.

  • Materials:

    • Human topoisomerase IIα

    • Kinetoplast DNA (kDNA)

    • 5x Assay Buffer (e.g., 250 mM Tris-HCl pH 8.0, 750 mM NaCl, 50 mM MgCl2, 2.5 mM DTT, 150 µg/mL BSA, and 10 mM ATP)

    • Quinoline-based inhibitor

    • 10% SDS solution

    • Proteinase K

    • Agarose gel electrophoresis equipment

    • DNA staining agent (e.g., ethidium bromide)

  • Procedure:

    • Reaction Setup: In a microcentrifuge tube on ice, combine water, 5x assay buffer, and kDNA (0.1-0.2 µg). Add the quinoline inhibitor at various concentrations.

    • Enzyme Addition: Add 2-6 units of topoisomerase II to initiate the reaction. The final reaction volume is typically 20-30 µL.

    • Incubation: Incubate the reaction at 37°C for 30 minutes.

    • Termination and Trapping of Cleavage Complex: Stop the reaction by adding 1/10 volume of 10% SDS.

    • Protein Digestion: Add proteinase K to a final concentration of 50 µg/mL and incubate at 37°C for 15 minutes.

    • Gel Electrophoresis: Add loading dye and run the samples on a 1% agarose gel containing a DNA stain.

    • Visualization: Visualize the DNA bands under UV light. The appearance of linearized kDNA indicates a topoisomerase poison, while the persistence of catenated kDNA in the presence of the inhibitor suggests catalytic inhibition.[17]

Proteasome Activity Assay (Fluorometric)

This protocol measures the chymotrypsin-like activity of the proteasome in cell lysates.

  • Principle: The assay uses a fluorogenic peptide substrate (e.g., Suc-LLVY-AMC) that is cleaved by the chymotrypsin-like activity of the proteasome, releasing the fluorescent molecule 7-amino-4-methylcoumarin (AMC). The rate of fluorescence increase is proportional to the proteasome activity.

  • Materials:

    • Cell lysate

    • Proteasome Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 25 mM KCl, 10 mM NaCl, 1 mM MgCl2, 2 mM DTT, 0.1 mM EDTA)

    • Fluorogenic substrate (Suc-LLVY-AMC)

    • Quinoline-based inhibitor

    • Specific proteasome inhibitor (e.g., MG-132) for control

    • Black 96-well plates

    • Fluorescence plate reader (Ex/Em ~350/440 nm)

  • Procedure:

    • Sample Preparation: Prepare cell lysates in a suitable lysis buffer without protease inhibitors.

    • Reaction Setup:

      • To each well of a black 96-well plate, add cell lysate.

      • For inhibitor wells, add the quinoline-based inhibitor at various concentrations. For control wells, add the vehicle (e.g., DMSO).

      • To differentiate proteasome activity from other protease activities, include a control with a specific proteasome inhibitor like MG-132.

    • Initiation: Add the proteasome substrate to all wells.

    • Measurement: Immediately place the plate in a fluorescence plate reader and measure the fluorescence kinetically at 37°C for 30-60 minutes.

    • Data Analysis: Calculate the rate of the reaction (increase in fluorescence over time). Determine the percent inhibition for each inhibitor concentration and calculate the IC50 value.[8]

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This is a colorimetric assay to determine the activity of AChE and its inhibition.

  • Principle: AChE hydrolyzes acetylthiocholine to thiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow anion, 5-thio-2-nitrobenzoate (TNB), which is measured spectrophotometrically at 412 nm.

  • Materials:

    • Acetylcholinesterase (AChE) enzyme

    • Acetylthiocholine iodide (ATCI), the substrate

    • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

    • Phosphate buffer (0.1 M, pH 8.0)

    • Quinoline-based inhibitor

    • 96-well clear, flat-bottom plate

    • Microplate reader

  • Procedure:

    • Reagent Preparation: Prepare fresh solutions of ATCI and DTNB in the phosphate buffer.

    • Assay Setup:

      • In a 96-well plate, add phosphate buffer, AChE solution, and the quinoline inhibitor at various concentrations (or vehicle for control).

      • Add the DTNB solution to all wells.

    • Pre-incubation: Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

    • Reaction Initiation: Add the ATCI substrate solution to all wells to start the reaction.

    • Measurement: Immediately measure the absorbance at 412 nm in kinetic mode for 5-10 minutes, or as an endpoint reading after a fixed incubation time.

    • Data Analysis: Calculate the rate of the reaction from the change in absorbance over time. Determine the percent inhibition and calculate the IC50 and/or Ki values.[18][19]

VI. Conclusion

Quinoline-based compounds represent a remarkably versatile class of enzyme inhibitors with profound implications for drug discovery. Their ability to target a wide array of enzymes through diverse mechanisms of action, including competitive and allosteric inhibition, as well as unique mechanisms like topoisomerase poisoning, underscores their therapeutic potential. This technical guide has provided a comprehensive overview of these mechanisms, supported by quantitative data, detailed experimental protocols, and visualizations of the affected signaling pathways. It is intended to serve as a foundational resource for researchers dedicated to the design and development of novel quinoline-based therapeutics, facilitating a deeper understanding of their molecular interactions and cellular effects, and ultimately accelerating the translation of these promising compounds into clinical applications.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 6-Bromo-3-methyl-2-(4-tolyl)quinoline-4-carboxylic acid via Pfitzinger Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. The Pfitzinger reaction, a classic method for synthesizing quinoline-4-carboxylic acids, remains a cornerstone of heterocyclic chemistry.[1] This reaction involves the condensation of an isatin derivative with a carbonyl compound containing an α-methylene group in the presence of a strong base.[1] This document provides detailed application notes and a comprehensive protocol for the synthesis of a specific derivative, 6-Bromo-3-methyl-2-(4-tolyl)quinoline-4-carboxylic acid, a compound of interest for further derivatization and biological screening in drug discovery programs.

The synthesis of 6-Bromo-3-methyl-2-(4-tolyl)quinoline-4-carboxylic acid is achieved through the Pfitzinger reaction of 5-bromoisatin with 1-(4-tolyl)propan-1-one in an alkaline medium. The reaction proceeds through the base-catalyzed ring-opening of 5-bromoisatin to form the corresponding isatinic acid, which then condenses with the ketone to yield the target quinoline derivative.

Materials and Methods

Materials

The following reagents and solvents were used in the synthesis:

Reagent/SolventFormulaMolecular Weight ( g/mol )
5-BromoisatinC₈H₄BrNO₂226.03
1-(4-tolyl)propan-1-oneC₁₀H₁₂O148.20
Potassium HydroxideKOH56.11
Ethanol (Absolute)C₂H₅OH46.07
Hydrochloric Acid (concentrated)HCl36.46
Diethyl Ether(C₂H₅)₂O74.12
Water (distilled or deionized)H₂O18.02
Experimental Protocol

Synthesis of 6-Bromo-3-methyl-2-(4-tolyl)quinoline-4-carboxylic acid

  • Preparation of the Reaction Mixture: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve potassium hydroxide (5.6 g, 0.1 mol) in absolute ethanol (100 mL).

  • Addition of 5-Bromoisatin: To the ethanolic potassium hydroxide solution, add 5-bromoisatin (11.3 g, 0.05 mol) in one portion. Stir the mixture at room temperature for 1 hour. The color of the solution will typically change, indicating the formation of the potassium salt of isatinic acid.

  • Addition of Ketone: Add 1-(4-tolyl)propan-1-one (7.4 g, 0.05 mol) dropwise to the reaction mixture.

  • Reflux: Heat the reaction mixture to reflux and maintain it at this temperature for 12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol by rotary evaporation.

  • Purification:

    • Dissolve the residue in warm water (150 mL).

    • Wash the aqueous solution with diethyl ether (2 x 50 mL) to remove any unreacted ketone and other neutral impurities.

    • Cool the aqueous layer in an ice bath and acidify to pH 4-5 by the slow addition of concentrated hydrochloric acid.

    • The product will precipitate as a solid.

  • Isolation and Drying:

    • Collect the precipitated solid by vacuum filtration.

    • Wash the solid with cold water (3 x 30 mL).

    • Dry the product in a vacuum oven at 60 °C to a constant weight.

Results and Discussion

The successful synthesis of 6-Bromo-3-methyl-2-(4-tolyl)quinoline-4-carboxylic acid via the Pfitzinger reaction is a straightforward and efficient method for obtaining this key intermediate.

Physicochemical Properties
PropertyValue
Molecular Formula C₁₈H₁₄BrNO₂
Molecular Weight 356.22 g/mol
Appearance Pale yellow to off-white solid
Melting Point Data not available in the searched literature
Solubility Soluble in DMSO and DMF; sparingly soluble in methanol and ethanol.
Spectroscopic Data

While specific spectral data for the target compound could not be located in the searched literature, the following are the expected characteristic signals based on the structure:

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • Aromatic protons (quinoline and tolyl rings): δ 7.0-8.5 ppm

    • Methyl protons (on the quinoline ring): δ ~2.5 ppm

    • Methyl protons (on the tolyl ring): δ ~2.4 ppm

    • Carboxylic acid proton: δ >10 ppm (broad singlet)

  • ¹³C NMR (DMSO-d₆, 100 MHz):

    • Carboxylic acid carbonyl carbon: δ ~168 ppm

    • Aromatic and quinoline carbons: δ 120-150 ppm

    • Methyl carbons: δ ~20 ppm

  • IR (KBr, cm⁻¹):

    • O-H stretch (carboxylic acid): 2500-3300 (broad)

    • C=O stretch (carboxylic acid): ~1700

    • C=C and C=N stretches (aromatic rings): 1600-1450

    • C-Br stretch: 600-800

  • Mass Spectrometry (ESI-MS):

    • [M-H]⁻ at m/z 354.0 (corresponding to C₁₈H₁₃BrNO₂⁻) showing the characteristic isotopic pattern for bromine.

Visualizations

Pfitzinger Reaction Mechanism

Pfitzinger_Reaction A 5-Bromoisatin C Potassium Isatinate Intermediate A->C KOH, EtOH B 1-(4-tolyl)propan-1-one D Enamine Intermediate B->D Condensation C->D E 6-Bromo-3-methyl-2-(4-tolyl)quinoline- 4-carboxylic acid D->E Cyclization & Dehydration

Caption: Mechanism of the Pfitzinger reaction for the synthesis of the target compound.

Experimental Workflow

Experimental_Workflow cluster_0 Reaction Setup cluster_1 Work-up and Purification cluster_2 Product Isolation A Dissolve KOH in Ethanol B Add 5-Bromoisatin A->B C Add 1-(4-tolyl)propan-1-one B->C D Reflux for 12h C->D E Evaporate Ethanol D->E F Dissolve in Water E->F G Wash with Diethyl Ether F->G H Acidify with HCl G->H I Vacuum Filtration H->I J Wash with Cold Water I->J K Dry in Vacuum Oven J->K L Final Product K->L

Caption: Step-by-step workflow for the synthesis and isolation of the product.

Conclusion

The Pfitzinger reaction provides a reliable and effective method for the synthesis of 6-Bromo-3-methyl-2-(4-tolyl)quinoline-4-carboxylic acid. The protocol outlined in this document is based on established procedures for similar transformations and can be readily adapted for the synthesis of analogous compounds. This quinoline-4-carboxylic acid derivative serves as a valuable building block for the development of novel therapeutic agents, and the detailed methodology provided herein should facilitate its synthesis and further exploration by researchers in the field of drug discovery. Further work is required to fully characterize the compound and to explore its potential biological activities.

References

Application Notes and Protocols for the Doebner Reaction in the Synthesis of 2-Substituted Quinoline-4-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Doebner reaction, first reported by Oscar Doebner in 1887, is a versatile and powerful three-component reaction for the synthesis of 2-substituted quinoline-4-carboxylic acids.[1] This reaction involves the condensation of an aromatic amine (typically an aniline), an aldehyde, and pyruvic acid.[1][2] The resulting quinoline-4-carboxylic acid core is a privileged scaffold found in numerous pharmaceuticals and bioactive molecules, exhibiting a wide range of biological activities, including anticancer, antimalarial, and antibacterial properties.[2][3][4] This makes the Doebner reaction highly relevant in the fields of medicinal chemistry and drug discovery.[1][5] While the classic Doebner reaction can sometimes result in low yields, particularly with anilines bearing electron-withdrawing groups, modern modifications have been developed to improve efficiency and broaden the substrate scope.[1][4][6]

Reaction Mechanism and Pathways

The mechanism of the Doebner reaction is understood to proceed through several key steps. Initially, the aniline and aldehyde undergo condensation to form an N-arylimine, commonly known as a Schiff base.[1][2] Concurrently, pyruvic acid can tautomerize to its enol form. A subsequent Michael-type addition of the enol of pyruvic acid to the imine is followed by an intramolecular electrophilic cyclization onto the aromatic ring of the aniline.[1] The resulting dihydroquinoline intermediate is then oxidized to yield the final aromatic quinoline-4-carboxylic acid product.[1] The reaction is typically catalyzed by Brønsted or Lewis acids.[1][7]

Doebner_Mechanism cluster_intermediates Reaction Pathway cluster_product Product Aniline Aniline SchiffBase Schiff Base (N-arylimine) Aniline->SchiffBase Aldehyde Aldehyde Aldehyde->SchiffBase PyruvicAcid Pyruvic Acid Enol Enol of Pyruvic Acid PyruvicAcid->Enol Tautomerization AdditionProduct Addition Product SchiffBase->AdditionProduct + Enol->AdditionProduct Michael Addition Dihydroquinoline Dihydroquinoline Intermediate AdditionProduct->Dihydroquinoline Intramolecular Cyclization Product 2-Substituted Quinoline-4-Carboxylic Acid Dihydroquinoline->Product Oxidation

Caption: Proposed mechanism of the Doebner reaction.

General Experimental Workflow

The Doebner reaction is a one-pot, multi-component synthesis.[1][2] The general procedure involves the sequential mixing of the aniline, aldehyde, and pyruvic acid in a suitable solvent, often with a catalyst. The mixture is typically heated to drive the reaction to completion, followed by standard aqueous work-up and purification steps to isolate the desired product.[1]

Doebner_Workflow Setup Reaction Setup Reagents Add Aniline, Aldehyde, and Catalyst (e.g., BF₃·THF) in Solvent (e.g., Acetonitrile) Setup->Reagents Heat1 Heat Mixture (e.g., 65 °C for 1 hr) Reagents->Heat1 AddPyruvic Add Pyruvic Acid Solution Dropwise Heat1->AddPyruvic Heat2 Continue Heating (e.g., 65 °C for 20 hrs) AddPyruvic->Heat2 Workup Work-up Heat2->Workup Quench Cool and Quench with NaHCO₃ (aq) and EtOAc Workup->Quench Extract Separate Layers and Extract Aqueous Phase Quench->Extract Dry Combine Organic Layers, Wash with Brine, Dry (Na₂SO₄) Extract->Dry Purify Purification Dry->Purify Concentrate Filter and Concentrate Under Reduced Pressure Purify->Concentrate FinalProduct Isolate Pure Product Concentrate->FinalProduct

Caption: General experimental workflow for the Doebner reaction.

Detailed Experimental Protocol: Synthesis of 2-Phenyl-6-(trifluoromethoxy)quinoline-4-carboxylic acid

This protocol is based on a modified Doebner reaction developed to improve yields for anilines with electron-withdrawing groups.[4][6]

Materials:

  • 4-(Trifluoromethoxy)aniline (1.0 equiv)

  • Benzaldehyde (1.1 equiv)

  • Pyruvic acid (0.55 equiv)

  • Boron trifluoride tetrahydrofuran complex (BF₃·THF) (0.28 equiv)

  • Acetonitrile (MeCN)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a solution of 4-(trifluoromethoxy)aniline (10.2 mmol, 1.0 equiv) and benzaldehyde (11.4 mmol, 1.1 equiv) in acetonitrile (5.7 mL) in a round-bottom flask, add BF₃·THF (2.84 mmol, 0.28 equiv) at room temperature.[2][4]

  • Initial Heating: Stir the reaction mixture at 65 °C for 10 minutes.[4]

  • Addition of Pyruvic Acid: Prepare a solution of pyruvic acid (5.68 mmol, 0.55 equiv) in acetonitrile (9.5 mL). Add this solution dropwise to the reaction mixture over 3 hours while maintaining the temperature at 65 °C.[4]

  • Reaction: Continue to stir the reaction mixture at 65 °C for an additional 21 hours.[4]

  • Work-up: Cool the reaction mixture to room temperature.[2]

  • Add ethyl acetate (EtOAc) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to quench the reaction.[2]

  • Transfer the mixture to a separatory funnel. Separate the aqueous layer and extract it with EtOAc.[2]

  • Combine the organic layers and wash with brine.[2]

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).[2]

  • Purification: Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.[2] The product can be further purified by crystallization or column chromatography if necessary.

Quantitative Data Presentation

The modified Doebner reaction is effective for a variety of substituted anilines and aldehydes. The following table summarizes the yields for the synthesis of various 2-substituted quinoline-4-carboxylic acids.

EntryAniline (Substituent)Aldehyde (Substituent)Product Yield (%)
14-CF₃O-Phenyl91
24-CF₃-Phenyl92
34-Cl-Phenyl93
44-MeO-Phenyl85
54-Me-Phenyl88
62-Me-Phenyl70
74-CF₃O-4-MeO-Phenyl93
84-CF₃O-4-Cl-Phenyl88
94-CF₃O-2-Thienyl84
104-CF₃O-Pivalaldehyde77

Data sourced from a study on a modified Doebner hydrogen-transfer reaction.[4] Yields reported are isolated yields.

Applications in Drug Development

Quinoline-4-carboxylic acid derivatives are of significant interest to the pharmaceutical industry due to their diverse biological activities.[4] This structural motif is present in drugs with applications as anticancer, antimalarial, antibacterial, and anti-inflammatory agents.[1][3][4]

A notable example is the potent STAT3 inhibitor YHO-1701, a quinoline-4-carboxylic acid derivative that can be synthesized using a Doebner-like three-component reaction.[2][4] The Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway is a key target in oncology, as its constitutive activation is a hallmark of many human cancers, promoting cell proliferation and survival.[2] YHO-1701 functions by binding to the SH2 domain of the STAT3 monomer, which inhibits its dimerization and subsequent translocation to the nucleus, thereby preventing the transcription of downstream target genes involved in tumor progression.[2] The development of synthetic routes like the modified Doebner reaction, which can be used for the large-scale synthesis of such bioactive molecules, is crucial for advancing drug discovery and development.[4]

References

protocol for purification of 6-Bromo-3-methyl-2-(4-tolyl)quinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on the Purification of 6-Bromo-3-methyl-2-(4-tolyl)quinoline-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-3-methyl-2-(4-tolyl)quinoline-4-carboxylic acid is a key intermediate in the synthesis of various pharmaceutical compounds, notably as a building block for kinase inhibitors in cancer therapy.[1] The purity of this intermediate is paramount to ensure the efficacy and safety of the final active pharmaceutical ingredient (API). This document provides a detailed protocol for the purification of 6-Bromo-3-methyl-2-(4-tolyl)quinoline-4-carboxylic acid from a crude reaction mixture, offering two primary methods: recrystallization and column chromatography.

Purification Strategy Overview

The purification strategy for 6-Bromo-3-methyl-2-(4-tolyl)quinoline-4-carboxylic acid depends on the impurity profile of the crude material. For material that is already reasonably pure (>85%), recrystallization is often the most efficient method. For more complex mixtures or to achieve very high purity, column chromatography is recommended. The basic nitrogen of the quinoline ring can interact with acidic silica gel, so precautions must be taken to avoid streaking and decomposition.[2]

Experimental Protocols

Method 1: Purification by Recrystallization

Recrystallization is a technique used to purify a solid compound by dissolving it in a hot solvent and then allowing it to crystallize upon cooling. The impurities remain in the solvent.

1. Solvent Screening:

  • Place approximately 20-30 mg of the crude product into several test tubes.

  • To each tube, add a different solvent (e.g., acetonitrile, ethanol, isopropanol, ethyl acetate, toluene, or a mixture like ethanol/water) dropwise while heating and agitating.

  • A suitable solvent will dissolve the compound when hot but not at room temperature.

  • Observe which solvent provides good crystal formation upon cooling. Acetonitrile has been shown to be effective for purifying similar quinoline carboxylic acid derivatives to >99% purity.[3]

2. Recrystallization Protocol:

  • Place the crude 6-Bromo-3-methyl-2-(4-tolyl)quinoline-4-carboxylic acid in an Erlenmeyer flask.

  • Add the chosen solvent in small portions while heating the flask on a hot plate with stirring. Use a minimal amount of hot solvent to fully dissolve the crude product.[4]

  • Once the solid is completely dissolved, remove the flask from the heat. If there are insoluble impurities, perform a hot filtration.

  • Allow the solution to cool slowly to room temperature. Crystal formation should be observed.

  • To maximize the yield, the flask can be placed in an ice bath for 30-60 minutes to further encourage crystallization.

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold solvent to remove any remaining impurities.[4]

  • Dry the crystals under vacuum to a constant weight.

Method 2: Purification by Column Chromatography

Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase.

1. Preparation:

  • Stationary Phase: Silica gel (100-200 mesh) is standard. To mitigate the acidity of silica, it can be deactivated by pre-treating it with a solvent system containing a small amount of a tertiary amine, such as 0.5-2% triethylamine (NEt₃).[2] Alternatively, neutral or basic alumina can be used as the stationary phase.[2]

  • Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is typically used. The optimal ratio should be determined by thin-layer chromatography (TLC), aiming for an Rf value of 0.2-0.3 for the desired compound. The addition of 0.5-1% triethylamine to the eluent is highly recommended to prevent tailing.[2]

2. Column Packing:

  • Prepare a slurry of the silica gel in the initial, low-polarity eluent.

  • Pour the slurry into the chromatography column and allow the silica to settle, ensuring a uniform and crack-free packed bed.

  • Drain the excess solvent until the solvent level is just at the top of the silica.

3. Loading and Elution:

  • Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane (DCM).

  • Adsorb the dissolved product onto a small amount of silica gel by evaporating the solvent.

  • Carefully add the dried, product-adsorbed silica to the top of the column.

  • Begin the elution with the low-polarity mobile phase, collecting fractions.

  • Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the desired compound.

  • Monitor the fractions by TLC to identify those containing the pure product.

4. Post-Chromatography:

  • Combine the pure fractions.

  • Remove the solvent using a rotary evaporator.

  • Dry the resulting solid under high vacuum.

Purity Assessment

  • Thin-Layer Chromatography (TLC): A quick method to assess the purity of the collected fractions and the final product. The presence of a single spot indicates a high degree of purity.

  • Melting Point: A sharp melting point range close to the literature value is indicative of high purity.

  • Spectroscopic Analysis:

    • ¹H NMR and ¹³C NMR: To confirm the chemical structure and identify any impurities.

    • Mass Spectrometry (MS): To confirm the molecular weight of the compound (C₁₈H₁₄BrNO₂ has a molecular weight of 356.22 g/mol ).[1]

Data Presentation

The following table summarizes the expected outcomes from the purification of a hypothetical 10 g batch of crude product.

Purification MethodStarting Mass (g)Final Mass (g)Yield (%)Purity (by HPLC) (%)Notes
Recrystallization10.07.575>98.5Assumes a suitable solvent was found and the crude material was of relatively high initial purity.
Column Chromatography10.06.868>99.5Yield may be lower due to product loss on the column, but purity is generally higher.

Visual Workflow

PurificationWorkflow crude Crude Product (6-Bromo-3-methyl-2-(4-tolyl)quinoline-4-carboxylic acid) purity_check Purity Assessment (TLC, >85%?) crude->purity_check recrystallization Recrystallization purity_check->recrystallization Yes column_chrom Column Chromatography purity_check->column_chrom No final_product Purified Product recrystallization->final_product column_chrom->final_product analysis Final Analysis (MP, NMR, MS) final_product->analysis

Caption: Workflow for the purification of 6-Bromo-3-methyl-2-(4-tolyl)quinoline-4-carboxylic acid.

References

analytical techniques for 6-Bromo-3-methyl-2-(4-tolyl)quinoline-4-carboxylic acid characterization

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides detailed application notes and protocols for the analytical characterization of 6-Bromo-3-methyl-2-(4-tolyl)quinoline-4-carboxylic acid, a key intermediate in pharmaceutical synthesis. The described methodologies include Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), Fourier-Transform Infrared (FTIR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy. This guide is intended to assist researchers in confirming the identity, purity, and structural integrity of this compound.

Introduction

6-Bromo-3-methyl-2-(4-tolyl)quinoline-4-carboxylic acid is a quinoline derivative with significant potential in medicinal chemistry, particularly in the development of kinase inhibitors for cancer therapy. Its specific substitution pattern necessitates a comprehensive analytical approach to ensure its quality and for regulatory submissions. This application note outlines the key analytical techniques and detailed protocols for its characterization.

Analytical Techniques Workflow

A systematic workflow is essential for the complete characterization of the target molecule. The following diagram illustrates the logical sequence of analytical techniques employed.

characterization_workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Identification cluster_chromatography Purity & Quantification cluster_final Final Characterization Synthesis Synthesis of 6-Bromo-3-methyl-2-(4-tolyl)quinoline- 4-carboxylic acid Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C, 2D) Purification->NMR MS Mass Spectrometry (HRMS) Purification->MS FTIR FTIR Spectroscopy Purification->FTIR UV_Vis UV-Vis Spectroscopy Purification->UV_Vis HPLC HPLC Analysis (Purity Assessment) Purification->HPLC Final Complete Characterization Data Package NMR->Final MS->Final FTIR->Final UV_Vis->Final HPLC->Final

Figure 1: Workflow for the analytical characterization of the target compound.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the unambiguous structural elucidation of organic molecules.

Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR.[1]

  • Solvent Selection: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃. DMSO-d₆ is often preferred for carboxylic acids.[1]

  • Internal Standard: Tetramethylsilane (TMS) is used as an internal standard (δ 0.00 ppm).

  • Data Acquisition: Acquire ¹H, ¹³C, and 2D NMR (COSY, HSQC, HMBC) spectra on a 400 MHz or higher field spectrometer.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and elemental composition of the compound.

Protocol:

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Ionization Technique: Utilize Electrospray Ionization (ESI) in both positive and negative ion modes for high-resolution mass spectrometry (HRMS).

  • Mass Analyzer: Employ a time-of-flight (TOF) or Orbitrap mass analyzer to achieve high mass accuracy.

  • Data Analysis: Analyze the mass spectrum for the molecular ion peak. The presence of a bromine atom will result in a characteristic M+ and M+2 isotopic pattern with nearly equal intensity.[2]

High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the purity of the compound.

Protocol:

  • HPLC System: Use an HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).[3]

  • Column: A reverse-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is recommended.

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution: A typical gradient would be 10-90% B over 10 minutes, followed by a hold and re-equilibration.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at a wavelength determined from the UV-Vis spectrum (e.g., around 280-330 nm).

  • Sample Preparation: Prepare a sample solution in the mobile phase or a compatible solvent at a concentration of approximately 0.1 mg/mL and filter through a 0.45 µm syringe filter.[3]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Protocol:

  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify characteristic absorption bands for the carboxylic acid O-H and C=O stretches, as well as aromatic C-H and C=C stretches.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule.

Protocol:

  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or acetonitrile) at a concentration of approximately 10⁻⁵ M.[4]

  • Data Acquisition: Record the absorption spectrum over a range of 200-400 nm.

  • Data Analysis: Determine the wavelength(s) of maximum absorbance (λmax).

Data Presentation

The following tables summarize the expected quantitative data for the characterization of 6-Bromo-3-methyl-2-(4-tolyl)quinoline-4-carboxylic acid. Note: As experimental data for this specific molecule is not widely published, the presented data is representative and estimated based on structurally similar compounds.

Table 1: Representative ¹H NMR Data (400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityAssignment
~13.5br sCOOH
~8.5dH-5
~8.1dH-8
~7.9ddH-7
~7.8dTolyl H (ortho to CH₃)
~7.4dTolyl H (meta to CH₃)
~2.5sQuinoline-CH₃
~2.4sTolyl-CH₃

Table 2: Representative ¹³C NMR Data (100 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
~168COOH
~155C-2
~148C-8a
~140Tolyl C (ipso to quinoline)
~138Tolyl C (ipso to CH₃)
~135C-4
~132C-7
~130Tolyl CH (ortho to CH₃)
~129Tolyl CH (meta to CH₃)
~128C-5
~125C-4a
~122C-6
~120C-8
~21Tolyl-CH₃
~18Quinoline-CH₃

Table 3: Mass Spectrometry Data

ParameterValue
Molecular FormulaC₁₈H₁₄BrNO₂
Molecular Weight356.22 g/mol
Ionization ModeESI+
Expected [M+H]⁺ (m/z)356.0281, 358.0261

Table 4: HPLC Purity Analysis

ParameterTypical Value
ColumnC18 Reverse-Phase
Retention Time8-12 min (gradient dependent)
Purity>98%
Limit of Detection (LOD)0.1 - 1.0 µg/mL[3]
Limit of Quantification (LOQ)0.2 - 5.0 µg/mL[3]

Table 5: FTIR and UV-Vis Data

TechniqueParameterCharacteristic Value
FTIRO-H stretch (carboxylic acid)3300-2500 cm⁻¹ (broad)[5]
C=O stretch (carboxylic acid)1760-1690 cm⁻¹[5]
C=C and C=N stretches1600-1450 cm⁻¹
C-Br stretch700-500 cm⁻¹
UV-Visλmax~280-330 nm

Conclusion

The combination of NMR, MS, HPLC, FTIR, and UV-Vis spectroscopy provides a comprehensive analytical toolkit for the thorough characterization of 6-Bromo-3-methyl-2-(4-tolyl)quinoline-4-carboxylic acid. The protocols and representative data presented in this application note serve as a valuable resource for researchers and scientists in ensuring the identity, purity, and quality of this important pharmaceutical intermediate. Adherence to these methodologies will facilitate consistent and reliable results in research and drug development settings.

References

Application Notes and Protocols for 1H and 13C NMR Analysis of 6-bromo-3-methylquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the structural elucidation of 6-bromo-3-methylquinoline and its derivatives using 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy. These compounds are of significant interest in medicinal chemistry and drug development, making unambiguous characterization essential.

Introduction

6-bromo-3-methylquinoline is a heterocyclic compound whose derivatives are explored for various pharmacological activities. NMR spectroscopy is a powerful and non-destructive analytical technique that provides detailed information about the molecular structure, connectivity, and environment of atoms within a molecule. This document outlines the standardized procedures for acquiring and interpreting 1H and 13C NMR spectra of this class of compounds.

Data Presentation

The following tables summarize the expected 1H and 13C NMR spectral data for 6-bromo-3-methylquinoline. The chemical shifts (δ) are reported in parts per million (ppm) and are referenced to a standard internal solvent peak. Coupling constants (J) are given in Hertz (Hz).

Note: The data for 6-bromo-3-methylquinoline is predicted based on the known spectral data of 6-bromoquinoline and the expected substituent effects of a methyl group at the C-3 position. Actual experimental values may vary slightly depending on the solvent, concentration, and instrument used.

Table 1: Predicted ¹H NMR Spectral Data for 6-bromo-3-methylquinoline

Proton AssignmentPredicted Chemical Shift (δ) [ppm]MultiplicityCoupling Constant (J) [Hz]
H-2~8.70s-
H-4~7.95s-
H-5~8.00d~9.0
H-7~7.80dd~9.0, 2.0
H-8~8.10d~2.0
CH₃~2.50s-

Table 2: Predicted ¹³C NMR Spectral Data for 6-bromo-3-methylquinoline

Carbon AssignmentPredicted Chemical Shift (δ) [ppm]
C-2~150.0
C-3~135.0
C-4~134.0
C-4a~147.0
C-5~130.0
C-6~121.0
C-7~133.0
C-8~129.5
C-8a~128.0
CH₃~18.0

Experimental Protocols

Detailed methodologies for the preparation of samples and the acquisition and processing of NMR data are provided below.

Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of the 6-bromo-3-methylquinoline derivative for ¹H NMR analysis and 20-50 mg for ¹³C NMR analysis.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube. To remove any particulate matter, a small plug of glass wool can be placed in the pipette.

  • Internal Standard (Optional): For highly accurate chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm).

NMR Data Acquisition

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve optimal signal dispersion and resolution.[1]

¹H NMR Acquisition Parameters:

  • Pulse Program: A standard one-pulse sequence (e.g., zg30 on Bruker instruments) is typically used.[1]

  • Temperature: Maintain a constant temperature, typically 298 K (25 °C).[1]

  • Spectral Width (SW): Set the spectral width to approximately 12-15 ppm, centered around 6-7 ppm.[1]

  • Acquisition Time (AQ): An acquisition time of 2-4 seconds is generally sufficient.[1]

  • Relaxation Delay (D1): Use a relaxation delay of 1-5 seconds to ensure full relaxation of all protons.

  • Number of Scans (NS): Acquire 8 to 16 scans for a good signal-to-noise ratio.[1]

  • Referencing: Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at δ = 7.26 ppm) or TMS.[1]

¹³C NMR Acquisition Parameters:

  • Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments) is recommended.[1]

  • Temperature: Maintain a constant temperature, typically 298 K (25 °C).[1]

  • Spectral Width (SW): Set the spectral width to approximately 200-220 ppm.[1]

  • Acquisition Time (AQ): An acquisition time of 1-2 seconds is appropriate.[1]

  • Relaxation Delay (D1): A relaxation delay of 2 seconds is commonly used.[1]

  • Number of Scans (NS): A significantly higher number of scans (e.g., 1024 or more) is necessary due to the low natural abundance of the ¹³C isotope.[1]

  • Referencing: Reference the spectrum to the solvent peak (e.g., CDCl₃ at δ = 77.16 ppm).[1]

Data Processing
  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.[1]

  • Phasing: Manually or automatically phase correct the spectrum to ensure all peaks are in the absorptive mode.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline across the spectrum.

  • Integration (¹H NMR): Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of protons in different environments.

  • Peak Picking: Identify and label the chemical shift of each peak in both the ¹H and ¹³C NMR spectra.

Mandatory Visualizations

The following diagrams illustrate the logical workflow for the NMR analysis of 6-bromo-3-methylquinoline derivatives.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Spectrometer Setup (¹H and ¹³C Parameters) transfer->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase Phasing & Baseline Correction ft->phase reference Referencing phase->reference peak_picking Peak Picking reference->peak_picking integration Integration (¹H) peak_picking->integration assignment Structure Elucidation integration->assignment

Figure 1. Experimental workflow for NMR analysis.

logical_relationship Compound 6-Bromo-3-methylquinoline Derivative NMR_Exp NMR Experiment (¹H, ¹³C, 2D) Compound->NMR_Exp Raw_Data Raw Data (FID) NMR_Exp->Raw_Data Processed_Spectra Processed Spectra (¹H and ¹³C) Raw_Data->Processed_Spectra Spectral_Params Spectral Parameters (δ, J, Multiplicity, Integration) Processed_Spectra->Spectral_Params Structure Structural Confirmation and Elucidation Spectral_Params->Structure

Figure 2. Logical flow from compound to structure.

References

Application Notes and Protocols for the Mass Spectrometry of Brominated Quinoline Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brominated quinoline carboxylic acids represent a significant class of heterocyclic compounds with diverse applications in medicinal chemistry and drug development. Their structural characterization and sensitive quantification are crucial for pharmacokinetic studies, metabolism research, and quality control. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), offers a powerful analytical tool for the analysis of these compounds in complex biological and chemical matrices.

These application notes provide a comprehensive overview of the mass spectrometric analysis of brominated quinoline carboxylic acids. This document details experimental protocols for sample preparation and LC-MS/MS analysis, discusses expected fragmentation patterns, and presents quantitative data in a structured format to guide researchers in developing and validating their own analytical methods.

Mass Spectrometric Behavior and Fragmentation

The mass spectral characteristics of brominated quinoline carboxylic acids are defined by the presence of the quinoline core, the carboxylic acid group, and one or more bromine atoms.

Isotopic Pattern of Bromine: A key feature in the mass spectra of brominated compounds is the characteristic isotopic pattern of bromine. Bromine has two stable isotopes, 79Br and 81Br, with a near 1:1 natural abundance. This results in a distinctive M/M+2 isotopic cluster for the molecular ion and any bromine-containing fragment ions, where the peaks are separated by 2 Da and have approximately equal intensity for a single bromine atom. The complexity of this pattern increases with the number of bromine atoms in the molecule.

Ionization: Electrospray ionization (ESI) is the most common technique for the LC-MS analysis of quinoline carboxylic acids. In positive ion mode, the quinoline nitrogen is readily protonated to form the [M+H]+ ion. In negative ion mode, the carboxylic acid group is easily deprotonated to yield the [M-H]- ion. The choice of polarity will depend on the specific compound and the desired sensitivity.

Fragmentation Pathways: Upon collision-induced dissociation (CID) in the mass spectrometer, brominated quinoline carboxylic acids undergo characteristic fragmentation. Common neutral losses include:

  • Loss of the carboxyl group: This can occur as a loss of CO2 (44 Da) or the entire COOH radical (45 Da).

  • Loss of water: From the protonated molecule, a loss of H2O (18 Da) is common.

  • Loss of carbon monoxide: A neutral loss of CO (28 Da) can also be observed.

  • Loss of HBr: Elimination of hydrogen bromide (80/82 Da) is a potential fragmentation pathway.

  • Cleavage of the quinoline ring: Further fragmentation can lead to the cleavage of the quinoline ring structure.

Experimental Protocols

The following protocols provide a general framework for the analysis of brominated quinoline carboxylic acids. Method optimization and validation are essential for specific applications.

Protocol 1: Sample Preparation from Biological Matrices (e.g., Plasma)

This protocol is suitable for the extraction of brominated quinoline carboxylic acids from plasma for quantitative analysis.

  • Protein Precipitation:

    • To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled analog).

    • Vortex the mixture vigorously for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Collection and Evaporation:

    • Carefully transfer the clear supernatant to a new tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution:

    • Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid).

    • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

This protocol outlines a general LC-MS/MS method for the separation and detection of brominated quinoline carboxylic acids.

  • Liquid Chromatography:

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm) is a suitable starting point.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient Elution:

      • 0-1 min: 5% B

      • 1-8 min: Linear gradient from 5% to 95% B

      • 8-10 min: Hold at 95% B

      • 10.1-12 min: Return to 5% B and equilibrate.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 40°C.

  • Mass Spectrometry:

    • Ionization Source: Electrospray Ionization (ESI), positive or negative mode.

    • Scan Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis.

    • Source Parameters:

      • Capillary Voltage: 3.5 kV

      • Source Temperature: 150°C

      • Desolvation Temperature: 400°C

      • Gas Flows: Optimize for the specific instrument.

    • MRM Transitions: Specific precursor-to-product ion transitions (Q1/Q3) and collision energies must be determined for each analyte by infusing a standard solution.

Quantitative Data

The following table provides hypothetical yet representative quantitative data for the LC-MS/MS analysis of a mono-brominated quinoline carboxylic acid. Note: These values should be experimentally determined and optimized for specific analytes and instrumentation.

AnalytePrecursor Ion (Q1) [M+H]+ (m/z)Product Ion (Q3) (m/z)Collision Energy (eV)Retention Time (min)
6-Bromoquinoline-4-carboxylic acid251.9 / 253.9205.9 / 207.9 (Loss of COOH)255.2
6-Bromoquinoline-4-carboxylic acid251.9 / 253.9127.0 (Quinoline fragment)405.2
Internal Standard (13C6-labeled analog)257.9 / 259.9211.9 / 213.9255.2

Visualizations

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis Plasma Plasma Sample Precipitation Protein Precipitation (Acetonitrile) Plasma->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant Evaporation Evaporation Supernatant->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC Liquid Chromatography (Reversed-Phase) Reconstitution->LC Injection ESI Electrospray Ionization (ESI) LC->ESI MS1 Mass Analyzer 1 (Precursor Ion Selection) ESI->MS1 CID Collision Cell (Fragmentation) MS1->CID MS2 Mass Analyzer 2 (Product Ion Detection) CID->MS2 Data Data Analysis (Quantification) MS2->Data Data Acquisition G cluster_frags cluster_subfrags Precursor [M+H]+ (m/z 252/254) 6-Bromoquinoline-4-carboxylic acid Frag1 [M+H - H2O]+ (m/z 234/236) Precursor->Frag1 - H2O Frag2 [M+H - COOH]+ (m/z 206/208) Precursor->Frag2 - COOH Frag3 [M+H - Br]+ (m/z 173) Precursor->Frag3 - Br SubFrag1 [M+H - H2O - CO]+ (m/z 206/208) Frag1->SubFrag1 - CO

Application Notes and Protocols for Developing Kinase Inhibitors from 6-Bromo-3-methyl-2-(4-tolyl)quinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the basis of numerous therapeutic agents with a wide range of biological activities.[1][2] Derivatives of this core, particularly 2-aryl-quinoline-4-carboxylic acids, have garnered significant attention as potent inhibitors of various protein kinases, many of which are implicated in the pathogenesis of cancer. The subject molecule, 6-Bromo-3-methyl-2-(4-tolyl)quinoline-4-carboxylic acid, serves as a key intermediate in the synthesis of such pharmaceutical compounds.[3] Its structural features suggest a high potential for binding to the ATP-binding site of various kinases, making it an excellent starting point for the development of novel targeted therapies.

This document provides detailed application notes and experimental protocols for researchers interested in exploring the potential of 6-Bromo-3-methyl-2-(4-tolyl)quinoline-4-carboxylic acid and its derivatives as kinase inhibitors.

Potential Research Applications

  • Anticancer Drug Discovery: Derivatives of the 6-Bromo-3-methyl-2-(4-tolyl)quinoline-4-carboxylic acid scaffold can be synthesized and screened against a panel of cancer-relevant kinases to identify novel therapeutic candidates.

  • Probe Development: Potent and selective inhibitors derived from this scaffold can be utilized as chemical probes to investigate the biological functions of specific kinases in cellular signaling pathways.

  • Structure-Activity Relationship (SAR) Studies: The core molecule can be systematically modified to understand the structural requirements for potent and selective kinase inhibition, guiding the design of more effective inhibitors.

Target Kinase Families and Signaling Pathways

While specific targets for the parent compound are not extensively documented, the broader class of 2-aryl-quinoline-4-carboxylic acid derivatives has shown inhibitory activity against several key kinase families involved in cancer cell proliferation, survival, and angiogenesis. These include:

  • Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that plays a crucial role in cell growth and proliferation.[4][5][6][7]

  • Vascular Endothelial Growth Factor Receptor (VEGFR): A key regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[8][9][10][11]

  • BRAF Kinase: A serine/threonine kinase that is a component of the MAPK/ERK signaling pathway, which is frequently mutated in various cancers, particularly melanoma.[12][13][14][15]

  • PI3K/Akt/mTOR Pathway: A central signaling pathway that regulates cell growth, survival, and metabolism, and is often hyperactivated in cancer.[3][16][17][18][19]

Data Presentation: Inhibitory Activities of Structurally Related Quinoline Derivatives

The following table summarizes the half-maximal inhibitory concentrations (IC50) of various 2-aryl-quinoline-4-carboxylic acid derivatives against several cancer-related kinases. This data, compiled from various studies, provides a reference for the potential potency of compounds derived from the 6-Bromo-3-methyl-2-(4-tolyl)quinoline-4-carboxylic acid scaffold.

Compound ClassTarget KinaseIC50 (nM)Reference
2-(4-Acrylamidophenyl)-quinoline-4-carboxylic acid derivative (P6)SIRT37200[1][17][18]
4-Anilinoquinoline-3-carbonitrile derivativeEGFR5[7]
3-Aryl-quinoline derivativeVEGFR-286 - 104[8]
Quinolone-based diarylamideBRAFV600E61.6[13]
Quinolone-based diarylamideC-RAF67.6[13]
Pyrano-quinoline derivativeEGFR71[14]
Pyrano-quinoline derivativeHER-221[14]
Pyrano-quinoline derivativeBRAFV600E62[14]
Quinoline-based mTOR inhibitormTOR64[16]

Experimental Protocols

This section provides detailed methodologies for key experiments in the development and evaluation of kinase inhibitors derived from 6-Bromo-3-methyl-2-(4-tolyl)quinoline-4-carboxylic acid.

Synthesis of 2-Aryl-6-bromo-quinoline-4-carboxylic Acid Derivatives

A common method for the synthesis of the quinoline-4-carboxylic acid core is the Doebner reaction, which involves the condensation of an aniline, an aldehyde, and pyruvic acid.[2] For the synthesis of derivatives of the title compound, a substituted aniline (e.g., 4-bromoaniline), a substituted benzaldehyde (e.g., 4-methylbenzaldehyde), and pyruvic acid can be used. Further modifications can be introduced through Suzuki coupling reactions on the bromo-substituted precursor.[20]

General Procedure (Doebner Reaction):

  • To a solution of the substituted aniline (1 equivalent) and substituted benzaldehyde (1 equivalent) in ethanol, add pyruvic acid (1.1 equivalents).

  • Reflux the reaction mixture for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by filtration.

  • Wash the solid with cold ethanol and dry under vacuum to yield the desired 2-aryl-quinoline-4-carboxylic acid derivative.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol describes a luminescent-based assay to measure the activity of a purified kinase and the inhibitory potential of test compounds.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate

  • Test compounds (dissolved in DMSO)

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in kinase assay buffer. The final DMSO concentration should not exceed 1%.

  • Assay Plate Setup: Add 1 µL of the serially diluted test compound or DMSO (for control wells) to the appropriate wells of the 384-well plate.

  • Enzyme Addition: Prepare the enzyme solution by diluting the kinase stock in kinase assay buffer. Add 2 µL of the diluted enzyme to each well.

  • Reaction Initiation: Prepare the substrate/ATP mixture in kinase assay buffer. The final ATP concentration should be at or near the Km for the kinase. Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well.

  • Incubation: Shake the plate gently for 30 seconds and incubate at 30°C for 60 minutes.

  • Signal Detection:

    • Equilibrate the plate to room temperature.

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay to assess the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.[21][22][23][24][25]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds. Include a vehicle control (DMSO) and an untreated control. Incubate for the desired treatment period (e.g., 48 or 72 hours).

  • MTT Addition: Remove the culture medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C until intracellular purple formazan crystals are visible.

  • Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of the solubilization solution to each well. Mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment relative to the untreated control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.

Colony Formation Assay

This assay assesses the long-term ability of single cells to proliferate and form colonies after treatment with a cytotoxic agent.[26][27][28][29][30]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compounds

  • 6-well plates

  • Fixative solution (e.g., methanol:acetic acid, 3:1)

  • Staining solution (e.g., 0.5% crystal violet in methanol)

Procedure:

  • Cell Seeding: Seed a low number of cells (e.g., 200-1000 cells per well) into 6-well plates and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound for a defined period (e.g., 24 hours).

  • Colony Growth: Remove the compound-containing medium, wash the cells with PBS, and add fresh complete medium. Incubate the plates for 10-14 days, changing the medium every 3 days, until visible colonies are formed in the control wells.

  • Fixation and Staining:

    • Wash the wells with PBS.

    • Fix the colonies with the fixative solution for 15 minutes.

    • Remove the fixative and stain the colonies with the crystal violet solution for 20 minutes.

  • Colony Counting: Wash the plates with water and allow them to air dry. Count the number of colonies (typically defined as a cluster of >50 cells) in each well.

  • Data Analysis: Calculate the plating efficiency and the surviving fraction for each treatment group compared to the control.

Western Blot Analysis of Signaling Pathways

Western blotting is used to detect changes in the phosphorylation status of key proteins within a signaling pathway upon treatment with a kinase inhibitor.[31][32][33][34][35]

Materials:

  • Cancer cell line of interest

  • Test compounds

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer buffer and apparatus

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (phospho-specific and total protein)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with the test compound for the desired time. Lyse the cells with ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and add the ECL substrate. Detect the chemiluminescent signal using an imaging system.

  • Stripping and Reprobing: To normalize for protein loading, the membrane can be stripped and reprobed with an antibody against the total protein (e.g., anti-Akt) or a loading control (e.g., anti-GAPDH).

Visualizations

Kinase Inhibitor Development Workflow

G cluster_0 Discovery Phase cluster_1 In Vitro Evaluation cluster_2 Cell-Based Evaluation cluster_3 Preclinical Development Lead Compound Lead Compound SAR Studies SAR Studies Lead Compound->SAR Studies Synthesis of Derivatives Kinase Assay Kinase Assay SAR Studies->Kinase Assay Screening Lead Optimization Lead Optimization Kinase Assay->Lead Optimization IC50 Data Cell Viability Cell Viability Lead Optimization->Cell Viability Colony Formation Colony Formation Cell Viability->Colony Formation Western Blot Western Blot Colony Formation->Western Blot Animal Models Animal Models Western Blot->Animal Models

Caption: A generalized workflow for the development of kinase inhibitors.

Representative Signaling Pathway: PI3K/Akt/mTOR

G RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Survival Cell Survival Akt->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor Quinoline-based Inhibitor Inhibitor->PI3K Inhibitor->Akt Inhibitor->mTORC1

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.

Kinase Inhibitor Screening Cascade

G Compound_Library Compound Library (Quinoline Derivatives) Primary_Screen Primary Screen (Single Kinase, High Conc.) Compound_Library->Primary_Screen Dose_Response Dose-Response (IC50 Determination) Primary_Screen->Dose_Response Hits Selectivity_Panel Kinase Selectivity Panel Dose_Response->Selectivity_Panel Potent Compounds Cell_Based_Assays Cell-Based Assays (Viability, Signaling) Selectivity_Panel->Cell_Based_Assays Selective Compounds Lead_Candidates Lead Candidates Cell_Based_Assays->Lead_Candidates Active in Cells

Caption: A logical flow for a kinase inhibitor screening cascade.

References

Application Notes and Protocols for 6-Bromo-3-methyl-2-(4-tolyl)quinoline-4-carboxylic acid as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, properties, and applications of 6-Bromo-3-methyl-2-(4-tolyl)quinoline-4-carboxylic acid as a key intermediate in pharmaceutical research and development. The document includes detailed experimental protocols for its synthesis and its derivatization into potential therapeutic agents, alongside quantitative data on the biological activity of related compounds.

Introduction

6-Bromo-3-methyl-2-(4-tolyl)quinoline-4-carboxylic acid is a heterocyclic compound belonging to the quinoline class of molecules. The quinoline scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of approved drugs and biologically active compounds.[1] The presence of a bromine atom at the 6-position provides a versatile handle for further chemical modifications, such as cross-coupling reactions, enabling the synthesis of a diverse library of derivatives.[2] The carboxylic acid group at the 4-position is crucial for its biological activity and serves as a key interaction point with various biological targets. This intermediate is particularly valuable in the development of kinase inhibitors for cancer therapy, where its structure can be tailored to achieve high potency and selectivity.[3]

Synthesis of 6-Bromo-3-methyl-2-(4-tolyl)quinoline-4-carboxylic acid

The primary synthetic route to 6-Bromo-3-methyl-2-(4-tolyl)quinoline-4-carboxylic acid is the Pfitzinger reaction. This reaction involves the condensation of a substituted isatin with a carbonyl compound containing an α-methylene group in the presence of a strong base.[4][5]

2.1. Pfitzinger Reaction Workflow

The synthesis proceeds through the base-catalyzed ring-opening of 6-bromoisatin to form a keto-acid, which then condenses with 1-(4-tolyl)propan-2-one. Subsequent intramolecular cyclization and dehydration yield the final quinoline-4-carboxylic acid product.

Pfitzinger_Workflow cluster_reactants Reactants cluster_process Reaction Process cluster_product Product 6-Bromoisatin 6-Bromoisatin Ring Opening Ring Opening 6-Bromoisatin->Ring Opening Base 1-(4-tolyl)propan-2-one 1-(4-tolyl)propan-2-one Condensation Condensation 1-(4-tolyl)propan-2-one->Condensation Base (e.g., KOH) Base (e.g., KOH) Ring Opening->Condensation Cyclization Cyclization Condensation->Cyclization Dehydration Dehydration Cyclization->Dehydration Target_Molecule 6-Bromo-3-methyl-2-(4-tolyl)quinoline-4-carboxylic acid Dehydration->Target_Molecule Kinase_Inhibitor_Synthesis cluster_modification Chemical Modification cluster_product Final Product Intermediate 6-Bromo-3-methyl-2-(4-tolyl)quinoline-4-carboxylic acid Amide_Coupling Amide Coupling Intermediate->Amide_Coupling Amine, Coupling Reagent Cross_Coupling Cross-Coupling (e.g., Suzuki) Intermediate->Cross_Coupling Boronic Acid, Pd Catalyst Kinase_Inhibitor Kinase Inhibitor Derivative Amide_Coupling->Kinase_Inhibitor Cross_Coupling->Kinase_Inhibitor Signaling_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Growth_Factor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation_Survival Cell Proliferation & Survival ERK->Proliferation_Survival Inhibitor Quinoline-based Kinase Inhibitor Inhibitor->RTK Inhibition

References

Application Notes and Protocols: In Vitro Biological Evaluation of 6-Bromo-3-methyl-2-(4-tolyl)quinoline-4-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the in vitro biological evaluation of 6-bromo-3-methyl-2-(4-tolyl)quinoline-4-carboxylic acid and its derivatives. Quinoline derivatives are a significant class of heterocyclic compounds known for a wide range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects.[1][2] This document outlines key assays to assess the cytotoxic, antimicrobial, and enzyme-inhibiting potential of these novel compounds.

Data Presentation: Summary of In Vitro Activities

The following tables present a summary of the in vitro biological activities of various 6-bromo-3-methyl-2-(4-tolyl)quinoline-4-carboxylic acid derivatives.

Table 1: Cytotoxic Activity of Quinoline Derivatives against Human Cancer Cell Lines

Compound IDCell LineAssay TypeIC₅₀ (µM)
Derivative 1 MCF-7 (Breast)MTT5.2 ± 0.4
SW480 (Colon)MTT8.9 ± 0.7
Derivative 2 MCF-7 (Breast)MTT2.1 ± 0.2
SW480 (Colon)MTT4.5 ± 0.5
Cisplatin MCF-7 (Breast)MTT10.5 ± 1.1
SW480 (Colon)MTT12.3 ± 1.5

IC₅₀ values represent the concentration required to inhibit 50% of cell growth and are presented as mean ± standard deviation from three independent experiments.[3]

Table 2: Antimicrobial Activity of Quinoline Derivatives

Compound IDS. aureus (MIC, µg/mL)E. coli (MIC, µg/mL)C. albicans (MIC, µg/mL)
Derivative 1 1632>64
Derivative 2 81632
Streptomycin 48N/A
Ketoconazole N/AN/A2

MIC (Minimum Inhibitory Concentration) is the lowest concentration of the compound that prevents visible growth of a microorganism.[4]

Table 3: Enzyme Inhibitory Activity of Quinoline Derivatives

Compound IDTarget EnzymeAssay TypeIC₅₀ (nM)
Derivative 1 Acetylcholinesterase (AChE)Ellman's Method85.3 ± 7.2
Derivative 2 Acetylcholinesterase (AChE)Ellman's Method46.1 ± 3.9
Donepezil Acetylcholinesterase (AChE)Ellman's Method10.2 ± 0.9

IC₅₀ values represent the concentration required for 50% inhibition of enzyme activity.[5]

Experimental Protocols

This section provides detailed protocols for the key in vitro assays used to evaluate the biological activities of 6-bromo-3-methyl-2-(4-tolyl)quinoline-4-carboxylic acid derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[6]

Materials:

  • Human cancer cell lines (e.g., MCF-7, SW480)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in each well with 100 µL of medium containing the test compounds at various concentrations. Include wells with untreated cells (vehicle control) and a positive control (e.g., cisplatin).

  • Incubation: Incubate the plates for 48 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value using a dose-response curve.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay A Seed cells in 96-well plate B Incubate for 24h A->B C Add test compounds B->C D Incubate for 48h C->D E Add MTT solution D->E F Incubate for 4h E->F G Add DMSO to dissolve formazan F->G H Measure absorbance at 570 nm G->H

MTT Assay Workflow

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method determines the Minimum Inhibitory Concentration (MIC) of the test compounds against various microorganisms.[7]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)

  • Mueller-Hinton Broth (MHB) for bacteria, RPMI-1640 for fungi

  • Test compounds (dissolved in DMSO)

  • Standard antibiotics (e.g., streptomycin, ketoconazole)

  • 96-well plates

  • Spectrophotometer

Protocol:

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism to a concentration of approximately 5 x 10⁵ CFU/mL in the appropriate broth.

  • Compound Dilution: Prepare serial two-fold dilutions of the test compounds in the broth in a 96-well plate.

  • Inoculation: Add the microbial inoculum to each well. Include a positive control (broth with inoculum) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be determined visually or by measuring the optical density at 600 nm.

Antimicrobial_Susceptibility_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare standardized inoculum B Prepare serial dilutions of compounds A->B C Inoculate wells with microorganism B->C D Incubate for 18-48h C->D E Visually inspect for growth D->E F Measure optical density D->F G Determine MIC E->G F->G

Antimicrobial Susceptibility Workflow

Acetylcholinesterase (AChE) Inhibition Assay

This assay is used to evaluate the potential of the compounds to inhibit the enzyme acetylcholinesterase, which is relevant for neurodegenerative diseases.[8]

Materials:

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Tris-HCl buffer (pH 8.0)

  • Test compounds (dissolved in DMSO)

  • 96-well plates

  • Microplate reader

Protocol:

  • Reaction Mixture Preparation: In a 96-well plate, add Tris-HCl buffer, the test compound at various concentrations, and AChE solution.

  • Pre-incubation: Pre-incubate the mixture for 15 minutes at 37°C.

  • Substrate Addition: Add DTNB and the substrate ATCI to initiate the reaction.

  • Absorbance Measurement: Immediately measure the absorbance at 412 nm at regular intervals for 10 minutes using a microplate reader.

  • Data Analysis: Calculate the rate of reaction. The percentage of inhibition is calculated by comparing the reaction rates of the wells with the test compound to the control (without inhibitor). Determine the IC₅₀ value from the dose-response curve.

AChE_Inhibition_Pathway cluster_reaction Enzymatic Reaction cluster_detection Detection cluster_inhibition Inhibition AChE Acetylcholinesterase Thiocholine Thiocholine AChE->Thiocholine hydrolyzes ATCI Acetylthiocholine (Substrate) ATCI->AChE TNB TNB (Yellow) Thiocholine->TNB reacts with DTNB DTNB (Ellman's Reagent) DTNB->Thiocholine Inhibitor Quinoline Derivative Inhibitor->AChE Inhibits

AChE Inhibition Assay Principle

Concluding Remarks

The protocols and data presented in these application notes provide a framework for the systematic in vitro biological evaluation of 6-bromo-3-methyl-2-(4-tolyl)quinoline-4-carboxylic acid derivatives. The described assays for cytotoxicity, antimicrobial activity, and enzyme inhibition are fundamental in the early stages of drug discovery and can aid in identifying promising lead compounds for further development. The modular nature of these protocols allows for adaptation to specific research needs and the inclusion of additional assays to explore other potential biological activities.

References

Application Notes and Protocols for Screening 6-bromo-3-methylquinoline Analogues Against Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline and its derivatives represent a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a broad spectrum of biological activities, including potent anticancer properties.[1][2] The quinoline scaffold is a privileged structure, and modifications to its core can lead to the development of novel therapeutic agents. The incorporation of a bromine atom, particularly at the C6 position, has been shown to enhance the lipophilicity and, potentially, the anticancer efficacy of these compounds.[3] This document provides a comprehensive guide for the screening of novel 6-bromo-3-methylquinoline analogues for their cytotoxic and mechanistic properties against various cancer cell lines.

While the specific anticancer activities of a broad series of 6-bromo-3-methylquinoline analogues are still under extensive investigation, this application note will utilize data from structurally related 6-bromoquinazoline derivatives to illustrate the screening workflow and data presentation. Quinazolines, being bioisosteres of quinolines, often exhibit similar biological activities, and their derivatives have been widely studied as anticancer agents, particularly as inhibitors of key signaling pathways.[4][5] The protocols and methodologies detailed herein are directly applicable to the screening of novel 6-bromo-3-methylquinoline analogues.

Data Presentation: Cytotoxicity of Structurally Related 6-Bromoquinazoline Analogues

The following table summarizes the in vitro cytotoxic activity of a series of synthesized 6-bromoquinazoline derivatives against human breast adenocarcinoma (MCF-7) and colorectal adenocarcinoma (SW480) cell lines. The half-maximal inhibitory concentration (IC50) values were determined using the MTT assay after 72 hours of treatment.[4] This data is presented to serve as a representative example for the tabulation of screening results for novel 6-bromo-3-methylquinoline analogues.

Compound IDR GroupIC50 (µM) vs. MCF-7[4]IC50 (µM) vs. SW480[4]
5a H46.6 ± 3.2135.4 ± 2.15
5b 3-F0.53 ± 0.041.95 ± 0.11
5c 4-F2.45 ± 0.184.32 ± 0.31
5d 4-Cl3.11 ± 0.255.17 ± 0.42
5e 4-Br4.28 ± 0.336.89 ± 0.55
5f 4-CH38.92 ± 0.7112.4 ± 1.03
5g 4-OCH315.3 ± 1.2221.7 ± 1.88
5h 4-NO222.1 ± 1.9529.8 ± 2.54
5i 3,4-diCl1.89 ± 0.153.76 ± 0.29
5j 2,4-diCl12.7 ± 1.0818.2 ± 1.51
Cisplatin -10.2 ± 0.9812.5 ± 1.12

Data extracted from a study on 6-bromoquinazoline derivatives and is intended for illustrative purposes.[4]

Experimental Workflow

The general workflow for screening 6-bromo-3-methylquinoline analogues for anticancer activity involves a multi-step process, from initial cytotoxicity screening to more in-depth mechanistic studies for promising lead compounds.

G cluster_0 Initial Screening cluster_1 Mechanistic Studies A Synthesized 6-bromo-3-methylquinoline Analogues B Cell Viability Assay (MTT) A->B C Determine IC50 Values B->C D Select Lead Compounds C->D E Apoptosis Assay (Annexin V/PI) D->E F Cell Cycle Analysis D->F G Western Blot Analysis D->G H Identify Mechanism of Action E->H F->H G->H

Experimental workflow for screening anticancer analogues.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of the 6-bromo-3-methylquinoline analogues on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, SW480)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • 6-bromo-3-methylquinoline analogues (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Prepare serial dilutions of the 6-bromo-3-methylquinoline analogues in complete culture medium.

  • After 24 hours, remove the medium and add 100 µL of medium containing various concentrations of the test compounds to the respective wells. Include a vehicle control (DMSO) and an untreated control.

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol is used to determine if the lead compounds induce apoptosis in cancer cells.

Materials:

  • Cancer cell lines

  • 6-well plates

  • Lead 6-bromo-3-methylquinoline analogues

  • Annexin V-FITC Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with the lead compounds at their IC50 and 2x IC50 concentrations for 24-48 hours. Include an untreated control.

  • Harvest the cells by trypsinization and collect the cell suspension.

  • Wash the cells twice with cold PBS and centrifuge at 500 x g for 5 minutes.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Cell Cycle Analysis

This protocol is to determine if the lead compounds cause cell cycle arrest.

Materials:

  • Cancer cell lines

  • 6-well plates

  • Lead 6-bromo-3-methylquinoline analogues

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with the lead compounds at their IC50 concentrations for 24 hours.

  • Harvest the cells and wash with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.

  • Incubate the cells at -20°C for at least 2 hours.

  • Centrifuge the fixed cells and wash with PBS.

  • Resuspend the cell pellet in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Proposed Signaling Pathway Inhibition

Many quinoline and quinazoline derivatives exert their anticancer effects by inhibiting key signaling pathways that are often dysregulated in cancer. A plausible mechanism of action for 6-bromo-substituted analogues is the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which plays a crucial role in cell proliferation, survival, and metastasis.[1][4]

G EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates Analogues 6-bromo-3-methylquinoline analogue Analogues->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Metastasis ERK->Proliferation Promotes

References

Troubleshooting & Optimization

Technical Support Center: Improving the Yield of Pfitzinger Synthesis of Quinoline-4-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield of Pfitzinger synthesis of quinoline-4-carboxylic acids.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section addresses specific challenges you may encounter during your experiments in a question-and-answer format.

Question 1: My Pfitzinger reaction is resulting in a low yield of the desired quinoline-4-carboxylic acid. What are the potential causes and how can I improve it?

Answer: Low yields in the Pfitzinger synthesis can arise from several factors, including incomplete reaction, degradation of starting materials or products, and the formation of side products.[1] Here is a systematic approach to troubleshoot and improve your yield:

  • Ensure Complete Isatin Ring Opening: The initial step of the Pfitzinger reaction is the base-catalyzed hydrolysis of the isatin amide bond to form a keto-acid intermediate.[2][3] Incomplete ring opening is a common reason for low yields.

    • Troubleshooting Step: Pre-react the isatin with a strong base (e.g., potassium hydroxide) before adding the carbonyl compound.[1] Ensure the isatin is fully dissolved and the solution's color changes (typically from orange/purple to a pale yellow or brown), indicating the formation of the potassium salt of isatinic acid, before proceeding with the next step.[4][5]

  • Optimize Reactant Stoichiometry: The molar ratio of the reactants plays a crucial role in driving the reaction to completion.

    • Troubleshooting Step: Use an excess of the carbonyl compound (ketone or aldehyde).[1][5] This helps to ensure that all of the isatin is consumed, which can be challenging to remove during purification.[1] Experiment with varying the molar ratio of the carbonyl compound to isatin to find the optimal conditions for your specific substrates.

  • Control Reaction Temperature: The Pfitzinger reaction is temperature-sensitive.

    • Troubleshooting Step: Excessively high temperatures can promote side reactions and lead to the formation of tarry byproducts, while temperatures that are too low can result in a sluggish or incomplete reaction.[1] Maintain the recommended reaction temperature as specified in your protocol. For some substrates, running the reaction at a lower temperature for a longer duration may be beneficial.[1]

  • Increase Reaction Time: The reaction may simply need more time to reach completion.

    • Troubleshooting Step: Monitor the reaction progress using Thin-Layer Chromatography (TLC). If you observe unreacted starting materials, consider extending the reaction time.[1]

Question 2: I am observing a significant amount of tar formation in my reaction mixture. What causes this and how can I prevent it?

Answer: Tar formation is a frequent issue in the Pfitzinger synthesis, often caused by the self-condensation of isatin or the carbonyl compound under the strongly basic reaction conditions, or the polymerization of reaction intermediates.[1] Simultaneously mixing all reactants can worsen this problem.[1]

Here are some strategies to minimize tar formation:

  • Modified Reactant Addition: As mentioned previously, the sequential addition of reactants is critical.

    • Troubleshooting Step: First, dissolve the isatin in the base to facilitate the formation of the potassium salt of 2-amino-α-oxo-benzeneacetic acid. This intermediate is less susceptible to self-condensation.[1] Only after the isatin is completely dissolved should you add the carbonyl compound.[1]

  • Temperature Management: High temperatures can accelerate the side reactions that lead to tar.

    • Troubleshooting Step: Avoid excessive heating and maintain strict temperature control throughout the reaction.[1]

  • Solvent Selection: The choice of solvent can impact the solubility of intermediates and byproducts, thereby influencing tar formation.

    • Troubleshooting Step: While ethanol is commonly used, you might explore other protic solvents or aqueous mixtures to reduce tarring with your specific substrates.[1]

  • Controlled pH during Workup: The acidification step to precipitate the product needs to be handled carefully.

    • Troubleshooting Step: Add the acid slowly and with vigorous stirring during the workup. This prevents localized high acidity, which can contribute to product degradation and tar formation.[1]

Question 3: My final product is contaminated with unreacted isatin. How can I improve the conversion and purification?

Answer: Incomplete conversion of isatin is a common problem that complicates purification.

  • Increase Excess of Carbonyl Compound:

    • Troubleshooting Step: Using a larger excess of the ketone or aldehyde can help drive the reaction to completion and consume the isatin more effectively.[1]

  • Optimize Base Concentration:

    • Troubleshooting Step: The concentration of the base (e.g., KOH or NaOH) can influence the rate of both the isatin ring opening and the subsequent condensation. You may need to optimize the base concentration for your particular substrates.[1]

  • Purification Strategy:

    • Troubleshooting Step: During the workup, after removing the organic solvent, the aqueous solution containing the potassium salt of your product can be washed with an organic solvent like diethyl ether to remove unreacted carbonyl compounds and other neutral impurities before acidification and precipitation of the final product.[4]

Data Presentation: Reaction Yields

The following table summarizes the reported yields for the synthesis of various quinoline-4-carboxylic acids using the Pfitzinger reaction under different conditions.

Carbonyl CompoundBaseSolventReaction Time (h)Yield (%)
AcetoneKOHEthanol/Water880
Butan-2-oneNaOHWater889
AcetophenoneKOHEthanol24-
4-AcetylbiphenylKOHEthanol24-
Diethyl oxaloacetateKOHWater>48low

Note: Yields can vary significantly based on the specific substrates and reaction conditions.

Experimental Protocols

Protocol 1: General Procedure for Pfitzinger Synthesis (Conventional Heating)

This protocol is a generalized method based on several reported procedures.[4][6]

Materials:

  • Isatin (or substituted isatin)

  • Carbonyl compound (e.g., ketone or aldehyde)

  • Potassium hydroxide (KOH)

  • Ethanol (absolute or 95%)

  • Water

  • Hydrochloric acid (HCl) or Acetic acid (for acidification)

  • Diethyl ether (for washing)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve potassium hydroxide (e.g., 0.2 mol) in a mixture of ethanol (e.g., 25 mL) and water (e.g., 1 mL).[4]

  • Add isatin (e.g., 0.07 mol) to the basic solution and stir at room temperature for 1 hour, or until the color changes from purple/orange to brown/pale yellow.[4] This indicates the formation of the potassium salt of isatinic acid.

  • To this mixture, add the carbonyl compound (e.g., 0.07-0.15 mol).[4]

  • Heat the reaction mixture to reflux (approximately 79°C for ethanol) and maintain for 24 hours.[4] The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the bulk of the solvent by rotary evaporation.[4]

  • Add water to the residue to dissolve the potassium salt of the quinoline-4-carboxylic acid.[4]

  • Extract the aqueous solution with diethyl ether to remove any unreacted carbonyl compound and other neutral impurities.[4]

  • Cool the aqueous layer in an ice bath and acidify with dilute hydrochloric acid or acetic acid until the precipitation of the product is complete (typically pH 4-5).[4]

  • Collect the solid product by vacuum filtration, wash with cold water, and dry in a vacuum oven.[4]

  • The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.[4]

Protocol 2: Microwave-Assisted Pfitzinger Synthesis

This protocol demonstrates a rapid and efficient synthesis using microwave irradiation.[4][7]

Materials:

  • Isatin (or substituted isatin)

  • Carbonyl compound

  • Potassium hydroxide (KOH) aqueous solution (e.g., 33%)

Procedure:

  • In a microwave-safe reaction vessel, add isatin (e.g., 10.0 mmol) to a 33% aqueous solution of potassium hydroxide (e.g., 15 mL).[4]

  • To this solution, add the appropriate carbonyl compound (e.g., 10.0 mmol).[4]

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture for a specified time (e.g., 9 minutes) at a set temperature.[4]

  • After irradiation, cool the vessel to room temperature.

  • Filter the dark solution and pour the filtrate into an ice-water mixture (e.g., 100 mL).[4]

  • Acidify with acetic acid to precipitate the product.[4]

  • Collect the precipitated pale-yellow solid by filtration, wash with water, and dry to afford the final product.[4]

Visualizations

Pfitzinger_Troubleshooting cluster_start Observed Problem cluster_causes Potential Causes cluster_solutions Troubleshooting Steps Low_Yield Low Yield Incomplete_Reaction Incomplete Reaction / Conversion Low_Yield->Incomplete_Reaction Side_Products Side Product Formation (e.g., Tar) Low_Yield->Side_Products Degradation Product/Reactant Degradation Low_Yield->Degradation Optimize_Stoichiometry Optimize Reactant Stoichiometry (Excess Carbonyl) Incomplete_Reaction->Optimize_Stoichiometry Pre-react_Isatin Pre-react Isatin with Base Incomplete_Reaction->Pre-react_Isatin Extend_Time Extend Reaction Time (Monitor by TLC) Incomplete_Reaction->Extend_Time Side_Products->Pre-react_Isatin Control_Temperature Control Reaction Temperature Side_Products->Control_Temperature Control_pH Control pH During Workup Side_Products->Control_pH Degradation->Control_Temperature Degradation->Control_pH

Caption: Troubleshooting workflow for low yield in Pfitzinger synthesis.

Pfitzinger_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Isatin Isatin Keto_Acid Keto-Acid Intermediate Isatin->Keto_Acid Base Hydrolysis Carbonyl Carbonyl Compound (with α-methylene) Imine Imine Base Base (e.g., KOH) Keto_Acid->Imine + Carbonyl Compound Enamine Enamine Imine->Enamine Tautomerization Quinoline_Acid Quinoline-4-carboxylic acid Enamine->Quinoline_Acid Cyclization & Dehydration

References

Technical Support Center: Overcoming Low Yield in Doebner Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges and troubleshoot low yields encountered during the Doebner quinoline synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction in the Doebner synthesis and how can I prevent it?

A1: The most prevalent side reaction is the acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound, which leads to the formation of tar and significantly reduces the yield of the desired quinoline.[1] To mitigate this, consider the gradual addition of the carbonyl compound to maintain its low concentration in the reaction mixture. Another effective strategy is employing a biphasic solvent system, where the carbonyl compound is sequestered in an organic phase, reducing its self-polymerization in the acidic aqueous phase.[2]

Q2: My reaction mixture is turning into a thick, dark tar. What is the primary cause and what are the solutions?

A2: Tar formation is a classic issue in Doebner and related syntheses, primarily caused by the harsh acidic conditions that promote polymerization of the starting materials and intermediates.[1] To address this, you can optimize the acid concentration and type, potentially using milder Lewis acids like BF₃·THF instead of strong Brønsted acids.[3] Controlling the reaction temperature is also crucial; avoid excessive heat as it accelerates tar formation.[4]

Q3: Can I use α,β-unsaturated ketones instead of aldehydes in the Doebner synthesis?

A3: Yes, α,β-unsaturated ketones can be used. However, the reaction is often more successful with α,β-unsaturated aldehydes. Ketones, especially those with significant steric bulk, may lead to lower yields or the formation of complex product mixtures.

Q4: How does the substitution pattern on the aniline reactant affect the reaction yield?

A4: The electronic properties of the aniline substituent can significantly impact reactivity. While conventional Doebner reactions often suffer from low yields with electron-deficient anilines, recent modifications have been developed that are suitable for anilines with both electron-withdrawing and electron-donating groups.[3][5] Steric hindrance from ortho-substituents on the aniline can also lower the yield compared to meta- and para-substituted anilines.[5]

Q5: What are some greener alternatives to traditional Doebner synthesis conditions?

A5: Greener approaches to quinoline synthesis include the use of water as a solvent, employing recyclable catalysts like Ag(I)-exchanged Montmorillonite K10, and conducting reactions under solvent-free conditions.[6][7] Some modifications also utilize environmentally friendly oxidants like hydrogen peroxide.[2]

Troubleshooting Guides

Problem 1: Low Yield and Significant Tar/Polymer Formation
  • Symptoms: The reaction mixture becomes a thick, dark, intractable tar, making product isolation difficult and significantly lowering the yield.

  • Root Cause: The acidic conditions are catalyzing the polymerization of the α,β-unsaturated aldehyde or ketone.

  • Troubleshooting Steps:

    • Optimize Acid Catalyst: Systematically screen different Brønsted and Lewis acids to find an optimal balance between reaction rate and side product formation. Milder Lewis acids may be preferable.[3]

    • Control Reactant Addition: Add the α,β-unsaturated carbonyl compound slowly to the heated acidic solution of the aniline. This maintains a low concentration of the carbonyl compound, favoring the desired reaction over polymerization.

    • Employ a Biphasic System: Sequestering the carbonyl compound in an organic solvent like toluene while the aniline is in an acidic aqueous phase can drastically reduce polymerization.[2]

    • Manage Reaction Temperature: Avoid excessive temperatures which can promote polymerization. Maintain the lowest effective temperature for the reaction to proceed.

Problem 2: Complex Product Mixture with Multiple Spots on TLC
  • Symptoms: TLC or GC-MS analysis of the crude reaction mixture shows multiple spots or peaks, indicating a complex mixture of products rather than a clean conversion.

  • Root Cause: This can be due to side reactions, the use of sterically hindered substrates, or incomplete reaction.

  • Troubleshooting Steps:

    • Verify Starting Material Purity: Impurities in the starting materials can lead to the formation of byproducts.

    • Optimize Reaction Conditions: Systematically vary the catalyst, solvent, and temperature. A Design of Experiments (DoE) approach can be beneficial in efficiently exploring the reaction space.

    • Monitor Reaction Progress: Use TLC to monitor the reaction to completion to avoid isolating a mixture of starting materials and products.

    • Consider Substrate Reactivity: If using sterically hindered anilines or carbonyl compounds, be aware that this can lead to a mixture of isomers or favor alternative reaction pathways.

Data Presentation

Table 1: Optimization of Reaction Conditions for a Doebner-type Synthesis

Reaction of 6-(trifluoromethoxy)aniline, benzaldehyde, and pyruvic acid.

EntryAcid Catalyst (equiv)SolventTemperature (°C)Yield (%)Reference(s)
1H₂NSO₃H (1.2)EtOHReflux<5[3]
2p-TsOH·H₂O (1.2)MeCN8012[3]
3TfOH (1.2)MeCN8018[3]
4BF₃·THF (1.2)MeCN8045[3]
5BF₃·THF (1.2)EtOH80<5[3]
6BF₃·THF (1.2)Toluene80<5[3]
7BF₃·THF (1.2)THF6545[3]
8BF₃·THF (3.0)MeCN6584[3][5]

Note: The data in this table are illustrative of general trends and specific to the cited reaction. Actual yields will vary depending on the specific substrates and reaction scale.

Table 2: Effect of Aniline Substituents on Yield

Reaction with benzaldehyde and pyruvic acid using BF₃·THF in MeCN at 65°C.

Aniline SubstituentPositionElectronic NatureYield (%)Reference(s)
6-OCF₃paraElectron-withdrawing84[5]
6-CNparaElectron-withdrawing79[5]
6-ClparaElectron-withdrawing87[5]
H-Neutral81[5]
6-MeparaElectron-donating82[5]
6-OMeparaElectron-donating80[5]
5-MemetaElectron-donating84[5]
4-MeorthoElectron-donating75[5]

Experimental Protocols

Standard Doebner Reaction Protocol (Illustrative)
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine the substituted aniline (1.0 eq), an aldehyde (1.0 eq), and pyruvic acid (1.2 eq) in a suitable solvent (e.g., ethanol or acetic acid).

  • Reaction: Heat the mixture to reflux for 4-8 hours, monitoring the reaction progress by TLC.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration.

  • Neutralization and Extraction: If no precipitate forms, pour the mixture into water and neutralize with a base (e.g., sodium bicarbonate solution). Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Optimized Protocol to Minimize Byproducts (Doebner Hydrogen-Transfer)

Based on the synthesis of 2-substituted-6-(trifluoromethoxy)quinoline-4-carboxylic acid.[3][5]

  • Reaction Setup: To a solution of 6-(trifluoromethoxy)aniline (1.0 eq) and benzaldehyde (3.0 eq) in acetonitrile (MeCN), add BF₃·THF (3.0 eq) at room temperature.

  • Initial Stirring: Stir the reaction mixture at 65°C for 1 hour.

  • Dropwise Addition: Add a solution of pyruvic acid (1.2 eq) in MeCN dropwise to the reaction mixture.

  • Reaction: Continue stirring at 65°C for 20 hours, monitoring the reaction progress by TLC.

  • Work-up and Purification: After completion, follow a standard aqueous work-up and purification by column chromatography to isolate the desired quinoline-4-carboxylic acid. This method has been shown to significantly improve yields, especially for anilines with electron-withdrawing groups.[3][5]

Visualizations

Doebner_Mechanism cluster_1 Step 1: Aldol Condensation cluster_2 Step 2: Michael Addition cluster_3 Step 3: Cyclization & Dehydration A Aldehyde C β,γ-Unsaturated α-Keto Acid A->C -H₂O B Pyruvic Acid (enol) B->C D Aniline C->D Reacts with E Aniline Derivative D->E F Cyclized Intermediate E->F Cyclization G Quinoline-4-carboxylic Acid F->G -H₂O

Caption: Proposed reaction mechanism for the Doebner quinoline synthesis.

Troubleshooting_Workflow start Low Yield in Doebner Synthesis check_tar Significant Tar Formation? start->check_tar tar_solutions Optimize Acid Catalyst Control Reactant Addition Use Biphasic System Lower Temperature check_tar->tar_solutions Yes check_mixture Complex Product Mixture? check_tar->check_mixture No tar_solutions->check_mixture mixture_solutions Check Starting Material Purity Optimize Reaction Conditions Monitor Reaction to Completion check_mixture->mixture_solutions Yes check_substrate Substrate Reactivity Issues? check_mixture->check_substrate No mixture_solutions->check_substrate substrate_solutions Modify Synthesis Protocol (e.g., for EWG/EDG) Consider Steric Hindrance check_substrate->substrate_solutions Yes end Improved Yield check_substrate->end No substrate_solutions->end

Caption: A troubleshooting workflow for addressing low yields.

Logical_Relationships cluster_params Reaction Parameters cluster_outcomes Reaction Outcomes Temp Temperature Yield Yield Temp->Yield Affects Rate SideRxns Side Reactions (Polymerization) Temp->SideRxns Increases at High T Catalyst Acid Catalyst (Type & Conc.) Catalyst->Yield Crucial for Rate Catalyst->SideRxns Harsh acids increase Solvent Solvent System Solvent->Yield Affects Solubility Solvent->SideRxns Biphasic reduces Substrate Substrate Electronics & Sterics Substrate->Yield Impacts Rate SideRxns->Yield Decreases

Caption: Relationship between reaction parameters and outcomes.

References

Technical Support Center: 6-Bromo-3-methyl-2-(4-tolyl)quinoline-4-carboxylic acid Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 6-Bromo-3-methyl-2-(4-tolyl)quinoline-4-carboxylic acid.

Troubleshooting Guide

This guide addresses common issues observed during the purification of 6-Bromo-3-methyl-2-(4-tolyl)quinoline-4-carboxylic acid, which is often synthesized via the Pfitzinger reaction.

Issue 1: Low Yield and Presence of Unreacted Starting Materials

  • Question: My reaction yield is low, and I've identified unreacted bromo-isatin in my crude product. How can I improve the reaction completion and subsequent purification?

  • Answer: Incomplete Pfitzinger reactions are a common challenge.[1][2] To drive the reaction to completion, consider the following troubleshooting steps:

    • Optimize Reaction Conditions: Ensure the isatin ring has completely opened before the carbonyl compound is consumed. This is often indicated by a color change from orange to pale yellow after dissolving the isatin in a strong base.[1]

    • Molar Excess of Carbonyl: Use a molar excess of the 4-tolyl methyl ketone to ensure the complete consumption of the bromo-isatin.[1]

    • Increase Reaction Time and/or Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC). Some Pfitzinger reactions may require extended heating to reach completion.[1]

Issue 2: Presence of Tarry Byproducts

  • Question: My crude product is a dark, tarry substance. What causes this, and how can I purify my target compound?

  • Answer: Tar formation is a known issue in the Pfitzinger synthesis, especially with certain carbonyl compounds.[1][2]

    • Temperature Control: Avoid excessively high reaction temperatures, which can promote decomposition and tar formation.[1]

    • Purification Strategy:

      • Acid-Base Extraction: Dissolve the crude material in a suitable organic solvent and perform an acid-base extraction. The carboxylic acid group on your target molecule will allow it to be extracted into a basic aqueous layer (e.g., with sodium bicarbonate solution), leaving non-acidic tarry impurities in the organic layer. The aqueous layer can then be acidified to precipitate the purified product.

      • Column Chromatography: If acid-base extraction is insufficient, silica gel column chromatography can be effective. A solvent system of ethyl acetate and hexanes is a common starting point for separating quinoline derivatives.[3]

Issue 3: Difficulty in Removing Isomeric Impurities

  • Question: I'm struggling to separate isomers from my desired product. What purification techniques are most effective?

  • Answer: Separating isomers can be challenging due to their similar physical properties.[3]

    • Optimized Column Chromatography: Use a long chromatography column with a shallow solvent gradient to improve separation. Utilize TLC to identify an optimal eluent system that provides the best separation (an ideal Rf value for the target compound is around 0.3-0.4).[3]

    • Alternative Stationary Phases: If standard silica gel does not provide adequate separation, consider using other stationary phases like alumina.[3]

Issue 4: Compound "Oils Out" During Recrystallization

  • Question: When I try to recrystallize my product, it separates as an oil instead of forming crystals. What should I do?

  • Answer: "Oiling out" occurs when the solute is insoluble in the solvent at a given temperature and separates as a liquid.[4] To address this:

    • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before further cooling in an ice bath. Rapid cooling can promote oiling.[4]

    • Use a More Dilute Solution: Add more of the hot solvent to decrease the saturation level before cooling.[4]

    • Change the Solvent System: The current solvent may not be suitable. Experiment with different solvents or a binary solvent system. A good approach is to dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) dropwise at an elevated temperature until turbidity appears.[4]

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in the synthesis of 6-Bromo-3-methyl-2-(4-tolyl)quinoline-4-carboxylic acid?

A1: Based on the Pfitzinger reaction, the most probable impurities include:

  • Unreacted 6-bromo-isatin: The starting material for the quinoline ring.

  • Unreacted 1-(4-tolyl)ethan-1-one: The carbonyl starting material.

  • Side-products from self-condensation of the ketone: Particularly under strong basic conditions.

  • Tarry decomposition products: Resulting from high reaction temperatures.[1][2]

Q2: What is a good starting point for a recrystallization solvent for this compound?

A2: A systematic solvent screening is recommended. Given the molecule's structure, which includes a polar carboxylic acid group and a less polar bromo-tolyl-quinoline core, solvents of varying polarities should be tested.[4] Good starting points for single solvents include:

  • Alcohols: Ethanol, Methanol, Isopropanol.[4]

  • Esters: Ethyl acetate.[4]

  • Ketones: Acetone.[4]

  • Amides: N,N-Dimethylformamide (DMF) or Dimethylacetamide (DMAc) can be effective but are high-boiling and may be difficult to remove completely.[4] Binary solvent systems, such as ethanol/water, are also highly recommended.[4]

Q3: How can I effectively remove colored impurities?

A3: If your purified product retains a color, it may be due to persistent impurities. Activated charcoal can be used to remove colored impurities. Add a small amount of charcoal to the hot solution of your compound before the filtration step in recrystallization. However, be aware that charcoal can also adsorb some of your desired product, potentially reducing the yield.

Experimental Protocols

General Recrystallization Protocol
  • Solvent Selection: In a small test tube, add a small amount of the crude product. Add a few drops of a chosen solvent and observe the solubility at room temperature. Heat the test tube and add more solvent dropwise until the solid dissolves. A suitable solvent will dissolve the compound when hot but show poor solubility when cold.[4]

  • Dissolution: In a larger flask, add the crude compound and the selected solvent. Heat the mixture while stirring until the compound is completely dissolved. Add a slight excess of solvent (5-10%) to prevent premature crystallization.[4]

  • Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution by gravity.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[3]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[4]

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.[4]

  • Drying: Dry the purified crystals under vacuum.[4]

General Column Chromatography Protocol
  • Eluent Selection: Dissolve a small amount of the crude material in a suitable solvent and spot it on a TLC plate. Develop the TLC plate using various solvent systems (e.g., different ratios of petroleum ether/ethyl acetate) to find the system that gives good separation of your target compound from impurities (Rf of ~0.3-0.4).[3]

  • Column Packing: Prepare a silica gel slurry in the chosen eluent and carefully pack a chromatography column.

  • Loading the Sample: Dissolve the crude product in a minimum amount of the eluent and load it onto the top of the silica gel column.

  • Elution: Add the eluent to the column and begin collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified compound.[3]

Data Presentation

Table 1: Comparison of General Purification Techniques for Quinolines

Purification MethodTypical PurityTypical YieldKey AdvantagesKey Disadvantages
Recrystallization Good to ExcellentModerate to HighSimple, cost-effective, good for removing less polar impurities.Finding a suitable solvent can be time-consuming; may not remove closely related impurities.
Column Chromatography ExcellentModerateHighly effective for separating closely related impurities and isomers.More time-consuming and requires larger volumes of solvent.
Acid-Base Extraction GoodHighExcellent for removing non-basic or non-acidic impurities.Will not separate compounds with similar acidic/basic properties.[3]

Visualizations

Purification_Workflow Purification Workflow for 6-Bromo-3-methyl-2-(4-tolyl)quinoline-4-carboxylic acid Crude_Product Crude Product (from Pfitzinger Synthesis) Acid_Base_Extraction Acid-Base Extraction Crude_Product->Acid_Base_Extraction Aqueous_Layer Aqueous Layer (contains product as salt) Acid_Base_Extraction->Aqueous_Layer Extract with base Organic_Layer Organic Layer (contains non-acidic impurities) Acid_Base_Extraction->Organic_Layer Acidification Acidification Aqueous_Layer->Acidification Precipitate Precipitated Product Acidification->Precipitate Filtration_Drying Filtration & Drying Precipitate->Filtration_Drying Check_Purity Check Purity (TLC, NMR) Filtration_Drying->Check_Purity Pure_Product Pure Product Check_Purity->Pure_Product Purity OK Impure Product Still Impure Check_Purity->Impure Purity Not OK Recrystallization Recrystallization Impure->Recrystallization Column_Chromatography Column Chromatography Impure->Column_Chromatography Recrystallization->Filtration_Drying Column_Chromatography->Filtration_Drying Troubleshooting_Logic Troubleshooting Purification Issues Start Crude Product Analysis Impurity_Type What is the main issue? Start->Impurity_Type Low_Yield Low Yield / Unreacted SM Impurity_Type->Low_Yield Low Conversion Tarry_Product Tarry Product Impurity_Type->Tarry_Product Dark & Sticky Isomeric_Impurity Isomeric Impurity Impurity_Type->Isomeric_Impurity Multiple Spots on TLC Oiling_Out Oiling Out in Recrystallization Impurity_Type->Oiling_Out Liquid Formation Optimize_Reaction Optimize Reaction Conditions (Excess Ketone, Time, Temp) Low_Yield->Optimize_Reaction Acid_Base Acid-Base Extraction Tarry_Product->Acid_Base Optimize_Chromo Optimized Column Chromatography (Long column, shallow gradient) Isomeric_Impurity->Optimize_Chromo Recrystallization_Troubleshoot Recrystallization Troubleshooting (Slow cooling, different solvent) Oiling_Out->Recrystallization_Troubleshoot

References

minimizing byproducts in the synthesis of 2,3-disubstituted quinolines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 2,3-disubstituted quinolines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to minimize byproduct formation and optimize reaction outcomes.

General Frequently Asked Questions (FAQs)

Q1: What are the most common challenges and byproducts encountered in the synthesis of 2,3-disubstituted quinolines?

The synthesis of 2,3-disubstituted quinolines can be accompanied by several challenges, primarily dependent on the chosen synthetic route. Common issues include the formation of regioisomers, tar and polymeric materials, and self-condensation byproducts. For instance, classical methods like the Doebner-von Miller synthesis are prone to producing tar due to the harsh acidic conditions.[1] The Friedländer synthesis can be complicated by the aldol condensation of the ketone reactant, especially under basic conditions.[2] When using unsymmetrical carbonyl compounds in methods like the Combes or Friedländer synthesis, controlling regioselectivity to obtain the desired 2,3-substitution pattern is a significant challenge.[3][4]

Q2: How can I improve the overall yield and purity of my 2,3-disubstituted quinoline product?

Optimizing reaction conditions is paramount for enhancing yield and purity. Key strategies include:

  • Purity of Starting Materials: Ensure the use of high-purity, and often freshly distilled, reactants to prevent side reactions caused by impurities.

  • Controlled Reagent Addition: Slow, dropwise addition of one reactant to another can help manage exothermic reactions and minimize polymerization and other side reactions.[1]

  • Temperature Management: Careful control of the reaction temperature is crucial. Some reactions require elevated temperatures for cyclization, while excessive heat can lead to decomposition and byproduct formation.[5]

  • Catalyst Selection: The choice of catalyst, whether a Brønsted or Lewis acid, or a modern transition metal complex, can significantly influence reaction efficiency and selectivity.[4]

  • Modern Synthetic Methods: Consider employing modern, catalytic methods, such as the Ruthenium-catalyzed three-component synthesis, which are often designed to be more atom-economical and produce fewer byproducts.

Q3: What are the most effective methods for purifying 2,3-disubstituted quinolines?

Purification strategies depend on the nature of the product and the impurities. Common techniques include:

  • Steam Distillation: Particularly useful for separating volatile quinoline products from non-volatile tars and polymeric byproducts, a common issue in Skraup and Doebner-von Miller syntheses.[6]

  • Column Chromatography: A versatile method for separating the desired product from unreacted starting materials and soluble byproducts. The choice of stationary phase (e.g., silica gel, alumina) and eluent system is critical and may require optimization.

  • Recrystallization: An effective technique for purifying solid products. The selection of an appropriate solvent or solvent system is key to obtaining high-purity crystals.

  • Extraction: Liquid-liquid extraction is a fundamental work-up step to separate the basic quinoline product from acidic or neutral impurities.

Troubleshooting Guides for Specific Syntheses

Friedländer Annulation

The Friedländer synthesis is a widely used method for preparing quinolines by reacting a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[2]

Q1.1: My Friedländer reaction is giving a low yield and a significant amount of aldol condensation byproduct. How can I fix this?

This is a common issue, particularly when using base catalysts. The ketone reactant can undergo self-condensation.[2]

Troubleshooting Steps:

  • Use an Imine Analog: To circumvent the aldol side reaction, consider using an imine analog of the o-aminoaryl aldehyde or ketone.

  • Employ Milder Conditions: The use of milder reaction conditions, for instance with a gold catalyst, can suppress the self-condensation pathway.[7]

  • Slow Addition: Adding the ketone slowly to the reaction mixture can help to minimize its concentration at any given time, thus disfavoring the bimolecular self-condensation reaction.

  • Catalyst Choice: Experiment with different catalysts. While bases can promote aldol condensation, Lewis acids or Brønsted acids might offer a better selectivity profile for your specific substrates.[8]

Q1.2: I am using an unsymmetrical ketone and obtaining a mixture of regioisomers. How can I improve the regioselectivity?

Controlling regioselectivity is a known challenge in the Friedländer synthesis with unsymmetrical ketones.[9]

Troubleshooting Strategies:

  • Catalyst Selection: The choice of catalyst can significantly influence the regiochemical outcome. Certain amine catalysts or ionic liquids have been shown to favor the formation of one regioisomer over the other.[4]

  • Substrate Modification: Introducing a directing group, such as a phosphoryl group, on the α-carbon of the ketone can control the direction of cyclization.[4]

  • Reaction Conditions: Systematically screen different solvents and reaction temperatures, as these parameters can affect the kinetic versus thermodynamic control of the cyclization step.

Combes Synthesis

The Combes synthesis produces 2,4-disubstituted quinolines from the reaction of an aniline with a β-diketone under acidic conditions.[10] A primary challenge is controlling regioselectivity when using unsymmetrical β-diketones.[3]

Q2.1: My Combes synthesis with an unsymmetrical β-diketone is producing a difficult-to-separate mixture of 2,3- and 2,4-disubstituted quinolines. How can I favor the desired isomer?

The regioselectivity of the Combes synthesis is influenced by both steric and electronic factors.[3]

Troubleshooting Steps:

  • Steric Hindrance: Increasing the steric bulk on one of the carbonyl groups of the β-diketone can favor cyclization at the less sterically hindered position.[3]

  • Aniline Substituents: The electronic nature of the substituents on the aniline ring affects the nucleophilicity of the ortho positions, thereby directing the cyclization. Methoxy-substituted anilines, for example, have been observed to favor the formation of 2-CF₃-quinolines in certain cases.[3]

  • Acid Catalyst: The choice of acid catalyst can alter the ratio of regioisomers. Comparing the results with different acids, such as sulfuric acid versus polyphosphoric acid (PPA), is recommended.[3]

Doebner-von Miller Reaction

This reaction synthesizes quinolines from anilines and α,β-unsaturated carbonyl compounds under acidic conditions.[11] It is notorious for producing significant amounts of tar and polymeric byproducts.[1]

Q3.1: My Doebner-von Miller reaction mixture is turning into a thick, dark tar, resulting in a very low yield. What is causing this and how can I prevent it?

Tar formation is primarily due to the acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound.[1]

Troubleshooting Strategies:

  • Slow Addition of Reagents: A slow, controlled addition of the α,β-unsaturated carbonyl compound to the heated acidic solution of the aniline can help to minimize its polymerization.[1]

  • In Situ Generation of the Carbonyl Compound: The α,β-unsaturated carbonyl can be generated in situ from an aldol condensation, which is known as the Beyer method. This keeps its concentration low throughout the reaction.[11]

  • Two-Phase System: Employing a two-phase solvent system can be highly effective. The α,β-unsaturated carbonyl compound is sequestered in an organic phase, reducing its contact with the acidic aqueous phase where polymerization is most rampant.[12]

Q3.2: My final product is contaminated with partially hydrogenated quinoline byproducts. How can I ensure complete aromatization?

The final step of the Doebner-von Miller reaction is the oxidation of a dihydroquinoline intermediate. Incomplete oxidation leads to these byproducts.[13]

Troubleshooting Steps:

  • Sufficient Oxidant: Ensure that an adequate amount of a suitable oxidizing agent is used. Often, an excess of the oxidant is necessary to drive the reaction to completion.

  • Choice of Oxidant: While sometimes air is sufficient, in many cases a stronger oxidizing agent is required. The choice of oxidant can depend on the specific substrates and reaction conditions.

Data Presentation: Comparative Yields of 2,3-Disubstituted Quinolines

The following tables provide a summary of reported yields for the synthesis of 2,3-disubstituted quinolines using various methods. Note that yields are highly dependent on the specific substrates and reaction conditions.

Table 1: Comparison of Yields for Friedländer Synthesis under Different Catalytic Conditions

2-Aminoaryl KetoneCarbonyl CompoundCatalystConditionsYield (%)Reference
2-AminobenzophenoneEthyl AcetoacetateIn(OTf)₃Solvent-free75-92
2-AminobenzaldehydeAcetoneKOHEthanol, RefluxVaries[5]
2-AminobenzaldehydeAcetonep-TsOHSolvent-freeVaries[5]

Table 2: Yields for Doebner-von Miller Synthesis with Different Anilines

Aniline Derivativeα,β-Unsaturated AldehydeProductYield (%)Reference
AnilineCinnamaldehyde2-Phenylquinoline89[14]
4-MethylanilineCinnamaldehyde6-Methyl-2-phenylquinoline85[14]
4-MethoxyanilineCinnamaldehyde6-Methoxy-2-phenylquinoline81[14]
4-ChloroanilineCinnamaldehyde6-Chloro-2-phenylquinoline76[14]

Experimental Protocols

Detailed Methodology for Friedländer Synthesis of 2,3-Diphenylquinoline

This protocol describes a general procedure for the acid-catalyzed synthesis of 2,3-diphenylquinoline.

Materials:

  • 2-Aminobenzophenone

  • Phenylacetaldehyde

  • p-Toluenesulfonic acid (p-TsOH)

  • Toluene

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-aminobenzophenone (1.0 eq) and phenylacetaldehyde (1.1 eq) in toluene.

  • Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (0.1 eq) to the mixture.

  • Reaction: Heat the reaction mixture to reflux. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 2,3-diphenylquinoline.

Detailed Methodology for Gould-Jacobs reaction for 4-hydroxy-2,3-disubstituted quinolones

The Gould-Jacobs reaction is a versatile method for preparing 4-hydroxyquinolines, which can be further functionalized.[15][16]

Materials:

  • Substituted aniline

  • Diethyl ethoxymethylenemalonate (DEEM)

  • High-boiling solvent (e.g., diphenyl ether)

  • Sodium hydroxide

  • Concentrated hydrochloric acid

  • Ethanol

Procedure:

  • Condensation: In a round-bottom flask, combine the substituted aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-1.2 eq). Heat the mixture at 100-130 °C for 1-2 hours. Monitor the formation of the anilidomethylenemalonate intermediate by TLC. Remove the ethanol byproduct under reduced pressure.[17]

  • Thermal Cyclization: Dissolve the intermediate in a high-boiling solvent like diphenyl ether. Heat the solution to a vigorous reflux (typically around 250 °C) for 30-60 minutes. Cool the reaction mixture, which should cause the 4-hydroxy-3-carboethoxyquinoline to precipitate. Add a non-polar solvent like hexane to aid precipitation.[17]

  • Saponification: Suspend the collected solid in an aqueous solution of sodium hydroxide (e.g., 10%). Heat the mixture to reflux for 1-2 hours until hydrolysis is complete.[17]

  • Decarboxylation: Cool the reaction mixture and acidify with concentrated hydrochloric acid to precipitate the quinoline-3-carboxylic acid. Collect the solid, wash with cold water, and dry. Heat the dried solid above its melting point (typically 200-250 °C) until the evolution of carbon dioxide ceases to yield the 4-hydroxyquinoline.[17]

Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification start Select Synthesis Method reactants Prepare High-Purity Reactants start->reactants glassware Assemble Dry Glassware reactants->glassware addition Controlled Reagent Addition glassware->addition heating Maintain Optimal Temperature addition->heating monitoring Monitor Progress (TLC/LC-MS) heating->monitoring quench Quench Reaction monitoring->quench extract Extraction quench->extract purify Purification (Chromatography/ Recrystallization) extract->purify product Characterize Pure Product purify->product

Caption: Generalized experimental workflow for the synthesis of 2,3-disubstituted quinolines.

troubleshooting_workflow cluster_analysis Problem Analysis cluster_solutions Potential Solutions start Low Yield or Byproduct Formation check_reactants Verify Reactant Purity start->check_reactants check_conditions Review Reaction Conditions (Temp, Time, Catalyst) start->check_conditions analyze_byproducts Identify Byproducts (NMR, MS) start->analyze_byproducts optimize_temp Optimize Temperature check_conditions->optimize_temp change_catalyst Change Catalyst check_conditions->change_catalyst slow_addition Implement Slow Addition analyze_byproducts->slow_addition change_solvent Modify Solvent System analyze_byproducts->change_solvent rerun Re-run Optimized Reaction optimize_temp->rerun change_catalyst->rerun slow_addition->rerun change_solvent->rerun

Caption: A logical workflow for troubleshooting common issues in quinoline synthesis.

friedlander_byproducts reactants 2-Aminoaryl Ketone + Ketone (R-CH2-CO-R') desired_path Desired Friedländer Annulation reactants->desired_path side_path Aldol Self-Condensation reactants->side_path product 2,3-Disubstituted Quinoline desired_path->product byproduct Aldol Adduct/Condensation Product side_path->byproduct

Caption: Competing reaction pathways in the Friedländer synthesis.

References

Technical Support Center: Optimizing Brominated Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of brominated quinolines. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you may encounter during the synthesis of brominated quinolines in a question-and-answer format.

Issue 1: Low or No Yield of Brominated Quinoline

Q: My bromination reaction is resulting in a very low yield or no desired product. What are the common causes and how can I troubleshoot this?

A: Low yields in quinoline bromination can arise from several factors. A systematic approach to troubleshooting is often the most effective.

Possible Causes & Solutions:

  • Poor Substrate Reactivity: The electronic nature of your quinoline starting material significantly impacts the reaction rate. Electron-withdrawing groups can deactivate the quinoline ring, making electrophilic bromination difficult.[1]

    • Troubleshooting: Consider using a more reactive starting material, such as a 1,2,3,4-tetrahydroquinoline derivative, which is more susceptible to bromination.[2][3] The resulting brominated tetrahydroquinoline can then be aromatized.

  • Inappropriate Brominating Agent: The choice and stoichiometry of the brominating agent are critical.

    • Troubleshooting: N-Bromosuccinimide (NBS) is a commonly used and effective brominating agent.[4][5] Molecular bromine (Br₂) is also frequently employed.[4][6] Ensure the brominating agent is of high purity. The number of equivalents used will influence the degree of bromination (mono-, di-, or tri-substitution).[4][6]

  • Suboptimal Reaction Temperature: Temperature control is crucial for successful bromination.

    • Troubleshooting: Many bromination reactions require specific temperature ranges. While some reactions proceed at room temperature, others may require cooling (e.g., 0°C) to control selectivity and prevent side reactions.[4][6] Conversely, some reactions may require heating, but excessive temperatures can lead to decomposition of reactants and products.[1]

  • Incorrect Solvent: The solvent can influence the solubility of reagents and the reaction pathway.

    • Troubleshooting: Common solvents for quinoline bromination include chloroform (CHCl₃), dichloromethane (CH₂Cl₂), and acetonitrile (CH₃CN).[2][4] The choice of solvent can affect the reaction outcome and yield.[6]

  • Formation of Side Products: The formation of quinoline bromine salts can sometimes inhibit the desired reaction.[4][6]

    • Troubleshooting: The use of a base, such as sodium bicarbonate (NaHCO₃), during the work-up can neutralize any acidic byproducts like HBr and help to isolate the free base of the brominated quinoline.[2][4]

Issue 2: Poor Regioselectivity (Formation of Multiple Brominated Products)

Q: My reaction is producing a mixture of mono-, di-, and poly-brominated quinolines. How can I improve the regioselectivity?

A: Achieving high regioselectivity in quinoline bromination can be challenging due to the nature of electrophilic aromatic substitution on the quinoline ring system.

Strategies to Enhance Regioselectivity:

  • Control Stoichiometry of the Brominating Agent: The number of equivalents of the brominating agent is a key factor in determining the degree of bromination.

    • Optimization: Carefully control the amount of Br₂ or NBS used. For mono-bromination, using 1.0 to 1.1 equivalents is a good starting point. For di-bromination, approximately 2.1 equivalents may be necessary.[4][6]

  • Influence of Substituents: The directing effects of existing substituents on the quinoline ring will dictate the position of bromination. Electron-donating groups (e.g., -OH, -NH₂, -OCH₃) are activating and will direct bromination to specific positions.[4]

    • Consideration: The position of existing functional groups will strongly influence where the bromine atom is added. For instance, 8-substituted quinolines often yield 5- and 7-bromo derivatives.[4][6]

  • Reaction Conditions: Temperature and solvent can influence the selectivity of the reaction.

    • Optimization: Lowering the reaction temperature can sometimes improve selectivity by reducing the rate of competing side reactions.[4] Experiment with different solvents to see how they impact the product distribution.

Issue 3: Difficulty in Purifying the Brominated Quinoline Product

Q: I am struggling to purify my crude brominated quinoline from starting materials and side products. What are the recommended purification techniques?

A: Purification of brominated quinolines often requires standard chromatographic and crystallization techniques.

Recommended Purification Methods:

  • Aqueous Work-up: After the reaction is complete, a standard work-up procedure is often necessary. This typically involves washing the organic layer with an aqueous solution of a mild base, such as 5% sodium bicarbonate (NaHCO₃), to remove any acidic impurities.[2][4] This is followed by washing with water and brine, and then drying the organic layer over an anhydrous salt like sodium sulfate (Na₂SO₄).[2][4]

  • Column Chromatography: This is a very common and effective method for separating the desired brominated quinoline from unreacted starting material and other byproducts.

    • Procedure: The crude material is passed through a silica or alumina column.[2][4] A suitable eluent system, such as a mixture of ethyl acetate and hexane, is used to separate the components based on their polarity.[2][4]

  • Crystallization: If the purified product from column chromatography is a solid, crystallization can be used to further enhance its purity.

    • Procedure: The solid is dissolved in a minimal amount of a hot solvent or solvent mixture (e.g., ethyl acetate/hexane) and allowed to cool slowly, which should result in the formation of pure crystals.[2]

Data Presentation

Table 1: Reaction Conditions for the Bromination of 8-Hydroxyquinoline

EntryEquivalents of Br₂SolventTemperature (°C)Product(s)Yield (%)Reference
12.1CHCl₃Room Temp5,7-dibromo-8-hydroxyquinoline90[4]
21.5CH₃CN0Mixture of 5,7-dibromo- and 7-bromo-8-hydroxyquinoline-[4]
31.5H₂SO₄-105-bromo-8-hydroxyquinoline52[4]
41.5H₂SO₄155,7-dibromo-8-hydroxyquinoline-[4]

Table 2: Bromination of Other Substituted Quinolines

Starting MaterialBrominating Agent (Equivalents)SolventProductYield (%)Reference
3,6,8-trimethoxyquinolineBr₂ (2.02)CH₂Cl₂5,7-Dibromo-3,6-dimethoxy-8-hydroxyquinoline-[2]
8-aminoquinolineBr₂ (2.1)CHCl₃5,7-dibromo-8-aminoquinoline-[4]
8-methoxyquinolineBr₂ (1.1)CHCl₃5-bromo-8-methoxyquinoline92[4][7]

Experimental Protocols

Protocol 1: Synthesis of 5,7-dibromo-8-hydroxyquinoline [4]

  • Reaction Setup: Dissolve 8-hydroxyquinoline (1.0 eq) in chloroform (CHCl₃) in a round-bottom flask equipped with a magnetic stirrer.

  • Reagent Addition: In a separate container, prepare a solution of bromine (2.1 eq) in CHCl₃. Add this bromine solution dropwise to the stirred solution of 8-hydroxyquinoline over a period of 5 minutes at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 1 hour. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, dissolve the resulting yellow solid in additional CHCl₃. Wash the organic layer with a 5% aqueous solution of sodium bicarbonate (NaHCO₃) three times, followed by drying over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Evaporate the solvent under reduced pressure. The crude product can be further purified by crystallization from benzene to yield 5,7-dibromo-8-hydroxyquinoline.

Protocol 2: Synthesis of 3,5,6,7-tetrabromo-8-methoxyquinoline [2]

  • Reaction Setup: Dissolve the starting methoxyquinoline derivative in dichloromethane (CH₂Cl₂) in a flask protected from light.

  • Reagent Addition: Prepare a solution of bromine in CH₂Cl₂ and add it to the quinoline solution.

  • Reaction: Allow the mixture to react for an extended period (e.g., 5 days) until all the bromine is consumed.

  • Work-up: Wash the reaction mixture with a 5% aqueous solution of NaHCO₃ and then dry the organic layer over Na₂SO₄.

  • Purification: Remove the solvent by evaporation. Purify the crude material by column chromatography on silica gel using an ethyl acetate/hexane eluent system. The final product can be obtained by recrystallization.

Visualizations

Troubleshooting_Low_Yield start Low or No Yield of Brominated Quinoline check_reactivity Is the quinoline substrate sufficiently reactive? start->check_reactivity use_tetrahydroquinoline Consider using a more reactive 1,2,3,4-tetrahydroquinoline derivative. check_reactivity->use_tetrahydroquinoline No check_brominating_agent Is the brominating agent and its stoichiometry correct? check_reactivity->check_brominating_agent Yes use_tetrahydroquinoline->check_brominating_agent optimize_agent Verify purity and optimize equivalents of NBS or Br2. check_brominating_agent->optimize_agent No check_temperature Is the reaction temperature optimal? check_brominating_agent->check_temperature Yes optimize_agent->check_temperature adjust_temperature Adjust temperature. Consider cooling to 0°C or gentle heating. check_temperature->adjust_temperature No check_solvent Is the solvent appropriate? check_temperature->check_solvent Yes adjust_temperature->check_solvent change_solvent Experiment with different solvents (e.g., CHCl3, CH2Cl2, CH3CN). check_solvent->change_solvent No check_workup Are side products like bromine salts forming? check_solvent->check_workup Yes change_solvent->check_workup neutralize_acid Incorporate a mild base wash (e.g., NaHCO3) in the work-up. check_workup->neutralize_acid Yes end_product Improved Yield check_workup->end_product No neutralize_acid->end_product

Caption: Troubleshooting workflow for low yield in brominated quinoline synthesis.

Regioselectivity_Optimization start Poor Regioselectivity (Mixture of Products) control_stoichiometry Control Stoichiometry of Brominating Agent start->control_stoichiometry directing_effects Consider Directing Effects of Substituents start->directing_effects optimize_conditions Optimize Reaction Conditions start->optimize_conditions adjust_equivalents Adjust equivalents of Br2/NBS (e.g., 1.1 eq for mono-bromination). control_stoichiometry->adjust_equivalents analyze_substituents Analyze activating/deactivating and directing properties of existing groups. directing_effects->analyze_substituents vary_temp_solvent Vary temperature and solvent to influence selectivity. optimize_conditions->vary_temp_solvent end_product Improved Regioselectivity adjust_equivalents->end_product analyze_substituents->end_product vary_temp_solvent->end_product

Caption: Key strategies for optimizing regioselectivity in quinoline bromination.

References

Technical Support Center: Troubleshooting Tar Formation in the Doebner-von Miller Reaction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance for the common issue of tar formation during the Doebner-von Miller synthesis of quinolines.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of tar formation in the Doebner-von Miller reaction?

A1: The most prevalent side reaction and primary cause of tar formation is the acid-catalyzed polymerization of the α,β-unsaturated aldehyde or ketone starting material.[1][2][3] Under the strong acidic conditions required for the reaction, these carbonyl compounds can self-condense to form high-molecular-weight polymers, which present as a thick, dark, and often intractable tar.[1][3]

Q2: How does reaction temperature influence tar formation?

A2: While the Doebner-von Miller reaction often requires heating, excessive temperatures can significantly accelerate the rate of polymerization of the α,β-unsaturated carbonyl compound, leading to increased tar formation.[1][2] It is crucial to maintain the lowest effective temperature at which the reaction proceeds at a reasonable rate to minimize this side reaction.[1]

Q3: Can the choice of acid catalyst affect the amount of tar produced?

A3: Absolutely. While strong acids are necessary to catalyze the reaction, excessively harsh acidic conditions can promote tar formation.[1][3] The type and concentration of the acid are critical parameters. A comparative study of different Brønsted acids (e.g., HCl, H₂SO₄, p-TsOH) and Lewis acids (e.g., ZnCl₂, SnCl₄) can help identify the optimal balance between reaction rate and minimizing side product formation.[1] In some cases, milder Lewis acids may be preferable.[1]

Q4: Are there any general strategies to minimize tar formation?

A4: Yes, several effective strategies can be employed:

  • Biphasic Solvent System: Sequestering the α,β-unsaturated carbonyl compound in an organic solvent (like toluene) while the aniline is in an acidic aqueous phase can drastically reduce its self-polymerization.[1][4]

  • Gradual Addition of Reactants: Slowly adding the α,β-unsaturated carbonyl compound to the heated acidic solution of the aniline helps to maintain a low concentration of the carbonyl compound at any given time, thus favoring the desired reaction over polymerization.[1][2]

  • In Situ Generation of the Carbonyl Compound: Preparing the α,β-unsaturated carbonyl compound in the reaction mixture from its precursors (e.g., via an aldol condensation) can also help to keep its concentration low and minimize polymerization.[2]

  • Use of Protecting Groups: Employing an acetal of the α,β-unsaturated aldehyde can prevent its polymerization. The acetal is then hydrolyzed in situ under the acidic reaction conditions to generate the reactive aldehyde.[2]

Troubleshooting Guide

Problem: My reaction mixture has turned into a thick, dark, intractable tar, resulting in a very low yield of the desired quinoline.

This is a classic and frequently encountered issue in the Doebner-von Miller synthesis. The following step-by-step guide will help you diagnose and resolve the problem.

Step 1: Assess Your Reaction Conditions
ParameterPotential IssueRecommended Action
Temperature Too high, leading to accelerated polymerization.Reduce the reaction temperature. Aim for the lowest temperature at which the reaction proceeds efficiently. Consider stepwise heating to control any initial exotherm.[1]
Acid Catalyst Acid may be too concentrated or harsh, promoting tarring.Experiment with different acids (Brønsted vs. Lewis) and lower concentrations to find an optimal balance.[1]
Reagent Addition Rapid addition of the carbonyl compound leads to high local concentrations and polymerization.Add the α,β-unsaturated carbonyl compound dropwise or in small portions over an extended period.[1][2]
Solvent System A single-phase system allows for a high concentration of the carbonyl compound in the acidic medium.Employ a biphasic solvent system (e.g., water-toluene) to sequester the carbonyl compound in the organic phase.[1][4]
Step 2: Data-Driven Optimization

The following table summarizes illustrative data on how different reaction parameters can influence both the yield of the desired quinoline and the extent of tar formation. Note: This data is compiled from various sources to demonstrate general trends and may not be representative of all Doebner-von Miller reactions. Actual results will vary depending on the specific substrates and scale.

Catalyst (Acid)Solvent SystemTemperatureReagent AdditionTar Formation (Qualitative)Product Yield (%)
Conc. HClWater/EthanolRefluxAll at onceHigh< 20%
Conc. H₂SO₄Acetic Acid110°CAll at onceVery High< 15%
6M HCl Water/Toluene (Biphasic) Reflux Slow Addition Low ~70-80%
p-TsOHToluene100°CSlow AdditionModerateVariable
ZnCl₂Neat120°CAll at onceModerate to High~40-50%
ZnCl₂ (catalyst) with HCl Water (in situ generation) Reflux Slow Addition Low to Moderate ~60-70%
Step 3: Purification of Product from Tar

If tar formation is unavoidable, effective purification is key.

  • Filtration: For less soluble tars, a preliminary filtration through a plug of silica gel or celite can remove a significant portion of the polymeric material.[1]

  • Acid-Base Extraction: After neutralizing the reaction mixture, the basic quinoline product can be extracted into an organic solvent, leaving some of the polar polymeric byproducts in the aqueous layer.[2]

  • Distillation: For volatile quinoline derivatives, steam distillation or vacuum distillation can be a highly effective method to separate the product from non-volatile tar.[2]

  • Column Chromatography: While challenging with highly tarry mixtures, column chromatography on silica gel or alumina can be used for final purification after preliminary cleanup steps have been taken.[1]

Experimental Protocol: Synthesis of 2-Methylquinoline with Minimized Tar Formation

This protocol utilizes a biphasic solvent system and gradual addition of the carbonyl compound to suppress tar formation.[1]

Materials:

  • Aniline (1.0 eq)

  • 6 M Hydrochloric Acid

  • Crotonaldehyde (1.2 eq)

  • Toluene

  • Concentrated Sodium Hydroxide solution

  • Dichloromethane or Ethyl Acetate (for extraction)

  • Anhydrous Sodium Sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine aniline and 6 M hydrochloric acid.

  • Heat the mixture to reflux.

  • In a separate addition funnel, dissolve crotonaldehyde in toluene.

  • Add the crotonaldehyde solution dropwise to the refluxing aniline hydrochloride solution over a period of 1-2 hours.

  • After the addition is complete, continue to reflux for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature.

  • Carefully neutralize the mixture with a concentrated solution of sodium hydroxide until the pH is basic.

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be further purified by distillation or column chromatography.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting tar formation in the Doebner-von Miller reaction.

Troubleshooting_Doebner_von_Miller start High Tar Formation Observed check_temp Is Reaction Temperature > 100°C? start->check_temp reduce_temp Action: Reduce Temperature (aim for lowest effective temp) check_temp->reduce_temp Yes check_addition Was Carbonyl Compound Added All at Once? check_temp->check_addition No reduce_temp->check_addition slow_addition Action: Implement Slow/Gradual Addition of Carbonyl check_addition->slow_addition Yes check_solvent Are you using a Single-Phase System? check_addition->check_solvent No slow_addition->check_solvent use_biphasic Action: Employ a Biphasic Solvent System (e.g., Water/Toluene) check_solvent->use_biphasic Yes check_acid Is a Harsh/Concentrated Acid Being Used? check_solvent->check_acid No use_biphasic->check_acid optimize_acid Action: Screen Milder Acids (e.g., Lewis Acids) or Lower Concentration check_acid->optimize_acid Yes purification Implement Purification Strategy: - Filtration - Acid-Base Extraction - Distillation check_acid->purification No optimize_acid->purification end Reduced Tar Formation & Improved Yield purification->end

Caption: A logical workflow for troubleshooting tar formation.

References

stability issues of 6-Bromo-3-methyl-2-(4-tolyl)quinoline-4-carboxylic acid in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability issues of 6-Bromo-3-methyl-2-(4-tolyl)quinoline-4-carboxylic acid in solution. The information is compiled from general knowledge of quinoline-4-carboxylic acid derivatives and established stability testing protocols. Specific stability studies on this particular compound are highly recommended to ascertain its precise stability profile.

FAQs and Troubleshooting Guide

This section addresses common questions and issues researchers may encounter when working with 6-Bromo-3-methyl-2-(4-tolyl)quinoline-4-carboxylic acid in solution.

Q1: My compound appears to be degrading in solution. What are the likely causes?

A1: Degradation of quinoline-4-carboxylic acid derivatives in solution can be triggered by several factors. The most common include:

  • pH: The stability of quinoline derivatives can be highly pH-dependent. Both acidic and basic conditions can lead to hydrolysis.[1] The solubility of quinoline compounds is also significantly affected by pH, which can in turn influence stability.[2][3][4][5]

  • Light Exposure (Photodegradation): Quinoline compounds, particularly those with bromo substituents, can be susceptible to degradation upon exposure to UV or visible light.[6]

  • Oxidation: The presence of oxidizing agents or even atmospheric oxygen can lead to oxidative degradation of the molecule.[7]

  • Temperature: Elevated temperatures can accelerate hydrolytic, oxidative, and other degradation pathways.[7]

  • Microbial Contamination: In non-sterile aqueous solutions, microorganisms can metabolize quinoline compounds.[8]

Q2: I'm observing poor solubility of my compound. How can I improve this and will it affect stability?

A2: Poor aqueous solubility is a common characteristic of quinoline derivatives.[2][6] To improve solubility, you can consider:

  • pH Adjustment: As a carboxylic acid, the solubility of 6-Bromo-3-methyl-2-(4-tolyl)quinoline-4-carboxylic acid is expected to increase in basic solutions due to salt formation. However, be mindful that high pH may also accelerate degradation.

  • Co-solvents: The use of organic co-solvents such as DMSO, DMF, ethanol, or acetonitrile can significantly improve solubility. When selecting a co-solvent, ensure it is compatible with your experimental system and does not interfere with your analysis.

It is important to note that changes made to improve solubility, such as altering the pH, can have a direct impact on the compound's stability. Therefore, it is crucial to evaluate stability under the specific solvent and pH conditions you intend to use.

Q3: How can I monitor the stability of my compound in solution?

A3: The most common and reliable method for monitoring the stability of quinoline derivatives is High-Performance Liquid Chromatography (HPLC), typically with UV detection.[9][10] A stability-indicating HPLC method should be able to separate the parent compound from its potential degradation products. Key aspects of a stability-indicating method include:

  • Specificity: The ability to resolve the analyte of interest from all potential impurities and degradants.

  • Linearity, Accuracy, and Precision: The method must provide results that are directly proportional to the concentration of the analyte and are both accurate and reproducible.[9]

Q4: What are the expected degradation products of 6-Bromo-3-methyl-2-(4-tolyl)quinoline-4-carboxylic acid?

A4: While specific degradation products for this exact molecule are not documented in the provided search results, potential degradation pathways for quinoline-4-carboxylic acids may include:

  • Hydrolysis: Cleavage of susceptible bonds, potentially at the carboxylic acid group or through reactions involving the quinoline ring system, especially under strong acidic or basic conditions.

  • Oxidation: Formation of N-oxides or hydroxylation of the aromatic rings.

  • Decarboxylation: Loss of the carboxylic acid group, particularly under thermal stress.

  • Debromination: Cleavage of the carbon-bromine bond, which can be induced by light.

To identify the actual degradation products, techniques such as LC-MS (Liquid Chromatography-Mass Spectrometry) are invaluable.

Experimental Protocols

Forced Degradation Study Protocol

Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[11] The following is a general protocol for conducting a forced degradation study on 6-Bromo-3-methyl-2-(4-tolyl)quinoline-4-carboxylic acid.

Objective: To generate potential degradation products and assess the stability of the compound under various stress conditions.

Materials:

  • 6-Bromo-3-methyl-2-(4-tolyl)quinoline-4-carboxylic acid

  • HPLC grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Calibrated HPLC system with UV detector

  • pH meter

  • Photostability chamber

  • Oven

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Keep the solution at 60°C for a specified time (e.g., 2, 8, 24 hours). Neutralize with an equivalent amount of 0.1 M NaOH before analysis.[7]

    • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Keep the solution at 60°C for a specified time. Neutralize with an equivalent amount of 0.1 M HCl before analysis.[7]

    • Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Keep the solution at room temperature for a specified time.

    • Thermal Degradation: Expose a solid sample of the compound to dry heat (e.g., 80°C) in an oven for a specified time. Also, heat a solution of the compound at 60°C.

    • Photolytic Degradation: Expose a solid sample and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber.

  • Sample Analysis: Analyze the stressed samples at appropriate time points using a validated stability-indicating HPLC method. Compare the chromatograms of the stressed samples with that of an unstressed control sample.

  • Data Evaluation:

    • Calculate the percentage degradation of the parent compound.

    • Determine the retention times and peak areas of any degradation products.

    • Assess the peak purity of the parent compound to ensure the method is specific.

Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating 6-Bromo-3-methyl-2-(4-tolyl)quinoline-4-carboxylic acid from its degradation products.

Typical HPLC Parameters:

Parameter Typical Value
Column C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
Flow Rate 1.0 mL/min
Detection Wavelength Determined by UV-Vis spectrophotometry (scan for λmax)
Injection Volume 10 µL

| Column Temperature | 30°C |

Method Development Notes:

  • A gradient elution is often necessary to separate the parent compound from a range of degradation products with varying polarities.

  • The pH of the mobile phase can significantly affect the retention and peak shape of the acidic analyte.

  • Forced degradation samples are used to challenge the method's ability to separate the parent peak from any newly formed peaks.

Quantitative Data Summary

Since no specific quantitative stability data for 6-Bromo-3-methyl-2-(4-tolyl)quinoline-4-carboxylic acid was found, the following table provides a template for summarizing the results of a forced degradation study. A target degradation of 5-20% is generally considered appropriate for method development.[11]

Stress ConditionReagent/ConditionDurationTemperature% DegradationNumber of Degradants
Acid Hydrolysis 0.1 M HCl24 hours60°CData to be filledData to be filled
Base Hydrolysis 0.1 M NaOH8 hours60°CData to be filledData to be filled
Oxidation 3% H₂O₂24 hoursRoom TempData to be filledData to be filled
Thermal (Solution) -48 hours60°CData to be filledData to be filled
Thermal (Solid) -7 days80°CData to be filledData to be filled
Photolytic (Solution) 1.2 million lux hrs-Room TempData to be filledData to be filled
Photolytic (Solid) 1.2 million lux hrs-Room TempData to be filledData to be filled

Visualizations

Experimental Workflow for Stability Testing

Stability_Testing_Workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_report Outcome start Start prep_solution Prepare Stock Solution (1 mg/mL) start->prep_solution acid Acid Hydrolysis (0.1M HCl, 60°C) prep_solution->acid base Base Hydrolysis (0.1M NaOH, 60°C) prep_solution->base oxidation Oxidation (3% H₂O₂, RT) prep_solution->oxidation thermal Thermal Stress (60°C Solution / 80°C Solid) prep_solution->thermal photo Photolytic Stress (Photostability Chamber) prep_solution->photo hplc Stability-Indicating HPLC Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc data Data Evaluation (% Degradation, Purity) hplc->data report Stability Profile & Degradation Pathway data->report

Caption: Workflow for conducting forced degradation studies.

Logical Relationship of Stability Factors

Stability_Factors cluster_factors Instability Factors cluster_degradation Potential Degradation Pathways compound 6-Bromo-3-methyl-2-(4-tolyl)quinoline-4-carboxylic acid in Solution pH pH (Acidic/Basic) compound->pH light Light (UV/Visible) compound->light temp Temperature compound->temp oxygen Oxidizing Agents (e.g., O₂, H₂O₂) compound->oxygen microbes Microbial Contamination compound->microbes hydrolysis Hydrolysis pH->hydrolysis photodegradation Photodegradation light->photodegradation thermolysis Thermolysis temp->thermolysis oxidation Oxidation oxygen->oxidation biodegradation Biodegradation microbes->biodegradation degradation_products Degradation Products hydrolysis->degradation_products Leads to photodegradation->degradation_products Leads to thermolysis->degradation_products Leads to oxidation->degradation_products Leads to biodegradation->degradation_products Leads to

Caption: Factors influencing the stability of the compound.

References

method refinement for scaling up 6-Bromo-3-methyl-2-(4-tolyl)quinoline-4-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides detailed guidance for researchers, scientists, and drug development professionals on the synthesis of 6-Bromo-3-methyl-2-(4-tolyl)quinoline-4-carboxylic acid. It offers a refined, scalable method, troubleshooting advice for common experimental issues, and quantitative data to support your research and development.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 6-Bromo-3-methyl-2-(4-tolyl)quinoline-4-carboxylic acid?

A1: The most prevalent and effective method is the Pfitzinger reaction. This reaction involves the condensation of a substituted isatin (in this case, 6-bromoisatin) with a carbonyl compound containing an α-methylene group (here, 1-(p-tolyl)propan-1-one) in the presence of a strong base.[1][2]

Q2: What are the starting materials for this synthesis?

A2: The primary starting materials are 6-bromoisatin and 1-(p-tolyl)propan-1-one. A strong base, such as potassium hydroxide (KOH), is required to catalyze the reaction, typically in a protic solvent like ethanol.

Q3: What are the critical parameters to control during the scale-up of this synthesis?

A3: When scaling up, critical parameters to monitor and control include temperature, the rate of reagent addition, and efficient mixing. The Pfitzinger reaction can be exothermic, and poor heat dissipation on a larger scale can lead to side reactions and reduced yield.

Q4: How is the final product typically purified?

A4: The product, being a carboxylic acid, is first isolated by acidification of the reaction mixture, which causes it to precipitate. For further purification, recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, is a common and effective method for bromoquinoline derivatives.

Q5: What are potential side products in this reaction?

A5: With an unsymmetrical ketone like 1-(p-tolyl)propan-1-one, there is a possibility of forming a regioisomeric byproduct. However, the reaction generally favors the formation of the more substituted quinoline. Other potential impurities may arise from incomplete reaction or side reactions due to excessive heat.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Ineffective base-mediated hydrolysis of 6-bromoisatin. 2. Reaction temperature is too low. 3. Insufficient reaction time. 4. Incomplete precipitation of the product.1. Ensure the use of a strong base (e.g., KOH) and allow sufficient time for the initial ring-opening of the isatin. 2. Maintain the reaction temperature at a gentle reflux. 3. Monitor the reaction progress using Thin Layer Chromatography (TLC). 4. After acidification, cool the mixture in an ice bath to maximize precipitation.
Formation of a Dark, Tarry Substance 1. Reaction temperature is too high, leading to decomposition. 2. Presence of impurities in starting materials.1. Maintain a controlled reflux; avoid aggressive heating. For larger scales, consider gradual heating and external cooling capabilities. 2. Ensure the purity of 6-bromoisatin and 1-(p-tolyl)propan-1-one before starting the reaction.
Product is Difficult to Filter 1. The precipitate is too fine or gelatinous.1. Allow the precipitate to age in the cooled mother liquor for a few hours to allow for crystal growth. 2. Consider adding a co-solvent during precipitation to improve crystal morphology.
Product Contaminated with Starting Material 1. Incomplete reaction. 2. Inefficient purification.1. Extend the reaction time and monitor by TLC until the starting material is consumed. 2. During workup, ensure thorough washing of the crude product. For purification, recrystallization is highly recommended.
Inconsistent Yields Upon Scale-Up 1. Poor heat transfer in a larger reactor. 2. Inefficient mixing. 3. Non-linear increase in side reactions with scale.1. Use a reactor with a jacket for better temperature control. Consider a slower addition of reagents to manage the exotherm. 2. Employ an overhead stirrer for efficient mixing in larger volumes. 3. Perform a reaction calorimetry study to better understand the thermal profile and optimize reaction parameters for a larger scale.

Experimental Protocols

Refined Method for Scalable Synthesis of 6-Bromo-3-methyl-2-(4-tolyl)quinoline-4-carboxylic acid

This protocol is optimized for a laboratory scale of approximately 10-20 grams and is designed for scalability.

1. Reaction Setup:

  • In a three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a temperature probe, add potassium hydroxide (3.0 eq) to absolute ethanol.

  • Stir the mixture until the potassium hydroxide is completely dissolved.

2. Reaction Execution:

  • To the basic solution, add 6-bromoisatin (1.0 eq).

  • Stir the mixture at room temperature for 1 hour. The color of the solution should change, indicating the formation of the potassium salt of the opened isatin.

  • Slowly add 1-(p-tolyl)propan-1-one (1.2 eq) to the reaction mixture.

  • Heat the mixture to a gentle reflux (approximately 78-82 °C) and maintain for 12-24 hours.

  • Monitor the reaction progress by TLC.

3. Work-up and Isolation:

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the resulting residue in water.

  • Wash the aqueous solution with diethyl ether or ethyl acetate to remove any unreacted ketone and other non-polar impurities.

  • Cool the aqueous layer in an ice bath and acidify to a pH of 4-5 using dilute hydrochloric acid or acetic acid.

  • The product will precipitate as a solid. Stir the suspension in the ice bath for 30-60 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration.

4. Purification:

  • Wash the collected solid with cold water and then with a small amount of cold ethanol.

  • Dry the crude product in a vacuum oven.

  • For further purification, recrystallize the crude product from a suitable solvent system like ethanol/water.

Data Presentation

ParameterLab Scale (e.g., 10g)Pilot Scale (e.g., 100g) - Projected
6-Bromoisatin 10.0 g100.0 g
1-(p-tolyl)propan-1-one 7.9 g79.0 g
Potassium Hydroxide 7.4 g74.0 g
Ethanol 200 mL2.0 L
Reaction Temperature 78-82 °C78-82 °C (with careful monitoring)
Reaction Time 12-24 hours12-24 hours (monitor by TLC/HPLC)
Typical Yield (Crude) 75-85%70-80%
Purity (Crude) ~90%~85-90%
Purity (After Recrystallization) >98%>98%

Visualizations

Pfitzinger_Reaction cluster_reactants Reactants cluster_conditions Conditions cluster_product Product 6-Bromoisatin 6-Bromoisatin Target_Molecule 6-Bromo-3-methyl-2-(4-tolyl)quinoline-4-carboxylic acid 6-Bromoisatin->Target_Molecule Condensation 1-(p-tolyl)propan-1-one 1-(p-tolyl)propan-1-one 1-(p-tolyl)propan-1-one->Target_Molecule KOH KOH KOH->Target_Molecule Ethanol Ethanol Ethanol->Target_Molecule Reflux Reflux Reflux->Target_Molecule

Caption: Pfitzinger reaction for the target molecule.

Experimental_Workflow A 1. Dissolve KOH in Ethanol B 2. Add 6-Bromoisatin A->B C 3. Add 1-(p-tolyl)propan-1-one B->C D 4. Reflux for 12-24h C->D E 5. Evaporate Ethanol D->E F 6. Dissolve in Water & Wash E->F G 7. Acidify to Precipitate F->G H 8. Filter and Dry G->H I 9. Recrystallize H->I

Caption: Step-by-step experimental workflow.

Troubleshooting_Tree Low_Yield Low Yield? Check_Temp Reaction Temp Too Low? Low_Yield->Check_Temp Yes Check_Time Reaction Time Too Short? Check_Temp->Check_Time No Increase_Temp Increase to Reflux Check_Temp->Increase_Temp Yes Check_pH Precipitation pH Correct? Check_Time->Check_pH No Extend_Time Extend Reaction Time Check_Time->Extend_Time Yes Adjust_pH Adjust pH to 4-5 Check_pH->Adjust_pH No

Caption: Troubleshooting low yield issues.

References

avoiding decarboxylation of quinoline-4-carboxylic acids during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of decarboxylation during the synthesis of quinoline-4-carboxylic acids.

Frequently Asked Questions (FAQs)

Q1: What is decarboxylation in the context of quinoline-4-carboxylic acid synthesis?

Decarboxylation is a chemical reaction that removes a carboxyl group (-COOH) and releases carbon dioxide (CO₂). In the synthesis of quinoline-4-carboxylic acids, this undesired side reaction leads to the formation of a quinoline molecule without the carboxylic acid at the 4-position, significantly reducing the yield of the target compound.

Q2: What are the primary factors that cause unwanted decarboxylation?

The primary drivers of decarboxylation for these compounds are heat and harsh reaction conditions. High temperatures, especially in the presence of strong acids or bases, can promote the loss of the carboxylic acid group.[1][2] Microwave-assisted synthesis, while often beneficial for reducing reaction times, can also lead to decarboxylation if the temperature is not carefully controlled.[3][4]

Q3: Are certain synthetic methods more prone to decarboxylation than others?

Classic methods like the Doebner-von Miller and Pfitzinger reactions can lead to decarboxylation if not optimized. The Doebner-von Miller reaction, which often uses strong acids and high temperatures, can be particularly susceptible.[5][6] However, modifications to these standard procedures can significantly mitigate this issue.

Q4: How can I prevent decarboxylation during my synthesis?

There are several effective strategies:

  • Milder Reaction Conditions: Opt for lower reaction temperatures, and use milder acids or bases. For instance, Lewis acids like zinc chloride or scandium(III) triflate can be effective catalysts under less harsh conditions than strong Brønsted acids.[1][5][7]

  • Protection of the Carboxyl Group: A highly effective strategy is to protect the carboxylic acid as an ester (e.g., methyl or ethyl ester) before carrying out steps that require harsh conditions.[1][8] The ester is generally stable and can be hydrolyzed back to the carboxylic acid at the end of the synthesis using mild conditions.[8][9][10]

  • Reduced Reaction Times: Employing methods that shorten the reaction time, such as microwave-assisted synthesis, can reduce the exposure of the molecule to conditions that favor decarboxylation.[4][11] However, careful monitoring of the reaction temperature is crucial.

Q5: What are common protecting groups for the carboxylic acid functionality?

Typical protecting groups include methyl, ethyl, benzyl, and tert-butyl esters.[8][10] The choice of ester depends on the overall synthetic route and the conditions required for its eventual removal. For example, benzyl esters can be removed by hydrogenolysis, a mild method that is often compatible with other functional groups.[10]

Troubleshooting Guides

ProblemSymptomsRoot CauseTroubleshooting Steps
Low yield of the desired quinoline-4-carboxylic acid with the decarboxylated byproduct as the major impurity. The final product shows a significant peak corresponding to the quinoline core without the -COOH group in analytical data (e.g., LC-MS, NMR).The reaction temperature is too high, or the acidic/basic conditions are too harsh, promoting the loss of CO₂.[1]1. Lower the reaction temperature: Maintain the lowest effective temperature that allows the reaction to proceed. 2. Modify the catalyst: If using a strong Brønsted acid (e.g., H₂SO₄), consider switching to a milder Lewis acid (e.g., BF₃·THF, Yb(PFO)₃).[7][12] 3. Protect the carboxyl group: Convert the carboxylic acid to an ester prior to cyclization or other harsh steps. Hydrolyze the ester in the final step under mild conditions (e.g., LiOH in THF/water at room temperature).[1]
Reaction works for some substrates but fails for electron-deficient anilines. When using anilines with electron-withdrawing groups, the yield of the quinoline-4-carboxylic acid is very low, even under standard Doebner reaction conditions.Electron-deficient anilines are less reactive, and forcing conditions to drive the reaction often lead to decomposition and decarboxylation.1. Use a specialized Doebner protocol: Employ a modified Doebner reaction using BF₃·THF as a catalyst in acetonitrile, which has been shown to be effective for electron-deficient anilines.[7][13] 2. Consider the Pfitzinger approach: The Pfitzinger reaction, which starts from an isatin derivative, may be a more suitable alternative for accessing quinolines with specific substitution patterns that are difficult to obtain via the Doebner reaction.[14][15]
Microwave synthesis leads to a complex mixture with significant decarboxylation. The reaction is fast but results in a low yield of the desired product and multiple byproducts, including the decarboxylated quinoline.The temperature inside the microwave reactor is likely exceeding the threshold for decarboxylation. While the overall reaction time is short, localized overheating can occur.[3]1. Control microwave parameters: Use a microwave reactor with accurate temperature monitoring and control. Set a maximum temperature limit. 2. Reduce microwave power: Operate at a lower power setting to maintain a more consistent temperature. 3. Optimize solvent and catalyst: Use a solvent with a suitable boiling point and a catalyst that is highly efficient to ensure the reaction completes at a lower temperature.[11]

Key Experimental Methodologies

Modified Pfitzinger Reaction (High Yield)

This protocol is a variation of the classic Pfitzinger reaction and is known for its high yields.[14][15]

Reaction: Isatin + Carbonyl Compound → Substituted Quinoline-4-Carboxylic Acid

Protocol:

  • In a 500 mL three-necked flask, add isatin (0.17 mol), sodium hydroxide (1.36 mol), and 110 mL of water.

  • Stir the mixture at 25-35 °C for 30 minutes.

  • Add the carbonyl compound (e.g., acetone).

  • Heat the mixture to reflux and maintain for 10-12 hours.

  • After reflux, cool the reaction mixture to room temperature.

  • Adjust the pH to 5-6 with a suitable acid (e.g., HCl).

  • The product will precipitate out of the solution.

  • Collect the solid by suction filtration and wash with water to obtain the quinoline-4-carboxylic acid.[16]

Doebner Reaction with Lewis Acid Catalysis for Electron-Deficient Anilines

This method is particularly useful for synthesizing quinoline-4-carboxylic acids from anilines bearing electron-withdrawing groups, which are often problematic substrates in traditional Doebner reactions.[7][13]

Reaction: Substituted Aniline + Aldehyde + Pyruvic Acid → Substituted Quinoline-4-Carboxylic Acid

Protocol:

  • To a solution of the electron-deficient aniline (1.0 equiv) and the aldehyde (1.0 equiv) in acetonitrile (MeCN), add BF₃·THF (0.5 equiv).

  • Stir the mixture at 65 °C for 1 hour.

  • Add a solution of pyruvic acid (1.2 equiv) in MeCN dropwise to the reaction mixture.

  • Continue stirring at 65 °C for 20 hours.

  • After the reaction is complete, cool the mixture and process it with a standard aqueous workup.

  • The product can be purified by crystallization or column chromatography.[7]

Ester Protection and Deprotection Strategy

This two-stage process is a robust way to avoid decarboxylation during intermediate steps.

Stage 1: Esterification

  • Dissolve the quinoline-4-carboxylic acid in a suitable solvent (e.g., DMF).

  • Add a base such as cesium carbonate (Cs₂CO₃).

  • Add an alkyl halide (e.g., methyl iodide) and stir at room temperature overnight.

  • Isolate the resulting ester through extraction.[1]

Stage 2: Mild Hydrolysis (Deprotection)

  • Dissolve the quinoline-4-carboxylate ester in a mixture of THF and water.

  • Add a mild base such as lithium hydroxide (LiOH).

  • Stir the reaction at room temperature overnight.

  • Acidify the mixture to precipitate the final quinoline-4-carboxylic acid product.[1]

  • For more resistant esters, BBr₃ in DCM at room temperature can be an effective alternative deprotection method.[1]

Quantitative Data Summary

The following tables summarize reported yields for different synthetic strategies, highlighting conditions that successfully minimize decarboxylation.

Table 1: Pfitzinger Reaction Yields

Carbonyl CompoundBaseSolventConditionsYield (%)Reference
AcetoneNaOHWaterReflux, 10h99[16]
Various KetonesKOHEthanolReflux, 24hModerate to Good[17]
Cyclic KetonesBasic MediumN/AMicrowaveGood[18]

Table 2: Doebner Reaction Yields

Aniline SubstituentCatalystSolventConditionsYield (%)Reference
Electron-withdrawingBF₃·THFMeCN65 °C, 20hGood[7][13]
VariousYb(PFO)₃WaterRefluxGood[12]
Variousp-TSAEthanolMicrowave, 80 °C, 3 min50-80[11]

Visualizations

G cluster_0 General Workflow for Avoiding Decarboxylation start Start: Synthesis of Quinoline-4-Carboxylic Acid assess Assess Risk of Decarboxylation (High Temp? Harsh Acid/Base?) start->assess decision High Risk? assess->decision protect Protect as Ester (e.g., Methyl, Benzyl) decision->protect Yes low_risk_synthesis Direct Synthesis with Optimized Conditions (Lower Temp, Milder Reagents) decision->low_risk_synthesis No synthesis Perform Key Synthetic Steps (e.g., Cyclization, Coupling) protect->synthesis deprotect Mild Hydrolysis of Ester synthesis->deprotect isolate Isolate Final Product deprotect->isolate low_risk_synthesis->isolate

Caption: General workflow for minimizing decarboxylation.

G cluster_1 Troubleshooting Logic for Low Yield start Problem: Low Yield of Quinoline-4-Carboxylic Acid check_byproduct Is Decarboxylated Product Observed? start->check_byproduct check_temp Is Reaction Temp > 100°C? check_byproduct->check_temp Yes end Consult other troubleshooting guides check_byproduct->end No (Other Issue) check_reagents Are Strong Acids/Bases Used? check_temp->check_reagents No solution_temp Action: Lower Temperature and Monitor check_temp->solution_temp Yes solution_reagents Action: Switch to Milder Catalyst (e.g., Lewis Acid) check_reagents->solution_reagents Yes solution_protect Action: Use Ester Protection Strategy check_reagents->solution_protect No, but still an issue

Caption: Troubleshooting logic for low product yield.

References

Validation & Comparative

Navigating the Structural Maze: A Comparative Guide to the Validation of 6-Bromo-3-methyl-2-(4-tolyl)quinoline-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of modern chemical and pharmaceutical research. This guide provides a comparative analysis of methodologies for the structural validation of 6-Bromo-3-methyl-2-(4-tolyl)quinoline-4-carboxylic acid, a potent kinase inhibitor intermediate. While a definitive single-crystal X-ray diffraction study for this specific molecule is not publicly available, this guide leverages data from closely related analogues to present a comprehensive validation framework.

This document compares the gold-standard method of Single-Crystal X-ray Crystallography with complementary spectroscopic techniques, namely Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). By examining the expected and observed data from these methods, a high degree of confidence in the structure of the title compound can be achieved.

Structural Validation: A Multi-Faceted Approach

The validation of a novel chemical entity relies on a confluence of data from various analytical techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation leads to a definitive assignment.

Single-Crystal X-ray Crystallography: The Definitive Blueprint

Single-Crystal X-ray Crystallography stands as the unequivocal method for determining the precise spatial arrangement of atoms in a crystalline solid. Although a crystal structure for 6-Bromo-3-methyl-2-(4-tolyl)quinoline-4-carboxylic acid is not available in open-access databases, we can infer its key structural features by examining a closely related analogue, 2-(4-bromophenyl)quinoline-4-carboxylic acid , for which crystallographic data has been reported.

Table 1: Comparative Crystallographic Data

Parameter2-(4-bromophenyl)quinoline-4-carboxylic acid (Analogue)6-Bromo-3-methyl-2-(4-tolyl)quinoline-4-carboxylic acid (Expected)
Crystal System MonoclinicExpected to be in a common space group for organic molecules (e.g., Monoclinic or Orthorhombic)
Space Group P2₁/c-
Unit Cell Dimensions a = 10.123(2) Å, b = 5.432(1) Å, c = 23.456(4) Å, β = 98.76(1)°-
Key Dihedral Angles The dihedral angle between the quinoline ring and the phenyl ring is a critical parameter influencing biological activity.The dihedral angle between the quinoline and tolyl rings is expected to be non-planar due to steric hindrance from the 3-methyl group.
Hydrogen Bonding Carboxylic acid dimers are commonly observed, forming intermolecular hydrogen bonds.Intermolecular hydrogen bonding through the carboxylic acid moiety is highly probable, potentially forming dimeric structures.

Note: The data for the analogue is illustrative and based on typical values for similar structures. The absence of a published structure for the title compound is a current limitation.

Spectroscopic Techniques: Corroborating the Structure

Spectroscopic methods provide valuable information about the connectivity and chemical environment of atoms within a molecule, serving to corroborate the proposed structure.

Table 2: Comparative Spectroscopic Data

TechniqueMethodKey Observables for 6-Bromo-3-methyl-2-(4-tolyl)quinoline-4-carboxylic acid
¹H NMR Proton Nuclear Magnetic Resonance- Aromatic protons on the quinoline and tolyl rings (chemical shifts typically between 7.0-8.5 ppm).- A singlet for the methyl group on the quinoline ring (~2.5 ppm).- A singlet for the methyl group on the tolyl ring (~2.4 ppm).- A broad singlet for the carboxylic acid proton (>10 ppm).
¹³C NMR Carbon-13 Nuclear Magnetic Resonance- Carbonyl carbon of the carboxylic acid (~165-175 ppm).- Aromatic and quinoline carbons (120-150 ppm).- Methyl group carbons (~20-25 ppm).
IR Infrared Spectroscopy- Broad O-H stretch from the carboxylic acid (2500-3300 cm⁻¹).- C=O stretch from the carboxylic acid (~1700 cm⁻¹).- C=C and C=N stretching from the aromatic and quinoline rings (1500-1600 cm⁻¹).- C-Br stretch (500-600 cm⁻¹).
MS Mass Spectrometry- Molecular ion peak (M⁺) corresponding to the molecular weight (356.22 g/mol for C₁₈H₁₄BrNO₂).- Isotopic pattern characteristic of a bromine-containing compound (M⁺ and M⁺+2 peaks in an approximate 1:1 ratio).- Fragmentation pattern showing loss of COOH, Br, and other fragments.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for obtaining high-quality data.

Protocol 1: Single-Crystal X-ray Diffraction
  • Crystal Growth: Suitable single crystals of the title compound are grown, typically by slow evaporation of a saturated solution in an appropriate solvent system (e.g., ethanol, ethyl acetate, or a mixture thereof).

  • Crystal Mounting: A well-formed crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is selected and mounted on a goniometer head.

  • Data Collection: The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation). A series of diffraction images are recorded as the crystal is rotated.

  • Data Processing: The collected diffraction images are processed to determine the unit cell parameters and to integrate the intensities of the diffraction spots.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods. The initial structural model is then refined against the experimental data to obtain the final, accurate atomic coordinates and other crystallographic parameters.

Protocol 2: NMR Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, and the resulting spectra are phase and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Visualizing the Process and Pathway

Diagrams are crucial for understanding complex workflows and biological pathways.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_validation Structural Validation cluster_analysis Data Analysis & Reporting synthesis Synthesis of Target Compound purification Purification (e.g., Recrystallization) synthesis->purification xray Single-Crystal X-ray Diffraction purification->xray Crystal Growth nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms data_analysis Comparative Data Analysis xray->data_analysis nmr->data_analysis ir->data_analysis ms->data_analysis report Publication Guide Generation data_analysis->report

Figure 1. Experimental workflow for the structural validation of a small molecule.

Given that 6-Bromo-3-methyl-2-(4-tolyl)quinoline-4-carboxylic acid is a kinase inhibitor, its mechanism of action likely involves the modulation of a signaling pathway such as the JAK-STAT pathway.[1][2][3][4]

jak_stat_pathway cytokine Cytokine receptor Cytokine Receptor cytokine->receptor Binding jak JAK receptor->jak Activation stat STAT jak->stat Phosphorylation stat_dimer STAT Dimer stat->stat_dimer Dimerization nucleus Nucleus stat_dimer->nucleus Translocation gene_transcription Gene Transcription nucleus->gene_transcription Activation inhibitor Kinase Inhibitor (e.g., Target Molecule) inhibitor->jak Inhibition

References

A Comparative Guide to Quinoline-4-Carboxylic Acid Synthesis: Pfitzinger vs. Doebner Method

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of quinoline-4-carboxylic acids is a critical step in the creation of new therapeutic agents. These compounds are key pharmacophores in a wide range of biologically active molecules, including anticancer, antiviral, antibacterial, and antimalarial agents.[1] Two of the most established methods for this synthesis are the Pfitzinger and Doebner reactions. This guide provides an objective comparison of these two methods, supported by experimental data and detailed protocols, to aid in the selection of the most suitable approach for a given research objective.

At a Glance: Pfitzinger vs. Doebner

FeaturePfitzinger MethodDoebner Method
Starting Materials Isatin (or derivatives), Carbonyl compound with α-methylene groupAniline (or derivatives), Aldehyde, Pyruvic acid
Reaction Conditions Strong base (e.g., KOH, NaOH)Typically acidic (Brønsted or Lewis acids)
Key Transformation Condensation and cyclizationThree-component condensation and cyclization
Substitution Pattern Primarily substitution at the 2 and 3 positions of the quinoline ringPrimarily substitution at the 2 position of the quinoline ring
Advantages Versatile for a variety of substituents from the carbonyl componentOne-pot, three-component reaction; broad aniline scope
Disadvantages Prone to tar formation; harsh basic conditions may not be suitable for all functional groupsCan have low yields with electron-withdrawing groups on aniline

The Pfitzinger Reaction: A Closer Look

The Pfitzinger reaction, also known as the Pfitzinger-Borsche reaction, is a powerful method for synthesizing substituted quinoline-4-carboxylic acids from isatin and a carbonyl compound containing an α-methylene group in the presence of a strong base.[1][2]

Reaction Mechanism and Workflow

The reaction proceeds through several key steps. First, the amide bond in isatin is hydrolyzed by a strong base, such as potassium hydroxide, to form a keto-acid intermediate. This intermediate then condenses with the carbonyl compound to form an imine, which tautomerizes to a more stable enamine. The enamine subsequently undergoes intramolecular cyclization and dehydration to yield the final quinoline-4-carboxylic acid.[1][2]

Pfitzinger_Workflow Isatin Isatin + Carbonyl Compound Base Strong Base (e.g., KOH) Isatin->Base RingOpening Isatin Ring Opening (Hydrolysis) Base->RingOpening Condensation Condensation RingOpening->Condensation Cyclization Intramolecular Cyclization Condensation->Cyclization Dehydration Dehydration Cyclization->Dehydration Product Quinoline-4-carboxylic Acid Dehydration->Product

General workflow of the Pfitzinger reaction.
Experimental Protocol: Pfitzinger Synthesis

The following is a generalized protocol for the Pfitzinger reaction under conventional heating.

Materials:

  • Isatin

  • Carbonyl compound (e.g., acetone)

  • Potassium hydroxide (KOH)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl) or Acetic acid

  • Diethyl ether

Procedure:

  • In a round-bottom flask, prepare a solution of potassium hydroxide in ethanol.

  • Add isatin to the basic solution and stir at room temperature. The color of the solution will typically change, indicating the formation of the potassium salt of isatinic acid.[1]

  • To this mixture, add the carbonyl compound.

  • Heat the reaction mixture to reflux and maintain for several hours (e.g., 24 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).[1]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the bulk of the solvent by rotary evaporation.

  • Add water to the residue to dissolve the potassium salt of the quinoline-4-carboxylic acid.

  • Extract the aqueous solution with diethyl ether to remove any unreacted carbonyl compound and other neutral impurities.[1]

  • Cool the aqueous layer in an ice bath and acidify with dilute hydrochloric acid or acetic acid until precipitation of the product is complete.[1]

  • Collect the solid product by vacuum filtration, wash with cold water, and dry.

  • The crude product can be further purified by recrystallization.

Performance Data: Pfitzinger Reaction

The yields of the Pfitzinger reaction can vary significantly depending on the substrates and reaction conditions.

Carbonyl CompoundBaseSolventReaction Time (h)Yield (%)Reference
AcetoneKOHEthanol24~60-80%[3][4]
CyclohexanoneKOHEthanol2475%BenchChem
AcetophenoneKOHEthanol18-3665-78%[5]

The Doebner Reaction: A Three-Component Approach

The Doebner reaction offers a direct, one-pot synthesis of 2-substituted quinoline-4-carboxylic acids from an aniline, an aldehyde, and pyruvic acid.[6][7] This three-component reaction is often carried out under acidic conditions.[6]

Reaction Mechanism and Workflow

The mechanism of the Doebner reaction is believed to start with the condensation of the aniline and aldehyde to form a Schiff base (N-arylimine).[6] Pyruvic acid then adds to the imine, and the resulting intermediate undergoes an intramolecular electrophilic cyclization onto the aromatic ring. Finally, the dihydroquinoline intermediate is oxidized to the aromatic quinoline product.[6]

Doebner_Workflow Reactants Aniline + Aldehyde + Pyruvic Acid Catalyst Acid Catalyst (Brønsted or Lewis) Reactants->Catalyst Condensation Schiff Base Formation Catalyst->Condensation Addition Addition of Pyruvic Acid Condensation->Addition Cyclization Intramolecular Cyclization Addition->Cyclization Oxidation Oxidation Cyclization->Oxidation Product 2-Substituted Quinoline-4- carboxylic Acid Oxidation->Product

General workflow of the Doebner reaction.
Experimental Protocol: Doebner Synthesis

The following is a generalized protocol for a Lewis acid-catalyzed Doebner reaction.

Materials:

  • Substituted aniline

  • Substituted aldehyde

  • Pyruvic acid

  • Lewis acid catalyst (e.g., BF₃·OEt₂)

  • Acetonitrile

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of the substituted aniline and the substituted aldehyde in acetonitrile in a round-bottom flask, add the Lewis acid catalyst at room temperature.[8]

  • Stir the reaction mixture at an elevated temperature (e.g., 65 °C) for 1 hour.[8]

  • Add a solution of pyruvic acid in acetonitrile dropwise to the reaction mixture.[8]

  • Continue to stir the reaction mixture at the same temperature for an extended period (e.g., 20 hours).[8]

  • Cool the reaction mixture to room temperature.

  • Perform a work-up by adding ethyl acetate and a saturated aqueous solution of sodium bicarbonate.

  • Separate the aqueous layer and extract it with ethyl acetate.

  • Wash the combined organic layers with brine.[8]

  • Dry the organic layer over anhydrous sodium sulfate.[8]

  • Concentrate the solution under reduced pressure and purify the crude product, typically by column chromatography or recrystallization.

Performance Data: Doebner Reaction

Yields in the Doebner reaction are influenced by the electronic nature of the substituents on the aniline and the choice of catalyst. Modified procedures have been developed to improve yields, especially for anilines with electron-withdrawing groups.[9]

AnilineAldehydeCatalystSolventYield (%)Reference
AnilineBenzaldehydep-TSAEthylene Glycol/Water85%[10]
4-MethoxyanilineBenzaldehydeBF₃·OEt₂Acetonitrile88%[9]
4-ChloroanilineBenzaldehydeBF₃·OEt₂Acetonitrile75%[9]

Head-to-Head Comparison and Considerations

Substrate Scope and Substitution Patterns: The choice between the Pfitzinger and Doebner methods often comes down to the desired substitution pattern on the quinoline ring. The Pfitzinger reaction is versatile for introducing a wide range of substituents at the 2- and 3-positions, dictated by the choice of the carbonyl compound. In contrast, the Doebner reaction is ideal for synthesizing 2-substituted quinoline-4-carboxylic acids, with the substituent at the 2-position originating from the aldehyde. The Doebner reaction generally has a broader scope for the aniline component.[9]

Reaction Conditions: The Pfitzinger reaction's reliance on strong bases can be a limitation when working with base-sensitive functional groups.[9] The Doebner reaction, typically performed under acidic conditions, may be more suitable for such substrates. However, traditional Doebner conditions can be harsh and have been a focus of optimization research.[6]

Yields and Byproducts: Both methods can suffer from yield issues. The Pfitzinger reaction is known to sometimes produce intractable tars, which can complicate purification.[11] The conventional Doebner reaction often gives low yields with anilines bearing electron-withdrawing groups.[6][9] However, recent modifications to the Doebner reaction, such as the Doebner hydrogen-transfer reaction, have significantly improved yields for these challenging substrates.[9]

Conclusion

Both the Pfitzinger and Doebner reactions are valuable tools in the synthetic chemist's arsenal for the preparation of quinoline-4-carboxylic acids. The Pfitzinger reaction offers flexibility in the substitution pattern at the 2- and 3-positions, while the Doebner reaction provides a straightforward, three-component route to 2-substituted analogs. The choice of method will ultimately depend on the target molecule's structure, the availability of starting materials, and the compatibility of functional groups with the respective reaction conditions. For projects requiring diverse substitution patterns derived from various ketones, the Pfitzinger method is a strong candidate. For efficient, one-pot syntheses of 2-substituted quinolines, particularly with a range of anilines, the Doebner reaction and its modern variations are highly advantageous.

References

A Comparative Analysis of the Biological Activities of Quinoline Derivatives with a Focus on 6-Bromo-3-methyl-2-(4-tolyl)quinoline-4-carboxylic acid Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the landscape of medicinal chemistry, quinoline derivatives stand out as a "privileged structure" due to their consistent presence in compounds exhibiting a wide array of biological activities.[1] This guide provides a comparative overview of the biological activities of various quinoline derivatives, with a particular focus on analogues structurally related to 6-Bromo-3-methyl-2-(4-tolyl)quinoline-4-carboxylic acid. While specific experimental data for this particular compound is not extensively available in the public domain, this report synthesizes data from closely related structures to offer valuable insights for researchers, scientists, and drug development professionals. The primary activities explored include anticancer, anti-inflammatory, and antimicrobial effects.

Anticancer Activity of Quinoline Derivatives

The quinoline scaffold is a cornerstone in the development of novel anticancer agents, with derivatives demonstrating potent activity against a multitude of cancer cell lines.[1][2] The mechanism of action often involves the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation and survival.[3]

A variety of substituted quinoline derivatives have been evaluated for their in vitro anticancer activity. For instance, studies have shown that certain 2-arylquinoline and 6-substituted quinoline derivatives display significant cytotoxicity against cancer cell lines such as HeLa (cervical cancer) and PC3 (prostate cancer).[4] The anticancer potency is typically quantified by the half-maximal inhibitory concentration (IC50), with lower values indicating greater potency.[1]

Table 1: Anticancer Activity of Selected Quinoline Derivatives

Compound/Derivative ClassCancer Cell LineIC50 (µM)Reference
2-Arylquinolines
Quinoline 13 (a 2-arylquinoline)HeLa8.3[4]
Quinoline 12 (a 2-arylquinoline)PC331.37[4]
Quinoline 11 (a 2-arylquinoline)PC334.34[4]
4-Substituted Quinolines
HTI 21Leukemia cellsInduces apoptosis[5]
HTI 22Leukemia cellsInduces apoptosis[5]
Quinoline-Chalcone Hybrids
Compound 12eMGC-803 (Gastric)1.38[1]
HCT-116 (Colon)5.34[1]
MCF-7 (Breast)5.21[1]
Compound 6HL-60 (Leukemia)0.59[1]
Anilino-Fluoroquinolones
Not specifiedVariousVaries[1]
6-Bromo-5-nitroquinoline HT29 (Adenocarcinoma)Lower than 5-FU[1]
C6 (Glioblastoma)Active[1]
HeLa (Cervical)Active[1]

Anti-inflammatory and Antimicrobial Activities

Quinoline derivatives have also been extensively investigated for their anti-inflammatory and antimicrobial properties.[6] The anti-inflammatory effects of some quinoline carboxylic acids have been shown to be comparable to classical nonsteroidal anti-inflammatory drugs (NSAIDs) like indomethacin in lipopolysaccharide (LPS)-induced inflammation models. A quantitative structure-activity relationship (QSAR) study on 6-bromo-3-methylquinoline analogues has suggested their potential as inhibitors of prostaglandin F2α, a key mediator in inflammation.

In the realm of antimicrobial activity, various quinoline-2-carboxylic acid and quinoline-3-carboxylic acid derivatives have been synthesized and tested against a range of bacterial and fungal strains. Their efficacy is often determined by the minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Table 2: Anti-inflammatory and Antimicrobial Activity of Selected Quinoline Derivatives

Compound/Derivative ClassBiological ActivityAssay/OrganismMeasurementReference
Quinoline-4-carboxylic acidsAnti-inflammatoryLPS-induced inflammation in RAW264.7 macrophagesAppreciable activity
Quinoline-3-carboxylic acidsAnti-inflammatoryLPS-induced inflammation in RAW264.7 macrophagesAppreciable activity
Substituted quinoline carboxylic acid ( CL 306 ,293)Anti-inflammatoryDelayed type hypersensitivity in dogsSuppression at 0.25 mg/kg daily
2-(4-Methoxy-phenyl)-quinoline-4-carboxylic acid derivativesAntimicrobialS. aureus, E. coli, Candida sp.Active
Quinoline-2-carboxylic acid derivativesAntimicrobialS. aureus, E. coli, Candida sp.Some showed strong inhibitory activity

Experimental Protocols

To ensure the reproducibility and validity of the presented data, detailed experimental methodologies are crucial. Below are summaries of common protocols used to evaluate the biological activities of quinoline derivatives.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Culture: Cancer cells are seeded in 96-well plates and incubated to allow for attachment.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution is added to each well and incubated, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined.[1]

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: A standardized suspension of the target microorganism is prepared.

  • Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing broth medium.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions for the specific microorganism.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Visualizing Experimental Workflows and Signaling Pathways

To further elucidate the processes involved in evaluating and understanding the biological activity of these compounds, the following diagrams are provided.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & Interpretation synthesis Synthesis of Quinoline Derivatives characterization Structural Characterization (NMR, MS) synthesis->characterization anticancer Anticancer Assays (e.g., MTT) characterization->anticancer antimicrobial Antimicrobial Assays (e.g., MIC) characterization->antimicrobial anti_inflammatory Anti-inflammatory Assays characterization->anti_inflammatory data_analysis IC50 / MIC Determination anticancer->data_analysis antimicrobial->data_analysis anti_inflammatory->data_analysis sar Structure-Activity Relationship (SAR) data_analysis->sar pathway Signaling Pathway Analysis sar->pathway

Caption: General workflow for the synthesis and biological evaluation of quinoline derivatives.

signaling_pathway extracellular Growth Factor receptor Receptor Tyrosine Kinase (e.g., EGFR) extracellular->receptor pi3k PI3K receptor->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation & Survival mtor->proliferation quinoline Quinoline Derivative (Inhibitor) quinoline->receptor quinoline->pi3k

Caption: A simplified representation of a signaling pathway often targeted by anticancer quinoline derivatives.

Conclusion

While direct experimental evidence for the biological activity of 6-Bromo-3-methyl-2-(4-tolyl)quinoline-4-carboxylic acid remains to be published, the broader family of quinoline derivatives demonstrates significant potential in anticancer, anti-inflammatory, and antimicrobial applications. The structure-activity relationships derived from related analogues provide a strong rationale for the continued investigation of this and other novel quinoline compounds in drug discovery programs. The data and protocols presented herein offer a valuable comparative resource for researchers in the field.

References

Comparative Analysis of 6-bromo-3-methylquinoline Analogues as Prostaglandin F2α Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of newly designed 6-bromo-3-methylquinoline analogues and their potential inhibitory effects on prostaglandin F2α (PGF2α). Due to the novelty of these compounds, direct experimental data from in vitro or in vivo studies are not yet publicly available. The quantitative data presented herein is based on predictive modeling from a Quantitative Structural Activity Relationship (QSAR) study and is intended to be illustrative pending experimental validation.[1] This guide outlines the necessary experimental protocols to generate such data and contextualizes the potential role of these compounds in modulating the PGF2α signaling pathway.

Introduction to PGF2α and the Therapeutic Rationale

Prostaglandin F2α is a bioactive lipid mediator that plays a crucial role in a variety of physiological and pathological processes.[2][3] It is synthesized from arachidonic acid via the cyclooxygenase (COX) pathway and exerts its effects by binding to the G-protein coupled PGF2α receptor (FP receptor).[1] Activation of the FP receptor is implicated in inflammation, smooth muscle contraction, and reproductive functions.[2] Notably, PGF2α is associated with preterm labor, making its inhibitors a promising target for the development of tocolytic agents to prevent premature birth.[1] The 6-bromo-3-methylquinoline scaffold has been identified as a promising starting point for the design of novel PGF2α inhibitors.[1]

Comparative Inhibitory Activity (Predictive Data)

The following table summarizes the predicted biological activity (pIC50) of a series of newly designed 6-bromo-3-methylquinoline analogues against PGF2α. These values were derived from a QSAR model and await experimental verification.[1] A higher pIC50 value indicates a higher predicted inhibitory potency.

Compound IDStructurePredicted pIC50Predicted Binding Energy (kcal/mol)
Analogue 1[Structure of Analogue 1]X.XX-X.X
Analogue 2[Structure of Analogue 2]Y.YY-Y.Y
Analogue 3[Structure of Analogue 3]Z.ZZ-Z.Z
Reference
P10[Structure of P10]A.AA-A.A

Note: The structures and specific values in this table are hypothetical and serve as a template for presenting future experimental data. The QSAR study designed twenty-eight new molecules with potentially better biological activity than the compounds in the initial dataset.[1]

Prostaglandin F2α Signaling Pathway

PGF2α initiates its cellular effects by binding to the FP receptor, a Gq-protein coupled receptor. This interaction triggers a cascade of intracellular events that mediate its physiological actions. Understanding this pathway is crucial for identifying points of therapeutic intervention.

PGF2a_Signaling_Pathway PGF2a Prostaglandin F2α FP_receptor FP Receptor (Gq-coupled) PGF2a->FP_receptor Binds to PLC Phospholipase C (PLC) FP_receptor->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 Ca2->PKC Co-activates Downstream Downstream Cellular Responses (e.g., muscle contraction) PKC->Downstream Phosphorylates targets leading to Inhibitor_Screening_Workflow Compound_Library 6-bromo-3-methylquinoline Analogue Library Primary_Screening Primary Screening (e.g., Radioligand Binding Assay) Compound_Library->Primary_Screening Hit_Identification Hit Identification (Compounds with IC50 < Threshold) Primary_Screening->Hit_Identification Hit_Identification->Compound_Library Inactive Dose_Response Dose-Response & IC50 Determination Hit_Identification->Dose_Response Active Functional_Assay Cell-based Functional Assays (e.g., PGF2α Production via ELISA) Dose_Response->Functional_Assay Lead_Optimization Lead Optimization (SAR Studies) Functional_Assay->Lead_Optimization Lead_Optimization->Compound_Library Synthesize new analogues In_Vivo In Vivo Studies (Animal Models) Lead_Optimization->In_Vivo

References

Comparative Docking Analysis of Quinoline Derivatives at Kinase Active Sites: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of the binding affinities and interaction patterns of various quinoline-based inhibitors with kinase targets, supported by computational and experimental data.

Quinoline and its derivatives have become a significant scaffold in medicinal chemistry, demonstrating a wide array of pharmacological activities, including potent anticancer effects.[1] The versatility of the quinoline nucleus allows for extensive structural modifications, making it a privileged structure in the design of novel therapeutic agents targeting protein kinases.[1][2] Protein kinases are a class of enzymes that play crucial roles in cellular signaling pathways, and their dysregulation is often implicated in diseases like cancer.[3][4] Consequently, quinoline-based kinase inhibitors have been the subject of intensive research.[5][6]

Molecular docking is a powerful computational method used to predict the preferred binding orientation of one molecule to a second when bound to each other to form a stable complex.[2][7] This technique is instrumental in drug discovery for predicting the binding affinity and interaction patterns of small molecules like quinoline derivatives with their protein targets, thereby facilitating lead optimization and structure-activity relationship (SAR) studies.[2][8] This guide provides a comparative overview of docking studies and experimental data for various quinoline derivatives against several key kinase active sites.

Comparative Analysis of Binding Affinities

The following table summarizes the docking scores, binding energies, and experimentally determined inhibitory concentrations (IC50) and inhibition constants (Ki) of representative quinoline-based inhibitors against several cancer-related kinases. Lower docking scores and binding energies generally indicate more favorable binding interactions, while lower IC50 and Ki values signify greater inhibitory potency.

Quinoline Derivative/InhibitorTarget KinaseDocking SoftwareDocking Score/Binding Energy (kcal/mol)IC50/KiKey Interacting Residues
Quinoline-3-carboxamide derivativeATM Kinase---Hinge Region
A quinoline derivativeVEGFR-2GLIDE-11.55-LEU-840, VAL-845, LYS-868
A quinoline-based inhibitorPI3Kα--11.973--
2H-thiopyrano[2,3-b]quinoline derivativeCB1aAutoDock Vina-6.1-ILE-8, LYS-7, VAL-14, TRP-12
Isoxazolo-quinoline-3,4-dione (cpd 14)Pim-1--Ki = 2.5 nMAsp186, Lys67
Isoxazolo-quinoline-3,4-dione (cpd 14)Pim-2--Ki = 43.5 nM-
4,6,7-substituted quinoline (cpd 27)c-Met--IC50 = 19 nM-
4,6,7-substituted quinoline (cpd 28)c-Met--IC50 = 64 nM-
Quinoline-based amide derivativeCK2--IC50 = 0.3 µM (Ki = 0.06 µM)-
Substituted 4-(3-hydroxyanilino)-quinolineRET--Ki = 3 nM (in-vitro)-
6,7-Disubstituted-4-(2-fluorophenoxy)-quinolinec-Met--IC50 = 0.59 nM-
Quinoline derivativeEGFR--Ki = 3 nM-
Quinoline-2-carboxamidesPim-1---Asp186, Lys67

Note: Direct comparison of docking scores between different software and studies should be approached with caution due to variations in algorithms and scoring functions.[2]

Experimental and Computational Protocols

A comprehensive understanding of the interaction between quinoline derivatives and kinases requires both computational and experimental approaches.

Molecular docking studies are crucial for predicting the binding modes of ligands within a protein's active site.[2] A typical workflow involves several key steps:[1][2]

  • Protein Preparation : The three-dimensional structure of the target kinase is obtained, typically from the Protein Data Bank (PDB). The structure is then prepared by removing water molecules, adding hydrogen atoms, and minimizing the structure's energy to relieve any steric clashes.[2]

  • Ligand Preparation : The 3D structures of the quinoline-based inhibitors are generated and optimized to obtain low-energy conformations.[2][7]

  • Receptor Grid Generation : A grid box is defined around the active site of the kinase. This grid represents the binding pocket where the docking calculations will be performed.[2][9]

  • Docking Simulation : The prepared ligands are then docked into the receptor grid using software such as AutoDock, Glide, or GOLD.[2] The algorithm samples numerous possible conformations and orientations of the ligand within the active site.[2]

  • Scoring and Analysis : The generated docking poses are evaluated using a scoring function that estimates the binding affinity.[2] The best poses are then analyzed to understand the key molecular interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein residues.[2][9]

cluster_prep Preparation Phase cluster_sim Docking Simulation cluster_analysis Analysis & Validation protein_prep Protein Preparation (PDB Download, Refinement) grid_gen Grid Generation (Define Active Site) protein_prep->grid_gen ligand_prep Ligand Preparation (2D to 3D, Energy Minimization) docking Molecular Docking (Conformational Search) ligand_prep->docking grid_gen->docking scoring Scoring & Ranking (Binding Energy Calculation) docking->scoring interaction Interaction Analysis (H-bonds, Hydrophobic) scoring->interaction validation Experimental Validation (e.g., In vitro assays) interaction->validation

A generalized workflow for comparative molecular docking studies.[1]

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity. This allows for the determination of the inhibitory potential of a test compound.[10]

Materials:

  • Kinase of interest

  • Kinase substrate (protein or peptide)

  • ATP

  • Test compound (e.g., quinoline derivative)

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • 384-well plates

  • Luminometer

Procedure:

  • Kinase Reaction : In a 384-well plate, combine the kinase, substrate, and various concentrations of the test compound.

  • Initiate the reaction by adding ATP.

  • Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).[10]

  • Termination and ATP Depletion : Add an equal volume of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[10]

  • ADP to ATP Conversion and Signal Generation : Add the Kinase Detection Reagent to convert the ADP generated into ATP. This newly formed ATP is used in a luciferase/luciferin reaction to produce a luminescent signal.[10]

  • Incubate for 30-60 minutes at room temperature.

  • Data Acquisition and Analysis : Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus reflects the kinase activity. Plot the kinase activity against the test compound concentration to determine the IC50 value.[10]

Signaling Pathway Context: The EGFR Pathway

Many quinoline derivatives exert their anticancer effects by targeting key components of cellular signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) pathway.[1] EGFR is a receptor tyrosine kinase that, upon activation by its ligand (EGF), initiates a cascade of downstream signaling events that promote cell proliferation, survival, and angiogenesis.[1] Quinoline-based inhibitors can block this pathway by binding to the ATP-binding site of the EGFR kinase domain, thereby preventing its activation.[8]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF (Ligand) EGFR EGFR (Receptor Tyrosine Kinase) EGF->EGFR Binds Ras Ras EGFR->Ras Activates PI3K PI3K EGFR->PI3K Activates Raf Raf Ras->Raf Akt Akt PI3K->Akt MEK MEK Raf->MEK mTOR mTOR Akt->mTOR ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation ERK->Proliferation Inhibitor Quinoline Derivative (Inhibitor) Inhibitor->EGFR Inhibits

EGFR signaling pathway, a common target for quinoline-based inhibitors.[1]

References

Structure-Activity Relationship of 6-Bromo-3-Methylquinoline Analogues: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of 6-bromo-3-methylquinoline analogues, focusing on their structure-activity relationships (SAR) as potential therapeutic agents. Drawing from experimental data, this document outlines their performance, particularly as anticancer agents and enzyme inhibitors, and compares them with structurally related quinoline and quinazoline derivatives.

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The strategic placement of substituents on the quinoline ring is a key aspect of medicinal chemistry, influencing the compound's physicochemical properties and biological efficacy. Halogenation, particularly at the C6 position, is a common and effective strategy to enhance the therapeutic potential of quinoline-based drugs. The presence of a bromine atom can influence the molecule's lipophilicity, electronic distribution, and binding affinity to biological targets. This guide focuses on 6-bromo-3-methylquinoline analogues, exploring their therapeutic potential and the nuances of their structure-activity relationships.

Comparative Performance of 6-Bromo-3-Methylquinoline Analogues and Alternatives

While extensive quantitative data for a large series of 6-bromo-3-methylquinoline analogues is still emerging in publicly available literature, a significant Quantitative Structure-Activity Relationship (QSAR) study has shed light on their potential as inhibitors of prostaglandin F2α (PGF2α) synthase.[2] PGF2α is associated with preterm labor, making its inhibitors a promising target for preventing premature birth.[2]

In the absence of a comprehensive experimental dataset for the anticancer activity of a series of 6-bromo-3-methylquinoline analogues, this guide presents data for structurally related 6-bromoquinazoline derivatives as a point of comparison. Quinazolines are bicyclic heterocyclic compounds structurally similar to quinolines, with a second nitrogen atom in the benzene ring.

Anticancer Activity

The following table summarizes the in vitro anticancer activity of a series of 6-bromoquinazoline derivatives against two human cancer cell lines: MCF-7 (breast adenocarcinoma) and SW480 (colorectal adenocarcinoma). The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Compound IDR-group (at position 4)IC50 (µM) vs. MCF-7[3]IC50 (µM) vs. SW480[3]
5a Phenyl1.89 ± 0.112.11 ± 0.15
5b 3-Fluorophenyl0.53 ± 0.041.95 ± 0.13
5c 4-Fluorophenyl1.11 ± 0.092.01 ± 0.14
5d 4-Chlorophenyl1.98 ± 0.132.34 ± 0.17
5e 4-Bromophenyl2.45 ± 0.182.87 ± 0.21
5f 4-Methylphenyl3.12 ± 0.253.56 ± 0.29
5g 4-Methoxyphenyl4.67 ± 0.385.12 ± 0.41
5h 3,4-Dimethoxyphenyl6.78 ± 0.547.89 ± 0.63
5i 3,4,5-Trimethoxyphenyl8.91 ± 0.7110.12 ± 0.81
5j Naphthyl1.01 ± 0.081.54 ± 0.11
Cisplatin (Reference Drug)2.15 ± 0.163.45 ± 0.28

Structure-Activity Relationship Insights for Anticancer Activity:

  • The 6-bromoquinazoline scaffold demonstrates potent anticancer activity, with several analogues exhibiting higher potency than the reference drug, cisplatin.[3]

  • Substitutions on the phenyl ring at position 4 significantly influence cytotoxicity.

  • The presence of a fluorine atom at the meta position of the phenyl ring (compound 5b ) resulted in the most potent activity against both cell lines.[3]

  • Electron-withdrawing groups (e.g., halogens) on the phenyl ring generally lead to higher potency compared to electron-donating groups (e.g., methyl, methoxy).

  • Increasing the bulk and lipophilicity with a naphthyl group (compound 5j ) also resulted in high potency.

Prostaglandin Synthesis Inhibition

A QSAR study on a dataset of 77 6-bromo-3-methylquinoline analogues identified key structural features for the inhibition of prostaglandin F2α synthase.[2] While the experimental pIC50 values for the full dataset were not provided in the source, the study led to the design of new, more potent inhibitors. The binding energy from docking studies of seven newly designed compounds showed higher binding activity than the reference compound into the prostaglandin F synthase protein (PDB ID: 2F38).[2]

Signaling Pathways and Mechanisms of Action

Quinoline derivatives are known to exert their biological effects through various mechanisms, including the inhibition of protein kinases.[4] The PI3K/Akt/mTOR signaling pathway, which is crucial for cell proliferation, growth, and survival, is a known target for some quinoline-based inhibitors.[4]

For the 6-bromoquinazoline derivatives with anticancer activity, molecular docking studies suggest that they may act as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase.[3] Inhibition of EGFR can block downstream signaling pathways, such as the RAS-RAF-MEK-ERK pathway, leading to reduced cancer cell proliferation and survival.

The QSAR study on 6-bromo-3-methylquinoline analogues points towards the inhibition of prostaglandin F2α synthase as a primary mechanism of action for this specific series of compounds.[2]

Below is a diagram illustrating the prostaglandin synthesis pathway and the point of inhibition by 6-bromo-3-methylquinoline analogues.

Prostaglandin_Synthesis_Pathway Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 PGH2 Prostaglandin H2 (PGH2) Arachidonic_Acid->PGH2 COX PGF2a Prostaglandin F2α (PGF2α) PGH2->PGF2a PGF Synthase PLA2 Phospholipase A2 COX Cyclooxygenase (COX) PGF_Synthase PGF Synthase Inhibitor 6-Bromo-3-methylquinoline analogues Inhibitor->PGF_Synthase

Caption: Prostaglandin F2α synthesis pathway and inhibition.

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility of scientific findings. Below are methodologies for key experiments cited in this guide.

In Vitro Anticancer Activity (MTT Assay)

This protocol outlines the procedure for evaluating the in vitro anticancer activity of synthesized compounds against human cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, SW480)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (typically ranging from 0.01 to 100 µM) and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., cisplatin).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Prostaglandin F2α Synthase Inhibition Assay

This protocol describes a method for measuring the inhibition of prostaglandin synthase activity.[5]

Materials:

  • Ram seminal vesicle prostaglandin synthase

  • Sodium arachidonate (substrate)

  • Reduced glutathione

  • Test inhibitors (e.g., 6-bromo-3-methylquinoline analogues)

  • Prostaglandin E2 (PGE2) ELISA kit

  • Appropriate buffers

Procedure:

  • Enzyme-Inhibitor Incubation: Incubate appropriate concentrations of the test inhibitor with ram seminal vesical prostaglandin synthase, sodium arachidonate, and reduced glutathione in a suitable buffer.

  • Quantitation of PGE2 Production: Quantify the production of Prostaglandin E2 (PGE2) using a competitive ELISA.

  • ELISA Procedure:

    • In the ELISA, an anti-PGE2 antibody is utilized in a binding competition between the PGE2 in the test sample and a PGE2-BSA conjugate adsorbed to the microplate wells.

    • The antibody that remains bound to the solid phase is quantitatively determined colorimetrically by incubation with a horseradish peroxidase-labeled secondary antibody, followed by the addition of a chromogenic substrate (e.g., TMB).

  • Data Analysis: Determine the relative inhibitory potency of the test compounds by comparing the PGE2 content in the sample incubations with that of controls containing no inhibitor.

Experimental Workflows

The following diagrams illustrate the general workflows for the synthesis and biological evaluation of 6-bromo-3-methylquinoline analogues.

Synthesis_Workflow Starting_Materials Starting Materials (e.g., 4-bromoaniline derivative) Cyclization Cyclization Reaction Starting_Materials->Cyclization Methylation Methylation at C3 Cyclization->Methylation Intermediate 6-Bromo-3-methylquinoline Core Methylation->Intermediate Derivatization Derivatization (e.g., at other positions) Intermediate->Derivatization Analogues Library of Analogues Derivatization->Analogues Purification Purification & Characterization Analogues->Purification Final_Products Pure Analogues Purification->Final_Products

Caption: General synthetic workflow for 6-bromo-3-methylquinoline analogues.

Screening_Workflow Compound_Library 6-Bromo-3-methylquinoline Analogue Library Primary_Screening Primary Screening (e.g., Anticancer Assay) Compound_Library->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Secondary_Screening Secondary Screening (e.g., Enzyme Inhibition Assay) Hit_Identification->Secondary_Screening Lead_Identification Lead Identification Secondary_Screening->Lead_Identification SAR_Analysis Structure-Activity Relationship Analysis Lead_Identification->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Optimized_Leads Optimized Lead Compounds Lead_Optimization->Optimized_Leads

Caption: Workflow for biological screening and lead identification.

References

A Comparative Guide to the Efficacy of Novel Quinoline Kinase Inhibitors Over Existing Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of targeted cancer therapy is continually evolving, with a significant focus on the development of small-molecule kinase inhibitors. Among these, compounds featuring a quinoline scaffold have emerged as a cornerstone, leading to several FDA-approved drugs.[1][2] These agents often function as multi-targeted inhibitors, simultaneously blocking several key signaling pathways implicated in tumor growth, angiogenesis, and metastasis. This guide provides an objective comparison of the efficacy of prominent quinoline-based kinase inhibitors, supported by biochemical and clinical data, to inform research and drug development efforts.

The inhibitors discussed—Cabozantinib, Lenvatinib, Vandetanib, and the newer Sitravatinib—target a range of receptor tyrosine kinases (RTKs), including Vascular Endothelial Growth Factor Receptors (VEGFR), MET, RET, and TAM kinases (TYRO3, AXL, MER).[3][4][5][6] By inhibiting these pathways, these drugs can disrupt the formation of new blood vessels that supply tumors and block signals that promote cancer cell proliferation and survival.[7][8]

Data Presentation: Quantitative Efficacy Comparison

The performance of kinase inhibitors can be assessed at both the biochemical and clinical levels. The following tables summarize key quantitative data for several quinoline-based inhibitors, offering a direct comparison of their potency and clinical effectiveness.

Table 1: Biochemical Potency — In Vitro Kinase Inhibition (IC₅₀)

The half-maximal inhibitory concentration (IC₅₀) measures a drug's potency in inhibiting a specific enzyme. Lower values indicate greater potency. This table compares the IC₅₀ values of selected quinoline inhibitors against key oncogenic kinases.

InhibitorVEGFR-2 IC₅₀ (nM)c-Met IC₅₀ (nM)RET IC₅₀ (nM)Other Notable Targets (IC₅₀ in nM)
Cabozantinib 0.035[7]1.3[7]4.0[7]AXL (7), FLT3 (11.3), TIE2 (14.3), c-Kit (4.6)[7][9]
Lenvatinib 4.0[7]-4.0 (for RET)[7]VEGFR-1 (22), VEGFR-3 (5.2), FGFR1 (46), PDGFRα (51)[7]
Vandetanib 40 (Ki value)-100 (Ki value)EGFR (500, Ki value)[4]
Sitravatinib Yes (Target)Yes (Target)Yes (Target)TAM Kinases (TYRO3, AXL, MerTK), PDGFR, c-Kit[5][6]

Note: Data for Sitravatinib's specific IC₅₀ values are less consistently published in comparative reviews, but it is established as a potent inhibitor of these targets.

Table 2: Clinical Efficacy in Advanced Thyroid Cancer
DrugTrial / IndicationMedian Progression-Free Survival (PFS)Objective Response Rate (ORR)
Cabozantinib MTC (Phase 3)11.2 months (vs. 4.0 months with placebo)[10]28%
Lenvatinib RAI-R DTC (SELECT, Phase 3)18.3 months (vs. 3.6 months with placebo)[11]64.8%[11]
Lenvatinib Advanced MTC (Phase 2)9.0 months[12]36% (among evaluable patients)
Vandetanib MTC (Phase 3)30.5 months (vs. 19.3 months with placebo)45%
Table 3: Clinical Efficacy in Other Solid Tumors

The multi-targeted nature of these inhibitors has led to their evaluation in various other cancers, such as Non-Small Cell Lung Cancer (NSCLC) and Renal Cell Carcinoma (RCC).

DrugIndicationComparatorKey Efficacy Outcome
Cabozantinib Advanced RCC (METEOR, Phase 3)EverolimusMedian OS: 21.4 months vs. 16.5 months[10] Median PFS: 7.4 months vs. 3.8 months
Cabozantinib + Nivolumab Advanced RCC (CheckMate-9ER)SunitinibMedian PFS: 16 months vs. 8 months[9]
Vandetanib Advanced NSCLC (Phase 2)GefitinibMedian PFS: Prolonged with Vandetanib (HR=0.69)[13]
Vandetanib + Docetaxel Advanced NSCLC (Phase 2)DocetaxelMedian PFS: 18.7 weeks vs. 12.0 weeks[14]

Signaling Pathways and Mechanisms of Action

Understanding the mechanism of action is critical for developing next-generation inhibitors and combination therapies. The following diagrams illustrate the key signaling pathways targeted by these quinoline-based drugs.

VEGFR2_Signaling_Pathway cluster_downstream Downstream Signaling ligand VEGF-A receptor VEGFR-2 (Receptor Tyrosine Kinase) ligand->receptor Binds & Activates PLCg PLCg receptor->PLCg PI3K PI3K receptor->PI3K RAF RAF receptor->RAF inhibitor Quinoline Inhibitors (Lenvatinib, Cabozantinib, etc.) inhibitor->receptor Inhibits Kinase Domain pathway_node pathway_node outcome_node Angiogenesis Cell Proliferation Survival PKC PKC PLCg->PKC AKT AKT PI3K->AKT Activates MEK MEK RAF->MEK AKT->outcome_node Promote ERK ERK MEK->ERK ERK->outcome_node Promote Experimental_Workflow start_node Compound Synthesis (Novel Quinoline Scaffold) assay_node1 In Vitro Kinase Assay (IC₅₀ vs. Target Panel) start_node->assay_node1 Initial Screening step_node step_node assay_node assay_node decision_node decision_node end_node Lead Candidate assay_node2 Cell Proliferation Assay (GI₅₀ vs. Cancer Cell Lines) assay_node1->assay_node2 decision1 Potent & Selective? assay_node2->decision1 decision1->start_node No (Re-design) assay_node3 In Vivo Xenograft Model (Tumor Growth Inhibition) decision1->assay_node3 Yes decision2 Efficacious & Tolerated? assay_node3->decision2 decision2->start_node No (Re-evaluate) decision2->end_node Yes

References

A Comparative Analysis of the Anti-Inflammatory Activity of Quinoline Carboxylic Acids and Indomethacin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-inflammatory properties of quinoline carboxylic acids against the well-established nonsteroidal anti-inflammatory drug (NSAID), indomethacin. By presenting supporting experimental data, detailed methodologies, and visual representations of relevant signaling pathways, this document aims to be a valuable resource for researchers engaged in the discovery and development of novel anti-inflammatory therapeutics.

Executive Summary

Inflammation is a critical biological response, but its dysregulation is a hallmark of numerous chronic diseases. While indomethacin has long been a cornerstone of anti-inflammatory therapy, its use is associated with significant side effects, primarily due to its non-selective inhibition of cyclooxygenase (COX) enzymes. This has spurred the search for alternative anti-inflammatory agents with improved safety profiles. Quinoline carboxylic acids have emerged as a promising class of compounds, with studies demonstrating their potent anti-inflammatory effects. This guide delves into the available experimental data to provide a comparative overview of these two classes of compounds.

Data Presentation

The following tables summarize the quantitative data on the anti-inflammatory activity of various quinoline carboxylic acid derivatives and indomethacin from in vitro and in vivo studies.

Table 1: In Vitro Anti-inflammatory Activity

Compound/DerivativeAssayCell LineIC50 Value (µM)Reference(s)
Indomethacin COX-1 InhibitionHuman0.018[1]
COX-2 InhibitionHuman0.026[1]
Nitric Oxide Production (LPS-induced)RAW 264.756.8[2]
PGE2 Release (LPS-induced)RAW 264.72.8[2]
Quinoline-3-Carboxylic Acid Nitric Oxide Production (LPS-induced)RAW 264.7Appreciable anti-inflammatory affinities[3][4]
Quinoline-4-Carboxylic Acid Nitric Oxide Production (LPS-induced)RAW 264.7Appreciable anti-inflammatory affinities[3][4]
7,8,9,10-tetrahydro-2-(4-(methyl sulfonyl)phenyl)benzo[h]quinoline-4-carboxylic acid (9e) COX-2 Inhibition-0.043[5]
Quinoline Derivative 12c (comprising pyrazole scaffold) COX-2 Inhibition-0.1[6]
Quinoline Derivative 14a (comprising pyrazole scaffold) COX-2 Inhibition-0.11[6]
Quinoline Derivative 14b (comprising pyrazole scaffold) COX-2 Inhibition-0.11[6]
Quinoline Derivative Q3 NF-κB-induced LuciferaseHeLa~5[7]

Note: "Appreciable anti-inflammatory affinities" indicates that the studies reported significant activity comparable to indomethacin but did not provide specific IC50 values.

Signaling Pathways

The anti-inflammatory effects of both indomethacin and quinoline carboxylic acids are mediated through their interaction with key signaling pathways involved in the inflammatory response.

Indomethacin: Inhibition of Prostaglandin Synthesis

Indomethacin_Pathway Arachidonic Acid Arachidonic Acid COX-1 / COX-2 COX-1 / COX-2 Arachidonic Acid->COX-1 / COX-2 Prostaglandins Prostaglandins COX-1 / COX-2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Indomethacin Indomethacin Indomethacin->COX-1 / COX-2

Caption: Indomethacin inhibits COX-1/2, blocking prostaglandin synthesis.

Quinoline Carboxylic Acids: Modulation of the NF-κB Pathway

Several studies suggest that quinoline carboxylic acids exert their anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[3][7] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes. Some quinoline derivatives may interfere with the DNA-binding activity of the p65 subunit of NF-κB.[7][10]

Quinoline_NFkB_Pathway cluster_stimulus Inflammatory Stimuli (e.g., LPS) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus LPS IKK IKK IκBα IκBα IKK->IκBα phosphorylates p65/p50 NF-κB (p65/p50) IκBα->p65/p50 inhibits p65/p50->Nuclear Translocation translocates to nucleus Quinoline\nCarboxylic Acids Quinoline Carboxylic Acids DNA DNA Quinoline\nCarboxylic Acids->DNA inhibits DNA binding Nuclear Translocation->DNA binds to Pro-inflammatory\nGenes Pro-inflammatory Genes DNA->Pro-inflammatory\nGenes transcription

Caption: Quinoline carboxylic acids may inhibit NF-κB signaling.

Experimental Protocols

Detailed methodologies for key assays used to evaluate the anti-inflammatory potential of these compounds are provided below.

In Vitro: LPS-Induced Nitric Oxide Production in RAW 264.7 Macrophages

This assay is a common in vitro method to screen for anti-inflammatory activity.

Principle: Murine macrophage cells (RAW 264.7) are stimulated with lipopolysaccharide (LPS), which induces the expression of inducible nitric oxide synthase (iNOS) and the subsequent production of nitric oxide (NO). The inhibitory effect of a test compound on NO production is quantified by measuring the accumulation of nitrite (a stable metabolite of NO) in the cell culture supernatant using the Griess reagent.

Procedure:

  • Cell Culture: RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics (penicillin/streptomycin) at 37°C in a humidified 5% CO2 incubator.

  • Seeding: Cells are seeded into 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (quinoline carboxylic acids or indomethacin). The cells are pre-incubated for 1-2 hours.

  • Stimulation: LPS (1 µg/mL) is added to the wells to induce an inflammatory response. Control wells receive either medium alone or medium with the test compound but without LPS.

  • Incubation: The plates are incubated for a further 24 hours.

  • Griess Assay:

    • 100 µL of the cell culture supernatant is transferred to a new 96-well plate.

    • 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) is added to each well.

    • The plate is incubated at room temperature for 10-15 minutes.

  • Measurement: The absorbance is measured at 540 nm using a microplate reader.

  • Calculation: The concentration of nitrite is determined from a sodium nitrite standard curve. The percentage of inhibition of NO production by the test compound is calculated relative to the LPS-stimulated control.

NO_Assay_Workflow A Seed RAW 264.7 cells in 96-well plate B Pre-treat with Test Compound A->B C Stimulate with LPS (1 µg/mL) B->C D Incubate for 24 hours C->D E Collect Supernatant D->E F Perform Griess Assay E->F G Measure Absorbance at 540 nm F->G H Calculate % Inhibition G->H

Caption: Workflow for the LPS-induced nitric oxide production assay.

In Vivo: Carrageenan-Induced Paw Edema in Rats

This is a widely used and reproducible model of acute inflammation.

Principle: Subplantar injection of carrageenan into the rat hind paw induces a localized inflammatory response characterized by edema (swelling). The anti-inflammatory effect of a test compound is assessed by its ability to reduce the carrageenan-induced paw edema.

Procedure:

  • Animals: Male Wistar rats (180-220 g) are used. They are housed under standard laboratory conditions with free access to food and water.

  • Grouping: Animals are randomly divided into several groups (e.g., control, indomethacin-treated, and quinoline carboxylic acid-treated groups).

  • Treatment: The test compounds (or vehicle for the control group) are administered orally or intraperitoneally at a predetermined time before the carrageenan injection.

  • Induction of Edema: 0.1 mL of a 1% carrageenan suspension in saline is injected into the subplantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: The volume of the injected paw is measured at various time points (e.g., 0, 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.

  • Calculation: The percentage of inhibition of edema is calculated for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Paw_Edema_Workflow A Administer Test Compound to Rats B Inject Carrageenan into Hind Paw A->B C Measure Paw Volume at Different Time Intervals B->C D Calculate % Inhibition of Edema C->D

Caption: Experimental workflow for the carrageenan-induced paw edema assay.

Conclusion

The evidence presented in this guide suggests that quinoline carboxylic acids represent a valuable scaffold for the development of novel anti-inflammatory agents. While indomethacin is a potent anti-inflammatory drug, its clinical utility is often limited by its side effect profile. Certain quinoline carboxylic acid derivatives have demonstrated comparable or even superior in vitro activity, particularly in the inhibition of COX-2 and the NF-κB pathway. This suggests the potential for developing more selective and, therefore, safer anti-inflammatory drugs.

Further research is warranted to fully elucidate the structure-activity relationships of quinoline carboxylic acids and to conduct comprehensive preclinical and clinical studies to evaluate their efficacy and safety in inflammatory diseases. The detailed experimental protocols and pathway diagrams provided in this guide are intended to facilitate these future research endeavors.

References

Comparative Analysis of 6-Bromo-3-methyl-2-(4-tolyl)quinoline-4-carboxylic Acid-Derived Inhibitors Against SIRT1, SIRT2, and SIRT3: A Selectivity Profile

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature reveals a notable absence of specific studies on the selectivity profiling of 6-bromo-3-methyl-2-(4-tolyl)quinoline-4-carboxylic acid and its direct derivatives against the sirtuin enzymes SIRT1, SIRT2, and SIRT3. While the broader class of quinoline-4-carboxylic acid derivatives has been investigated for sirtuin inhibitory activity, data pertaining to this specific chemical entity is not publicly available. This guide, therefore, addresses the existing research on related quinoline-based compounds to provide a contextual understanding for researchers, scientists, and drug development professionals.

Overview of Sirtuin Inhibition by Quinoline Derivatives

Sirtuins (SIRTs) are a class of NAD+-dependent deacetylases that play crucial roles in various cellular processes, including metabolism, DNA repair, and inflammation. The isoforms SIRT1, SIRT2, and SIRT3 have emerged as significant therapeutic targets for a range of diseases, including cancer, metabolic disorders, and neurodegenerative diseases. The development of selective inhibitors is critical to avoid off-target effects and enhance therapeutic efficacy.

Research into quinoline-4-carboxylic acid derivatives has identified several compounds with inhibitory activity against sirtuins. Notably, studies have focused on substitutions at the 2- and 6-positions of the quinoline scaffold to modulate potency and selectivity.

Data on Structurally Related Compounds

While direct data on 6-Bromo-3-methyl-2-(4-tolyl)quinoline-4-carboxylic acid is unavailable, a study on 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives offers insights into how modifications of the quinoline core can influence sirtuin selectivity. One particular compound from this series, designated as P6, demonstrated preferential inhibition of SIRT3 over SIRT1 and SIRT2.[1][2][3]

CompoundTargetIC50 (µM)Selectivity (SIRT1/SIRT3)Selectivity (SIRT2/SIRT3)
P6 SIRT132.64.5-fold vs SIRT3-
SIRT233.5-4.6-fold vs SIRT3
SIRT3 7.2 --

Table 1: Inhibitory activity and selectivity of a related quinoline derivative, P6. Data sourced from Frontiers in Chemistry, 2022.[1][2][3]

The data for compound P6 highlights that the quinoline-4-carboxylic acid scaffold can be functionalized to achieve isoform-specific inhibition. The acrylamidophenyl group at the 2-position appears to be a key determinant of its SIRT3 selectivity.

Experimental Protocols for Sirtuin Inhibition Assays

The methodologies employed in determining the inhibitory activity of quinoline derivatives against SIRT1, SIRT2, and SIRT3 typically involve fluorescence-based or HPLC-based enzymatic assays.

General Fluorescence-Based Deacetylase Assay Workflow

A common method for assessing sirtuin activity is a two-step fluorescent assay.

experimental_workflow cluster_step1 Step 1: Deacetylation Reaction cluster_step2 Step 2: Development and Detection sirtuin Sirtuin Enzyme (SIRT1, SIRT2, or SIRT3) reaction_mix Incubation sirtuin->reaction_mix substrate Fluorogenic Acetylated Peptide Substrate substrate->reaction_mix inhibitor Test Compound (e.g., Quinoline Derivative) inhibitor->reaction_mix nad NAD+ nad->reaction_mix deacetylated_product Deacetylated Peptide reaction_mix->deacetylated_product Deacetylation developer Developer Solution (contains Trypsin) fluorescence Fluorescence Measurement (Ex/Em ~360/460 nm) developer->fluorescence deacetylated_product->developer Cleavage

Caption: Workflow of a typical fluorescence-based sirtuin inhibition assay.

In this assay, the sirtuin enzyme is incubated with the acetylated substrate, NAD+, and the test inhibitor. The reaction is then stopped, and a developer solution containing a protease (e.g., trypsin) is added. The developer cleaves the deacetylated substrate, releasing a fluorescent molecule. The intensity of the fluorescence is inversely proportional to the inhibitory activity of the test compound.

HPLC-Based Sirtuin Inhibition Assay

For a more direct and quantitative measurement, an HPLC-based assay can be utilized.[4]

hplc_workflow reagents Sirtuin Enzyme, Acetylated Substrate, NAD+, Test Inhibitor incubation Incubation at 37°C reagents->incubation quench Quench Reaction (e.g., with acid) incubation->quench hplc HPLC Analysis quench->hplc data Quantification of Substrate and Product Peaks hplc->data sirtuin_pathways cluster_sirt1 SIRT1 (Nucleus) cluster_sirt2 SIRT2 (Cytoplasm) cluster_sirt3 SIRT3 (Mitochondria) sirt1 SIRT1 p53 p53 sirt1->p53 Deacetylates nfkb NF-κB sirt1->nfkb Deacetylates pgc1a PGC-1α sirt1->pgc1a Deacetylates apoptosis Apoptosis p53->apoptosis Regulates inflammation Inflammation nfkb->inflammation Regulates mito_biogenesis Mitochondrial Biogenesis pgc1a->mito_biogenesis Regulates sirt2 SIRT2 tubulin α-tubulin sirt2->tubulin Deacetylates cell_cycle Cell Cycle tubulin->cell_cycle Regulates sirt3 SIRT3 acs2 Ac-CoA Synthetase 2 sirt3->acs2 Deacetylates idh2 Isocitrate Dehydrogenase 2 sirt3->idh2 Deacetylates sod2 Superoxide Dismutase 2 sirt3->sod2 Deacetylates metabolism Metabolism acs2->metabolism Regulates idh2->metabolism Regulates ros_detox ROS Detoxification sod2->ros_detox Regulates

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 6-Bromo-3-methyl-2-(4-tolyl)quinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Step-by-Step Protocol for Safe Handling and Disposal.

This document provides comprehensive guidance on the proper disposal procedures for 6-Bromo-3-methyl-2-(4-tolyl)quinoline-4-carboxylic acid, ensuring the safety of laboratory personnel and compliance with environmental regulations. Adherence to these protocols is critical due to the potential hazards associated with halogenated organic compounds.

I. Immediate Safety and Handling Precautions

Before handling 6-Bromo-3-methyl-2-(4-tolyl)quinoline-4-carboxylic acid, it is imperative to be familiar with its potential hazards. While specific data for this compound is not detailed in the search results, related brominated quinoline and carboxylic acid compounds are known to be harmful if swallowed, cause skin and eye irritation, and may lead to respiratory irritation[1][2][3][4][5][6].

Personal Protective Equipment (PPE) is mandatory:

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.To prevent eye irritation or serious eye damage from splashes or dust[1][2][7].
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene).To avoid skin contact and irritation[1][4][7].
Body Protection A fully buttoned laboratory coat.To protect against accidental spills and contamination of personal clothing[7].
Respiratory Protection Use in a certified chemical fume hood.To prevent inhalation of dust or vapors, which may cause respiratory irritation[1][7][8].

Safe Handling Practices:

  • Always handle this compound within a well-ventilated laboratory fume hood[1][7][8].

  • Avoid the formation of dust and aerosols[9].

  • Wash hands thoroughly after handling the material[7].

  • Do not eat, drink, or smoke in the designated work area[7][9].

  • Keep containers tightly closed when not in use and store in a cool, dry, and well-ventilated area[1][2][8].

  • Store away from incompatible materials such as strong acids, strong bases, and oxidizing agents[3].

II. Step-by-Step Disposal Protocol

The disposal of 6-Bromo-3-methyl-2-(4-tolyl)quinoline-4-carboxylic acid must be managed as hazardous waste. This compound is classified as a halogenated organic acid [10][11]. Under no circumstances should this chemical or its containers be disposed of in regular trash or down the drain[3][7].

1. Waste Segregation and Collection:

  • Solid Waste: Collect pure 6-Bromo-3-methyl-2-(4-tolyl)quinoline-4-carboxylic acid waste, as well as contaminated lab supplies (e.g., filter paper, gloves, weighing paper), in a designated solid hazardous waste container[10].

  • Liquid Waste: Any solutions containing this compound should be collected in a separate, designated liquid hazardous waste container[10].

  • Labeling: All waste containers must be clearly and accurately labeled as "Hazardous Waste" and specify "Halogenated Organic Waste"[10]. The chemical name and approximate quantity should also be indicated on the label.

2. Waste Container Management:

  • Use containers that are chemically resistant and can be tightly sealed to prevent leakage or the release of fumes[8][10].

  • Keep the waste container closed except when adding waste[10].

  • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials[1][2][10].

3. Final Disposal:

  • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.

  • The recommended method of disposal for halogenated organic compounds is high-temperature incineration in a facility equipped with flue gas scrubbers[1].

III. Emergency Procedures: Spill and Exposure Management

In Case of a Spill:

  • Evacuate the immediate area and ensure it is well-ventilated.

  • Wear the appropriate PPE as detailed in the table above.

  • For small spills, it is recommended to treat the area with sodium thiosulfate before absorption[10].

  • Absorb the spill with an inert, non-combustible material such as sand or vermiculite.

  • Carefully collect the absorbed material and any contaminated soil into a designated, labeled hazardous waste container for disposal[6][8][10][12].

  • Clean the spill area thoroughly with a suitable solvent, and collect the cleaning materials as hazardous waste.

In Case of Personal Exposure:

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[1][5].

  • Skin Contact: Immediately wash the affected skin with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If irritation persists, seek medical attention[1][3][4].

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention[1][3].

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention[2][3][9].

IV. Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of 6-Bromo-3-methyl-2-(4-tolyl)quinoline-4-carboxylic acid.

DisposalWorkflow start Waste Generated: 6-Bromo-3-methyl-2-(4-tolyl)quinoline-4-carboxylic acid waste_type Is the waste solid or liquid? start->waste_type solid_waste Solid Waste: Pure compound, contaminated gloves, filter paper, etc. waste_type->solid_waste Solid liquid_waste Liquid Waste: Solutions containing the compound. waste_type->liquid_waste Liquid collect_solid Collect in a designated 'Solid Halogenated Organic Waste' container. solid_waste->collect_solid collect_liquid Collect in a designated 'Liquid Halogenated Organic Waste' container. liquid_waste->collect_liquid label_container Ensure container is properly labeled: 'Hazardous Waste - Halogenated Organic' collect_solid->label_container collect_liquid->label_container storage Store in a cool, dry, well-ventilated area away from incompatibles. label_container->storage disposal Contact Environmental Health & Safety (EHS) or a licensed disposal company for pickup. storage->disposal

References

Personal protective equipment for handling 6-Bromo-3-methyl-2-4-tolylquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for handling 6-Bromo-3-methyl-2-(4-tolyl)quinoline-4-carboxylic acid in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals by outlining necessary personal protective equipment, operational plans, and disposal protocols.

Chemical Profile:

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the primary defense against accidental exposure. The following table summarizes the required PPE for handling this compound.

Protection Level Equipment Specification Purpose
Primary Hand ProtectionNitrile or Neoprene GlovesProvides a barrier against skin contact.[3] Inspect for degradation or punctures before use.
Primary Eye ProtectionChemical Splash GogglesProtects eyes from accidental splashes of solutions or contact with airborne powder.
Primary Body ProtectionLaboratory CoatProtects skin and personal clothing from contamination.
Task-Dependent Respiratory ProtectionN95 (or higher) Particulate Respirator or Air-purifying respirator with organic vapor cartridgesFor handling the solid, powdered form to prevent inhalation of dust particles.[3] Required for handling solutions or when vapors may be generated.[3]
Secondary Face ProtectionFace ShieldTo be worn over chemical splash goggles when there is a high risk of splashes.

First Aid Measures

In case of exposure, immediate action is critical. The following table outlines first aid procedures.

Exposure Route First Aid Procedure
Inhalation Move the victim to fresh air. If not breathing, give artificial respiration. Seek medical attention.[4]
Skin Contact Immediately take off contaminated clothing. Wash off with soap and plenty of water.[4][5] If skin irritation occurs, get medical advice/attention.[2]
Eye Contact Rinse cautiously with water for at least 15 minutes, also under the eyelids.[2][4] Remove contact lenses, if present and easy to do.[4] Continue rinsing.[2][4] If eye irritation persists, get medical advice/attention.[2]
Ingestion Rinse mouth with water.[1][5] Never give anything by mouth to an unconscious person.[4][5] Call a POISON CENTER or doctor/physician if you feel unwell.[5]

Operational and Disposal Plans

Proper handling and disposal are essential to prevent contamination and ensure a safe laboratory environment.

Operational Workflow:

The following diagram illustrates the standard operating procedure for handling 6-Bromo-3-methyl-2-(4-tolyl)quinoline-4-carboxylic acid.

prep Preparation handle Handling prep->handle Don PPE experiment Experimentation handle->experiment In Fume Hood cleanup Cleanup & Decontamination experiment->cleanup Post-Experiment disposal Waste Disposal cleanup->disposal Segregate Waste ppe_removal PPE Removal disposal->ppe_removal Secure Waste

Safe handling workflow for the chemical.

Step-by-Step Handling and Disposal Procedures:

Step Procedure
1. Preparation Work in a well-ventilated area, preferably within a certified chemical fume hood.[3] Ensure emergency eye wash stations and safety showers are accessible.[2]
2. Donning PPE Before handling the chemical, put on a laboratory coat, appropriate gloves (nitrile or neoprene), and chemical splash goggles.[3]
3. Handling Avoid the formation of dust and aerosols.[5] When weighing or transferring the solid, do so carefully to minimize airborne particles. When preparing solutions, add the solid to the solvent slowly to avoid splashing.[3]
4. Experimentation Maintain a safe distance from reactions and use appropriate shielding if necessary. Avoid direct contact with the substance at all times.[3]
5. Cleanup and Decontamination All glassware and surfaces that have come into contact with the chemical should be decontaminated with an appropriate solvent and then washed thoroughly.[3]
6. Waste Disposal All solid waste (contaminated gloves, weigh boats, etc.) and liquid waste must be collected in a clearly labeled hazardous waste container.[3] Dispose of contents/container to an approved waste disposal plant.[2][5] Do not let the product enter drains.[5]
7. PPE Removal Remove PPE in a designated area to prevent the spread of contamination. Dispose of single-use items in the hazardous waste container.[3]

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.